TAS0612
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C27H34F3N9O2 |
|---|---|
Poids moléculaire |
573.6 g/mol |
Nom IUPAC |
4-[4-[3-[2-(tert-butylamino)ethylamino]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-1-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C27H34F3N9O2/c1-25(2,3)34-11-10-31-16-6-7-17(22-37-38-24(41-22)27(28,29)30)35-19(16)15-8-12-39(13-9-15)21-18-20(32-14-33-21)36-23(40)26(18,4)5/h6-7,14-15,31,34H,8-13H2,1-5H3,(H,32,33,36,40) |
Clé InChI |
JXSXWPCGHMFVGR-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(NC1=O)N=CN=C2N3CCC(CC3)C4=C(C=CC(=N4)C5=NN=C(O5)C(F)(F)F)NCCNC(C)(C)C)C |
Origine du produit |
United States |
Foundational & Exploratory
The Multi-Kinase Inhibitor TAS0612: A Technical Overview of its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAS0612 is an orally bioavailable small molecule inhibitor that demonstrates a unique polypharmacological profile by potently targeting key nodes in two major oncogenic signaling cascades: the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. Specifically, this compound is a direct inhibitor of p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70 ribosomal S6 kinase (S6K).[1][2][3] This triple inhibition allows this compound to exert significant antitumor effects, particularly in cancer cells that have developed resistance to therapies targeting single pathways. Preclinical studies have shown its efficacy in tumor models with alterations in genes such as PTEN, PIK3CA, KRAS, and BRAF.[1][2] This document provides an in-depth technical guide on the mechanism of action of this compound, summarizing key preclinical data, experimental methodologies, and the signaling pathways it modulates.
Core Mechanism of Action
This compound functions as a multi-kinase inhibitor, simultaneously blocking the activity of RSK, AKT, and S6K.[1] This dual targeting of the PI3K/AKT and MAPK signaling pathways is a key feature of its anti-cancer activity. By inhibiting these central kinases, this compound effectively disrupts downstream signaling, leading to the inhibition of cell proliferation, cell cycle arrest, and the induction of apoptosis in malignant cells.[3][4]
A critical downstream event following this compound treatment is the prevention of the phosphorylation and activation of the Y-box-binding protein 1 (YBX1 or YB-1).[3][5] YB-1 is a transcription factor implicated in tumor progression and drug resistance, and its nuclear translocation is a key step in its oncogenic function.[3]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against its target kinases and its growth-inhibitory effects on various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase Isoform | IC50 (nmol/L) |
| RSK1 | 0.16 |
| RSK2 | 0.21 |
| RSK3 | 0.29 |
| RSK4 | 0.35 |
| AKT1 | 1.65 |
| AKT2 | 1.12 |
| AKT3 | 1.23 |
| S6K1 | 0.45 |
| S6K2 | 0.62 |
| Data extracted from in vitro enzyme inhibition assays.[6] |
Table 2: Comparison of Growth-Inhibitory Activity (IC50) of this compound and Other Signaling Pathway Inhibitors in a 72-hour Assay
| Cell Line | Genetic Alterations | This compound (nmol/L) | AZD5363 (AKT inhibitor) (nmol/L) | MK-2206 (AKT inhibitor) (nmol/L) | BYL-719 (PI3Kα inhibitor) (nmol/L) | Selumetinib (MEK inhibitor) (nmol/L) | Afatinib (EGFR/HER2 inhibitor) (nmol/L) |
| HEC-6 | PIK3CA mutation, PTEN deletion | 110 | >10,000 | 2,100 | 1,400 | >10,000 | 2,700 |
| TOV-21G | KRAS, PIK3CA mutations, PTEN deletion | 150 | >10,000 | 4,200 | 1,800 | >10,000 | 8,900 |
| RKO | BRAF, PIK3CA mutations | 180 | >10,000 | 3,900 | 2,100 | 1,200 | >10,000 |
| Data from Ichikawa et al., 2023.[1] |
Signaling Pathway Modulation
This compound's mechanism of action is best understood by visualizing its impact on the interconnected PI3K/AKT and MAPK signaling pathways.
Caption: this compound inhibits AKT, RSK, and S6K, blocking two major oncogenic pathways.
Key Experimental Protocols
The following are detailed methodologies for experiments crucial to characterizing the mechanism of action of this compound, based on published preclinical studies.[1]
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
-
Protocol:
-
Recombinant human kinases (RSK, AKT, and S6K isoforms) are used.
-
Kinase reactions are performed in assay buffer containing ATP and a specific substrate for each kinase.
-
This compound is serially diluted and added to the reaction mixture.
-
The reaction is initiated by the addition of the kinase.
-
After incubation at room temperature, the amount of phosphorylated substrate is quantified using an appropriate method (e.g., ADP-Glo Kinase Assay).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Growth Inhibition Assay
-
Objective: To assess the cytostatic or cytotoxic effects of this compound on cancer cell lines.
-
Protocol:
-
Cancer cell lines (e.g., HEC-6, TOV-21G, RKO) are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells are treated with a range of concentrations of this compound or control compounds.
-
Cells are incubated for 72 hours.
-
Cell viability is measured using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or MTS assay.
-
Absorbance is read on a microplate reader.
-
IC50 values are determined from the dose-response curves.
-
Immunoblotting for Pharmacodynamic Biomarkers
-
Objective: To confirm target engagement and inhibition of downstream signaling in cancer cells.
-
Protocol:
-
Cancer cells (e.g., HEC-6, MFE-319) are treated with varying concentrations of this compound for a specified time (e.g., 4 hours).
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against phosphorylated and total forms of key proteins:
-
p-YB1 (Ser102) - RSK substrate
-
p-PRAS40 (Thr246) - AKT substrate
-
p-S6RP (Ser235/Ser236) - S6K substrate
-
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Caption: A simplified workflow for the preclinical evaluation of this compound.
Clinical Development and Future Perspectives
A Phase I clinical trial (NCT04586270) was initiated to evaluate the safety and efficacy of this compound in patients with advanced solid tumors.[1][7] However, the study was terminated due to safety concerns and a lack of encouraging anti-tumor activity.[8]
Despite the setback in clinical development, the preclinical data for this compound provides a strong rationale for the continued exploration of multi-kinase inhibitors that target key nodes in convergent oncogenic pathways. The unique ability of this compound to inhibit RSK, AKT, and S6K simultaneously addresses potential resistance mechanisms that arise from the crosstalk between the PI3K/AKT and MAPK signaling cascades.[2][9] Future research may focus on identifying patient populations with specific genetic profiles that are most likely to respond to this therapeutic strategy or on developing next-generation inhibitors with an improved therapeutic window.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|CAS 2148902-58-1|DC Chemicals [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Facebook [cancer.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. aacrjournals.org [aacrjournals.org]
TAS0612: A Technical Whitepaper on the Triple RSK/AKT/S6K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS0612 is a potent, orally bioavailable small molecule inhibitor targeting the serine/threonine kinases RSK (p90 Ribosomal S6 Kinase), AKT (Protein Kinase B), and S6K (p70 Ribosomal S6 Kinase). By simultaneously blocking these three key nodes, this compound effectively downregulates two major signaling pathways implicated in cancer cell proliferation, survival, and resistance: the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and associated experimental methodologies. Preclinical data demonstrated broad-spectrum antitumor activity in various cancer models, particularly those with alterations in the PI3K pathway, such as PTEN loss. A Phase 1 clinical trial (NCT04586270) was initiated to evaluate the safety and efficacy of this compound in patients with advanced solid tumors; however, the study was terminated due to the observed safety profile and a lack of encouraging anti-tumor activity.[1] This whitepaper consolidates the key preclinical findings to serve as a resource for researchers in the field of oncology and signal transduction.
Introduction
The MAPK/ERK and PI3K/AKT signaling pathways are critical regulators of normal cellular processes, but their aberrant activation is a hallmark of many cancers, driving tumor growth and survival.[2][3][4] The clinical efficacy of inhibitors targeting single nodes within these pathways is often limited by feedback mechanisms and pathway crosstalk.[2][3][4][5] this compound was developed as a novel, orally administered kinase inhibitor designed to overcome these limitations by simultaneously targeting RSK, AKT, and S6K.[2][3] RSK is a downstream effector of the MAPK/ERK pathway, while AKT and S6K are central components of the PI3K pathway. The triple inhibition by this compound is expected to provide a more comprehensive and durable blockade of oncogenic signaling.[2][6][7]
Mechanism of Action
This compound is an ATP-competitive kinase inhibitor.[3] Its chemical structure features a 5,7-dihydro-6H-pyrrolo[2,3-d] pyrimidin-6-one core.[2][5][8] By binding to the ATP-binding pockets of RSK, AKT, and S6K, this compound prevents the phosphorylation of their respective downstream substrates. This leads to the inhibition of critical cellular processes, including protein synthesis, cell cycle progression, and survival, ultimately inducing apoptosis in cancer cells.[6][7][9][10] The dual pathway inhibition is designed to be effective in tumors with various genetic alterations, including those resistant to single-pathway inhibitors.[2][3]
Quantitative Preclinical Data
In Vitro Kinase Inhibition
This compound demonstrated potent inhibitory activity against all targeted kinase isoforms in enzymatic assays.
| Kinase Isoform | IC50 (nmol/L)[2] |
| RSK1 | 0.22 ± 0.02 |
| RSK2 | 0.16 ± 0.01 |
| RSK3 | 0.35 ± 0.02 |
| RSK4 | 0.49 ± 0.02 |
| AKT1 | 0.72 ± 0.05 |
| AKT2 | 0.90 ± 0.05 |
| AKT3 | 0.93 ± 0.05 |
| p70S6K1 | 1.65 ± 0.10 |
| p70S6K2 | 0.37 ± 0.01 |
Table 1: In vitro inhibitory activity of this compound against target kinase isoforms. Values are presented as mean ± SD.
A kinase panel assay against 269 kinases revealed high selectivity for the AGC family of kinases, which includes RSK, AKT, and S6K.[2][5][8]
In Vitro Cell Growth Inhibition
This compound showed potent anti-proliferative activity across a panel of human cancer cell lines, particularly those with alterations in the PI3K pathway, such as PTEN loss or PIK3CA mutations.[2][5]
| Cell Line | Primary Cancer | Key Genetic Alterations | This compound IC50 (μM)[2] |
| HEC-6 | Endometrial | PIK3CA mut, PTEN del | ~0.1 |
| RKO | Colon | BRAF mut, PIK3CA mut | ~0.1 |
| TOV-21G | Ovarian | KRAS mut, PIK3CA mut, PTEN del | ~0.1 |
Table 2: Growth inhibition IC50 values for this compound in selected cancer cell lines after 72-hour exposure. Values are approximate based on published graphs.
In a study on B-cell lymphomas, this compound demonstrated dose-dependent growth inhibition with IC50 values ranging from 0.41 µM to 6.73 µM after 48 hours of treatment.[11] Similarly, in multiple myeloma cell lines, this compound showed dose-dependent growth inhibitory effects with IC50 values mostly below 0.5 µM after 48 hours.[10]
In Vivo Antitumor Efficacy
Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition in various human cancer xenograft models.
| Xenograft Model | Cancer Type | Dosing Schedule | Key Outcome[2] |
| MFE-319 | Endometrial (PTEN mut) | 20, 40, 60, 80 mg/kg, daily p.o. | Dose-dependent tumor growth inhibition. |
| HEC-6 | Endometrial (PTEN del) | 50, 75 mg/kg, daily p.o. | Significant tumor growth suppression at >50 mg/kg; tumor regression at 75 mg/kg. |
Table 3: Summary of in vivo antitumor activity of this compound in xenograft models.
No significant body weight loss was observed during the treatment periods in these preclinical models.[2]
Pharmacokinetics
Pharmacokinetic studies in mice following oral administration revealed good bioavailability.
| Dose (mg/kg) | Tmax (hr)[12] | Cmax (ng/mL)[12] | AUClast (ng·h/mL)[12] | T1/2 (hr)[5] |
| 40 | 2.0 | 1230 ± 190 | 9410 ± 1160 | 4.1 |
| 80 | 4.0 | 2890 ± 410 | 29100 ± 4390 | 5.3 |
Table 4: Pharmacokinetic parameters of this compound in mice. Values are presented as mean ± SD.
Experimental Protocols
The following are summaries of key experimental methodologies used in the preclinical evaluation of this compound, based on published literature.[2]
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinase isoforms.
-
Methodology: Kinase selectivity analysis was performed using off-tip mobility shift or Immobilized Metal Affinity for Phosphochemicals (IMAP) assays.[3] this compound was serially diluted and incubated with the specific kinase, ATP, and a substrate. The level of substrate phosphorylation was measured to determine the extent of kinase inhibition. IC50 values were calculated from the dose-response curves.
Cell Proliferation Assay
-
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
-
Methodology:
-
Cancer cell lines were seeded in 96-well plates (e.g., 2 x 10³ cells/well) and incubated overnight.[2]
-
Cells were treated with serial dilutions of this compound (e.g., from 1 nmol/L to 10 µmol/L) or vehicle control (0.1% DMSO).[2]
-
After a 72-hour incubation period, cell viability was measured using a luminescent cell viability assay, such as the CellTiter-Glo® 2.0 Assay Kit (Promega).[2]
-
Luminescence was read on a plate reader, and IC50 values were calculated by fitting the data to a four-parameter logistic curve.
-
Immunoblotting Analysis
-
Objective: To confirm the inhibition of downstream signaling pathways by this compound.
-
Methodology:
-
Cells were treated with various concentrations of this compound for a specified time (e.g., 4 hours).[2]
-
Cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-YB1, p-PRAS40, p-S6RP, total AKT, etc.).
-
After incubation with appropriate secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of orally administered this compound.
-
Methodology:
-
Human cancer cells (e.g., MFE-319) were subcutaneously implanted into immunodeficient mice (e.g., athymic nude or SCID mice).[2]
-
When tumors reached a volume of 100–200 mm³, mice were randomized into vehicle control and treatment groups.[2]
-
This compound was administered daily by oral gavage at specified doses (e.g., 20-80 mg/kg) for a defined period (e.g., 2 weeks).[2]
-
Tumor volume and body weight were measured regularly (e.g., twice a week).[2]
-
At the end of the study, tumors could be harvested for pharmacodynamic biomarker analysis (e.g., immunoblotting for p-YB1).
-
Clinical Development and Conclusion
A Phase 1 clinical trial (NCT04586270) was initiated to determine the maximum tolerated dose, recommended Phase 2 dose, and preliminary efficacy of this compound in patients with locally advanced or metastatic solid tumors.[2][13][14] However, Taiho Oncology terminated the study based on a strategic decision, citing the safety profile of this compound and a lack of encouraging anti-tumor activity.[1]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. This compound - My Cancer Genome [mycancergenome.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Triple targeting of RSK, AKT, and S6K as pivotal downstream effectors of PDPK1 by this compound in B‐cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Facebook [cancer.gov]
- 14. hra.nhs.uk [hra.nhs.uk]
TAS0612: A Multi-Kinase Inhibitor Targeting PI3K/MAPK Pathway Crosstalk
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The intricate crosstalk between the PI3K/AKT/mTOR and RAS/MAPK signaling pathways is a fundamental mechanism driving cancer cell proliferation, survival, and therapeutic resistance. Targeting a single pathway often leads to limited or transient clinical efficacy due to compensatory signaling and feedback loops.[1][2] TAS0612 is a potent, orally bioavailable small molecule designed to overcome this challenge by simultaneously inhibiting key nodes in both pathways. As a triple inhibitor of p90 Ribosomal S6 Kinase (RSK), AKT, and p70 S6 Kinase (S6K), this compound effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in various preclinical cancer models.[3][4][5] This guide provides a comprehensive overview of the mechanism of action, preclinical data, and key experimental methodologies related to this compound's role in mitigating PI3K/MAPK pathway crosstalk.
The Challenge of PI3K/MAPK Pathway Crosstalk in Cancer
The PI3K and MAPK pathways are two of the most critical intracellular signaling cascades that respond to extracellular cues to regulate cellular processes.[6]
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: Typically activated by growth factors, this pathway controls gene expression related to cell proliferation, differentiation, and survival.
-
The PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival, often activated by the same growth factor receptors that trigger the MAPK cascade.
These pathways are not linear, independent conduits; they are highly interconnected.[7][8] For instance, activated Ras can directly stimulate PI3K, while components of the MAPK pathway, such as RSK, can modulate effectors in the PI3K pathway.[6][8] This crosstalk allows cancer cells to bypass the effects of single-agent targeted therapies. Inhibition of one pathway can lead to the compensatory upregulation of the other, sustaining pro-survival signals and driving drug resistance.[1]
This compound: A Novel RSK/AKT/S6K Inhibitor
This compound is an orally bioavailable inhibitor designed to concurrently block three strategic serine/threonine kinases: AKT, RSK (p90RSK), and S6K (p70S6K).[3][4] Its unique targeting profile allows it to exert inhibitory pressure on both the PI3K and MAPK pathways simultaneously, offering a rational approach to overcoming crosstalk-mediated resistance.
-
AKT (Protein Kinase B): A central node in the PI3K pathway.
-
S6K (p70S6K): A key downstream effector of the AKT/mTOR signaling axis.
-
RSK (p90RSK): A primary downstream effector of the MAPK signaling cascade.
Mechanism of Action: Dual Blockade of Pro-Survival Signaling
By binding to and inhibiting AKT, RSK, and S6K, this compound disrupts the phosphorylation and activation of numerous downstream substrates.[3] A critical downstream target affected by this dual blockade is the Y-box-binding protein 1 (YBX1), a transcription factor whose phosphorylation and nuclear translocation are prevented by this compound.[3][4] This disruption of core signaling cascades ultimately leads to the induction of apoptosis and cell cycle arrest.[3][9][10]
The diagram below illustrates how this compound intervenes at critical junctures within these interconnected pathways.
References
- 1. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-talk between mitogenic Ras/MAPK and survival PI3K/Akt pathways: a fine balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Robust anti-myeloma effect of this compound, an RSK/AKT/S6K inhibitor, with venetoclax regardless of cytogenetic abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a Triple Inhibitor for RSK, AKT, and S6K, Is a Promising Anti-Myeloma Agent Regardless of Types of Cytogenetic/Genetic Abnormality | Blood | American Society of Hematology [ashpublications.org]
TAS0612: A Technical Overview of a Novel Multi-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS0612 is a potent, orally bioavailable small molecule inhibitor targeting key nodes in oncogenic signaling: p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70 S6 kinase (S6K).[1][2] Developed by Taiho Pharmaceutical Co., Ltd., this compound was identified as a promising anti-cancer agent due to its unique ability to concurrently suppress two major cancer cell survival pathways: the PI3K/AKT/mTOR and the RAS/MAPK pathways.[1][3] This technical guide provides a comprehensive overview of the discovery, chemical properties, mechanism of action, and preclinical data of this compound, intended for professionals in the field of oncology research and drug development.
Discovery and Chemical Structure
The discovery of this compound stemmed from a focused effort to identify a multi-targeted kinase inhibitor that could overcome the resistance mechanisms often observed with single-pathway inhibitors.[1] The lead structure for this compound was developed by integrating the structural features of compounds with potent RSK and S6K inhibitory activity with those known to inhibit AKT.[1] This optimization process led to the synthesis of this compound, a compound with a favorable balance of in vitro target inhibition and oral bioavailability.[1]
The chemical core of this compound is a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one moiety.[1][3]
Chemical Properties:
| Property | Value |
| IUPAC Name | 4-(4-(3-((2-(tert-butylamino)ethyl)amino)-6-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)piperidin-1-yl)-5,5-dimethyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one[1] |
| Molecular Formula | C27H34F3N9O2 |
| Molecular Weight | 573.61 g/mol |
| SMILES String | O=C1NC2=NC=NC(N3CCC(CC3)C4=NC(C5=NN=C(C(F)(F)F)O5)=CC=C4NCCNC(C)(C)C)=C2C1(C)C |
| CAS Number | 2148902-58-1 |
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the kinase activity of RSK, AKT, and S6K.[1] These kinases are critical downstream effectors of the PI3K/AKT/mTOR and RAS/MAPK signaling pathways, which are frequently dysregulated in cancer and play a central role in cell proliferation, survival, and therapeutic resistance.[1][2]
By targeting these three kinases, this compound effectively blocks signaling through both pathways.[3] This dual inhibition is hypothesized to be more effective than targeting a single pathway, as it can prevent the compensatory activation of the other pathway, a common mechanism of drug resistance.[1]
Preclinical Pharmacology
In Vitro Kinase Inhibitory Activity
The inhibitory activity of this compound was assessed against a panel of RSK, AKT, and S6K isoforms. The compound demonstrated potent inhibition across all tested kinases, with IC50 values in the low nanomolar range.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Isoform | IC50 (nmol/L) |
| RSK1 | 0.35 |
| RSK2 | 0.16 |
| RSK3 | 0.46 |
| RSK4 | 1.65 |
| AKT1 | 0.53 |
| AKT2 | 0.73 |
| AKT3 | 0.74 |
| S6K1 | 0.56 |
| S6K2 | 0.31 |
| Data sourced from Ichikawa et al., Mol Cancer Ther 2024.[1] |
Cellular Activity
This compound has shown potent anti-proliferative activity in a broad range of human cancer cell lines with various genetic backgrounds.[1] The growth-inhibitory effects were particularly correlated with PTEN loss or mutations, irrespective of the KRAS and BRAF mutation status.[1]
Table 2: Anti-proliferative Activity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Alterations | IC50 (nmol/L) |
| HEC-6 | Endometrial | PIK3CA mut, PTEN del | 16 |
| TOV-21G | Ovarian | KRAS mut, PIK3CA mut, PTEN del | 11 |
| RKO | Colon | BRAF mut, PIK3CA mut | 29 |
| Data sourced from Ichikawa et al., Mol Cancer Ther 2024.[1] |
In Vivo Efficacy
In preclinical xenograft models, orally administered this compound demonstrated significant dose-dependent anti-tumor activity.[1]
Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound.
In Vitro Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinase isoforms.
-
Methodology: Recombinant human kinases were incubated with a specific substrate and ATP in the presence of varying concentrations of this compound. The kinase activity was determined by measuring the amount of phosphorylated substrate. The specific method for detection was not detailed in the provided search results, but it is typically a luminescence-based or fluorescence-based assay. IC50 values were calculated from the dose-response curves.[1]
Cell Proliferation Assay
-
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
-
Methodology: Cancer cell lines were seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours. Cell viability was measured using the CellTiter-Glo® 2.0 Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and IC50 values were determined.[1]
Pharmacodynamic Biomarker Assays
-
Objective: To confirm the on-target activity of this compound in a cellular context by measuring the phosphorylation of downstream substrates.
-
Methodology: Cancer cells were treated with various concentrations of this compound for a specified period. Whole-cell lysates were then prepared and subjected to immunoblotting (Western blot) analysis. Specific primary antibodies were used to detect the phosphorylated forms of the following downstream targets:
Clinical Development
A Phase 1 clinical trial (NCT04586270) was initiated to evaluate the safety, tolerability, and recommended Phase 2 dose of this compound in patients with advanced or metastatic solid tumors. However, the trial was terminated.
Conclusion
This compound is a novel, orally active, multi-kinase inhibitor that potently targets RSK, AKT, and S6K. Its mechanism of action, involving the dual blockade of the PI3K/AKT/mTOR and RAS/MAPK pathways, represents a rational approach to overcoming resistance to single-agent targeted therapies. Preclinical data demonstrated significant in vitro and in vivo anti-tumor activity across a range of cancer models. While the clinical development of this compound has been halted, the extensive preclinical characterization of this compound provides valuable insights for the continued development of multi-targeted kinase inhibitors in oncology.
References
Preclinical Antitumor Activity of TAS0612: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS0612 is a novel, orally available small molecule inhibitor targeting p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70 S6 kinase (S6K).[1][2] By simultaneously blocking these key nodes in the PI3K/AKT/mTOR and MAPK signaling pathways, this compound demonstrates broad-spectrum antitumor activity in preclinical models. This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and underlying signaling pathways associated with this compound's antitumor effects.
Mechanism of Action
This compound exerts its antitumor effects by inhibiting the kinase activity of RSK, AKT, and S6K.[1] This dual pathway inhibition is crucial for overcoming resistance mechanisms that can arise from single-pathway inhibitors.[1][2] The inhibition of these kinases leads to the blockade of downstream signaling, preventing the phosphorylation of key substrates involved in cell growth, proliferation, and survival.[1] Notably, this compound has been shown to inhibit the phosphorylation of Y-box binding protein 1 (YB1), proline-rich AKT substrate 40 kDa (PRAS40), and S6 ribosomal protein (S6RP), which are respective substrates of RSK, AKT, and S6K.[1] This ultimately leads to cell cycle arrest and apoptosis in cancer cells.[3]
Quantitative Preclinical Data
In Vitro Kinase Inhibition
This compound demonstrates potent inhibitory activity against isoforms of RSK, AKT, and S6K. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target Kinase | IC50 (nmol/L) |
| RSK1 | 0.25 ± 0.02 |
| RSK2 | 0.16 ± 0.01 |
| RSK3 | 0.28 ± 0.02 |
| RSK4 | 0.61 ± 0.04 |
| AKT1 | 0.84 ± 0.04 |
| AKT2 | 1.34 ± 0.07 |
| AKT3 | 1.11 ± 0.06 |
| p70S6K1 | 1.65 ± 0.10 |
| p70S6K2 | 0.21 ± 0.01 |
| Data presented as mean ± SD.[1] |
In Vitro Cell Growth Inhibition
This compound exhibits potent anti-proliferative activity across a panel of human cancer cell lines with various genetic backgrounds. A strong correlation was observed between sensitivity to this compound and PTEN loss or mutations, irrespective of KRAS or BRAF mutation status.[1][2]
| Cell Line | Cancer Type | Key Genetic Alterations | IC50 (μmol/L) |
| HEC-6 | Endometrial Cancer | PIK3CA mutation, PTEN deletion | < 0.1 |
| TOV-21G | Ovarian Cancer | KRAS, PIK3CA mutations, PTEN deletion | < 0.1 |
| RKO | Colon Cancer | BRAF, PIK3CA mutations | < 0.1 |
| MFE-319 | Endometrial Cancer | PTEN aberration | < 0.1 |
| A2058 | Melanoma | BRAF V600E, PTEN loss | 0.1 - 1.0 |
| ACHN | Renal Cancer | PTEN mutation | 0.1 - 1.0 |
| BT-20 | Breast Cancer | PTEN deletion | 0.1 - 1.0 |
| HCC70 | Breast Cancer | PTEN deletion | 0.1 - 1.0 |
| NCI-H23 | Lung Cancer | KRAS G12C | > 1.0 |
| IC50 values determined after 72-hour exposure.[1] |
In Vivo Antitumor Activity
Oral administration of this compound demonstrated dose-dependent tumor growth inhibition in various human cancer xenograft models.
| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%) |
| MFE-319 | Endometrial Cancer | 40 mg/kg/day, oral | Significant |
| MFE-319 | Endometrial Cancer | 80 mg/kg/day, oral | Significant |
| HCC70 | Breast Cancer | 60 mg/kg/day, oral | Significant |
| Statistical significance (P < 0.001) was observed in treated groups compared to vehicle control.[1] |
Pharmacokinetics
Pharmacokinetic parameters of this compound were evaluated in mice bearing MFE-319 tumor xenografts following oral administration.
| Dose (mg/kg) | Tmax (hr) | Cmax (ng/mL) | AUClast (ng·hr/mL) | T1/2 (hr) |
| 40 | 2.0 | 1,230 ± 150 | 7,890 ± 980 | 4.5 |
| 80 | 4.0 | 2,450 ± 320 | 21,300 ± 2,800 | 5.1 |
| Data presented as mean ± SD. |
Experimental Protocols
Enzymatic Analysis
The kinase selectivity of this compound was assessed against a panel of 269 kinases using either an off-tip mobility shift assay or an immobilized metal affinity for phosphochemicals (IMAP) assay. To determine the IC50 values for the target kinases, concentration-dependent inhibition was measured, and the data were fitted to a four-parameter logistic curve.
Cell Proliferation Assay
Human cancer cell lines were cultured in RPMI1640 medium supplemented with 10% fetal bovine serum. Cells were seeded in 96-well plates and treated with various concentrations of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® 2.0 Assay (Promega) according to the manufacturer's protocol. IC50 values were calculated from the dose-response curves.
Immunoblotting Analysis
Cells were treated with this compound for the indicated times and concentrations. Whole-cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated and total forms of RSK, AKT, S6K, and their downstream substrates. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Efficacy Studies
All animal experiments were conducted in accordance with institutional guidelines. Human cancer cells were subcutaneously implanted into immunodeficient mice. When tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally at the indicated doses and schedules. Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised for pharmacodynamic analysis.
Conclusion
This compound is a potent and orally bioavailable inhibitor of RSK, AKT, and S6K with significant preclinical antitumor activity. Its unique mechanism of targeting both the PI3K/AKT/mTOR and MAPK pathways provides a strong rationale for its clinical development, particularly in cancers with alterations in the PTEN gene. The data presented in this guide support further investigation of this compound as a promising therapeutic agent for a range of solid tumors. A phase I clinical trial of this compound in patients with advanced solid tumors is currently ongoing.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immune Checkpoint and EMT-Related Molecules in Circulating Tumor Cells (CTCs) from Triple Negative Breast Cancer Patients and Their Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]
TAS0612 in PTEN-Deficient Cancer Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAS0612 is a potent, orally available small molecule inhibitor targeting key nodes in oncogenic signaling pathways, including p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70 S6 kinase (S6K).[1][2] Preclinical evidence has demonstrated its significant antitumor activity, particularly in cancer models characterized by the loss or mutation of the tumor suppressor gene PTEN.[1][3] PTEN deficiency leads to the constitutive activation of the PI3K/AKT/mTOR signaling pathway, a critical driver of cell growth, proliferation, and survival in many cancers.[1] this compound's multi-targeted approach offers a promising strategy to overcome the limitations of single-agent inhibitors that target only the PI3K pathway, showing efficacy irrespective of KRAS and BRAF mutation status.[1][2] This technical guide provides a comprehensive overview of the preclinical data, experimental protocols, and underlying signaling pathways related to the activity of this compound in PTEN-deficient cancer models.
Mechanism of Action and Signaling Pathways
This compound exerts its antitumor effects by simultaneously inhibiting RSK, AKT, and S6K.[1] This dual targeting of the PI3K/AKT/mTOR and MAPK signaling pathways is crucial for its efficacy.[4] In PTEN-deficient tumors, the loss of PTEN's phosphatase activity leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in the hyperactivation of AKT.[5][6] Activated AKT, in turn, promotes cell survival and proliferation through downstream effectors like mTOR, which then activates S6K.[7][8] this compound directly inhibits both AKT and S6K, effectively shutting down this oncogenic signaling cascade.[1]
Furthermore, the inhibition of RSK, a key downstream effector of the MAPK pathway, allows this compound to address tumors that may have co-occurring mutations in genes like KRAS or BRAF, which activate the MAPK pathway.[1] This broad-spectrum activity gives this compound an advantage over inhibitors that solely target the PI3K pathway.[1]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated through in vitro enzyme inhibition assays, cell-based proliferation assays, and in vivo xenograft models.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nmol/L) |
| RSK1 | 0.58 |
| RSK2 | 0.28 |
| RSK3 | 1.65 |
| RSK4 | 0.86 |
| AKT1 | 0.16 |
| AKT2 | 0.21 |
| AKT3 | 0.22 |
| S6K1 | 0.48 |
| S6K2 | 1.0 |
| Data from in vitro enzyme inhibition assays.[3] |
Table 2: In Vitro Cell Growth Inhibitory Activity of this compound in PTEN-Deficient Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | Other Mutations | IC50 (µM) |
| HEC-6 | Endometrial | Deletion | PIK3CA | 0.12 |
| MFE-319 | Endometrial | Mutation | - | 0.08 |
| TOV-21G | Ovarian | Deletion | KRAS, PIK3CA | 0.13 |
| Cells were exposed to this compound for 72 hours.[3][9] |
Table 3: In Vivo Antitumor Efficacy of this compound in a PTEN-Mutant Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage | Tumor Growth Inhibition (%) |
| Nude Mice | MFE-319 (Endometrial) | This compound | 40 mg/kg/day (oral) | 68 |
| Nude Mice | MFE-319 (Endometrial) | This compound | 80 mg/kg/day (oral) | 85 |
| Data from a 14-day study.[10] |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Culture: Human cancer cell lines are cultured in their respective recommended media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Treatment: The following day, cells are treated with serial dilutions of this compound or vehicle control (DMSO).
-
Incubation: Plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is determined using a commercial assay, such as the MTS cell proliferation assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from dose-response curves using appropriate software.[11]
Immunoblotting (Western Blot) Analysis
-
Cell Lysis: Cells are treated with this compound or vehicle for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: Membranes are blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature, followed by incubation with primary antibodies overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[9]
In Vivo Xenograft Efficacy Studies
-
Animal Models: Female immunodeficient mice (e.g., BALB/c nude mice) are used.[9] All animal procedures are conducted in accordance with institutional guidelines.
-
Tumor Cell Implantation: Human cancer cells (e.g., 5 x 10^6 MFE-319 cells) are suspended in Matrigel and subcutaneously implanted into the flank of each mouse.[12]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally once daily at the specified doses (e.g., 40 and 80 mg/kg). The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length x width²) / 2.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised for pharmacodynamic analysis (e.g., immunoblotting for p-AKT, p-S6K).
Clinical Development and Future Perspectives
A Phase 1 clinical trial (NCT04586270) was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced or metastatic solid tumors. The study included a dose-expansion cohort for patients with metastatic castration-resistant prostate cancer with documented PTEN loss. However, the trial was terminated due to the observed safety profile and a lack of encouraging anti-tumor activity.
Despite the halt in clinical development, the preclinical data for this compound in PTEN-deficient cancer models provide valuable insights for future drug development efforts. The multi-targeted inhibition of key signaling nodes remains a compelling strategy for treating cancers with specific genetic alterations like PTEN loss. Further research may focus on identifying predictive biomarkers to select patient populations most likely to respond to such inhibitors and on developing combination therapies to enhance efficacy and mitigate resistance.
References
- 1. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Functional genomics identifies specific vulnerabilities in PTEN-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
TAS0612: A Technical Overview of its Preclinical Efficacy in KRAS/BRAF Mutant Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAS0612 is a novel, orally bioavailable small molecule inhibitor targeting key nodes in critical cancer signaling pathways: p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70S6K (S6K). Preclinical evidence has demonstrated its potential as an anti-tumor agent, particularly in cancers characterized by alterations in the PI3K pathway, such as PTEN loss, irrespective of the mutational status of KRAS or BRAF. This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, efficacy in tumor models with KRAS and BRAF mutations, and detailed experimental methodologies. While this compound showed promise in preclinical studies, it is important to note that the Phase I clinical trial (NCT04586270) was terminated due to its safety profile and a lack of encouraging anti-tumor activity.
Mechanism of Action: Dual Inhibition of Key Survival Pathways
This compound exerts its anti-tumor effects by simultaneously blocking two major signaling cascades that are frequently dysregulated in cancer: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway. By inhibiting AKT and S6K, this compound directly interferes with the PI3K pathway, which is crucial for cell growth, proliferation, and survival. Concurrently, its inhibition of RSK, a downstream effector of the MAPK pathway, allows it to counteract the signaling driven by oncogenic KRAS and BRAF mutations. This dual mechanism of action is designed to overcome the resistance mechanisms often observed with single-agent inhibitors that target only one of these pathways.[1][2]
Quantitative Preclinical Efficacy
In Vitro Kinase and Cell Growth Inhibition
This compound has demonstrated potent inhibitory activity against its target kinases and has shown significant anti-proliferative effects in various cancer cell lines, including those with KRAS and BRAF mutations.
| Target Kinase | IC50 (nmol/L) |
| RSK Isoforms | 0.16 - 1.65 |
| AKT Isoforms | 0.16 - 1.65 |
| S6K Isoforms | 0.16 - 1.65 |
| Table 1: In vitro inhibitory activity of this compound against target kinases.[1] |
| Cell Line | Genetic Alterations | This compound IC50 (µM) |
| HEC-6 | PIK3CA mutation, PTEN deletion | ~0.1 |
| TOV-21G | KRAS mutation, PIK3CA mutation, PTEN deletion | ~0.1 |
| RKO | BRAF mutation, PIK3CA mutation | ~0.1 |
| Table 2: Growth inhibition (IC50) of this compound in cancer cell lines with various mutations.[1] |
In Vivo Anti-Tumor Activity
In xenograft models, orally administered this compound demonstrated dose-dependent tumor growth inhibition and even regression at higher doses.
| Tumor Model | Genetic Alterations | Treatment | T/C (%) |
| MFE-319 (Endometrial Cancer) | PTEN mutation | This compound (50 mg/kg) | 31.8 |
| MFE-319 (Endometrial Cancer) | PTEN mutation | This compound (75 mg/kg) | -24.1 (regression) |
| Table 3: In vivo efficacy of this compound in a xenograft model. T/C (%) = (median tumor volume of treated group / median tumor volume of control group) x 100.[1] |
Detailed Experimental Protocols
The following methodologies are summarized from the primary preclinical study on this compound.[1]
Enzymatic Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
-
Method: Kinase activity was measured using an ADP-Glo™ Kinase Assay (Promega). Recombinant kinases, substrate, and ATP were incubated with varying concentrations of this compound. The amount of ADP produced, which is proportional to kinase activity, was quantified by luminescence.
Cell Proliferation Assay
-
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
-
Method: Cancer cells were seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours. Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
Immunoblotting Analysis
-
Objective: To evaluate the effect of this compound on the phosphorylation of downstream signaling proteins.
-
Method: Cells were treated with this compound for a specified time, then lysed. Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of target proteins (e.g., AKT, S6K, RSK, YB1, PRAS40, S6RP). Detection was performed using horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate.
In Vivo Efficacy Studies
-
Objective: To determine the anti-tumor activity of this compound in a living organism.
-
Method: Human cancer cells (e.g., MFE-319) were subcutaneously implanted into immunodeficient mice. Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered orally at specified doses and schedules. Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised for further analysis.
References
TAS0612: A Comprehensive Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase selectivity profile of TAS0612, a potent oral inhibitor of AKT, RSK (90S ribosome S6 kinase), and S6K (70S ribosome S6 kinase) serine/threonine kinases. The data and methodologies presented are crucial for understanding the compound's mechanism of action and its potential in oncology research and development.
Quantitative Kinase Inhibition Profile
The inhibitory activity of this compound has been rigorously assessed against its primary targets and a broad panel of kinases to determine its selectivity.
On-Target Inhibitory Activity
This compound demonstrates potent inhibitory activity against isoforms of its three primary target kinases: AKT, RSK, and S6K. The half-maximal inhibitory concentration (IC50) values, determined through in vitro enzyme inhibition assays, are summarized below.[1]
| Target Kinase | Isoform | IC50 (nmol/L) |
| RSK | RSK1 | 0.16 |
| RSK2 | 0.23 | |
| RSK3 | 0.28 | |
| RSK4 | 0.18 | |
| AKT | AKT1 | 0.61 |
| AKT2 | 1.65 | |
| AKT3 | 0.88 | |
| S6K | p70S6K1 | 0.49 |
| p70S6K2 | 1.01 |
Off-Target Kinase Selectivity
To evaluate the broader selectivity of this compound, a comprehensive kinase panel assay was conducted at a concentration of 0.1 µmol/L against 269 different kinases.[1] The results of this screening revealed a high degree of selectivity for the intended AGC family of kinases.[1] For a detailed list of the 269 kinases and the corresponding inhibition data, researchers are directed to Supplementary Table S1 of the primary publication by Ichikawa et al. in Molecular Cancer Therapeutics, 2024.[1] The top 25 off-target enzymes from this analysis underwent further concentration-dependent inhibition studies to determine their IC50 values.[1]
Experimental Protocols
The following methodologies were employed to ascertain the kinase selectivity profile of this compound.
In Vitro Enzyme Inhibition Assay for Target Kinases
The IC50 values for the nine target kinase isoforms (RSK1, RSK2, RSK3, RSK4, AKT1, AKT2, AKT3, p70S6K1, and p70S6K2) were determined using established in vitro enzyme inhibition assays.[1] While the specific proprietary details of the assay conditions may vary, a general workflow for such an assay is as follows:
-
Reagents : Recombinant human kinase enzymes, corresponding peptide substrates, ATP (adenosine triphosphate), and the test compound (this compound) are prepared in a suitable assay buffer.
-
Assay Plates : The assay is typically performed in multi-well plates (e.g., 384-well plates).
-
Compound Dilution : A serial dilution of this compound is prepared to test a range of concentrations.
-
Kinase Reaction : The kinase, substrate, and ATP are incubated with the various concentrations of this compound. The reaction is initiated by the addition of ATP.
-
Detection : The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radioactivity (using ³³P-ATP), fluorescence, or luminescence-based technologies that detect the product of the kinase reaction.
-
Data Analysis : The percentage of kinase activity inhibition is calculated for each concentration of this compound relative to a control with no inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.
Kinase Selectivity Panel Assay
The kinase selectivity of this compound was assessed against a panel of 269 kinases.[1] This large-scale screening was conducted by a specialized vendor (Carna Biosciences, Inc.).[1] The assays employed were either the off-tip mobility shift assay or the immobilized metal affinity for phosphochemicals (IMAP) assay.[1]
-
Mobility Shift Assay (MSA) : This method relies on the change in the electrophoretic mobility of a fluorescently labeled peptide substrate upon phosphorylation by the kinase. The phosphorylated and unphosphorylated peptides are separated by electrophoresis in a microfluidic device, and the amounts of each are quantified by fluorescence. The degree of inhibition by this compound is determined by the reduction in the phosphorylated product.
-
Immobilized Metal Affinity for Phosphochemicals (IMAP) Assay : This is a fluorescence polarization-based assay. A fluorescently labeled peptide substrate is phosphorylated by the kinase. The reaction mixture is then incubated with nanoparticles that have a high affinity for phosphate groups. When the phosphorylated substrate binds to the nanoparticles, its rotational speed slows down, leading to an increase in fluorescence polarization. The inhibition of the kinase by this compound results in less phosphorylated substrate and therefore a lower fluorescence polarization signal.
Visualizations
The following diagrams illustrate the signaling pathways affected by this compound and the experimental workflow for determining its kinase selectivity.
Caption: Dual inhibition of the PI3K/AKT/mTOR and RAS/RAF/MEK pathways by this compound.
Caption: Workflow for determining the kinase selectivity profile of this compound.
References
In-depth Technical Guide: In Vivo Pharmacodynamics of TAS0612
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAS0612 is a potent, orally bioavailable small molecule inhibitor targeting the serine/threonine kinases p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70S6 kinase (S6K).[1][2][3] By simultaneously blocking these key nodes, this compound effectively disrupts two major oncogenic signaling cascades: the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways.[3][4] Preclinical in vivo studies have demonstrated significant dose-dependent antitumor activity in various xenograft models, particularly those with alterations in the PTEN gene, irrespective of KRAS or BRAF mutation status.[1][2] Pharmacodynamic analyses confirm target engagement in vivo, leading to the inhibition of downstream substrates and induction of apoptosis.[1][5] This guide provides a comprehensive overview of the in vivo pharmacodynamics of this compound, detailing its mechanism of action, quantitative preclinical data, and the experimental protocols utilized in its evaluation.
Core Mechanism of Action
This compound exerts its antitumor effects by concurrently inhibiting the kinase activity of RSK, AKT, and S6K.[1] These kinases are critical downstream effectors of the PI3K and MAPK signaling pathways, which are frequently dysregulated in cancer and drive cell proliferation, survival, and resistance to therapy.[2][6] The dual pathway blockade by this compound may offer a therapeutic advantage over agents that target only a single pathway, potentially overcoming resistance mechanisms.[1][2] A key downstream event following this compound-mediated kinase inhibition is the prevention of the phosphorylation and nuclear translocation of the Y-box-binding protein 1 (YBX1), a transcription factor associated with drug resistance and cell proliferation.[3][4]
Quantitative In Vitro and In Vivo Data
In Vitro Kinase Inhibitory Activity
This compound demonstrates potent inhibitory activity against all targeted kinase isoforms in enzymatic assays.[1]
| Target Kinase | IC₅₀ (nmol/L)[1][7] |
| RSK1 | 0.16 |
| RSK2 | 0.28 |
| RSK3 | 0.38 |
| RSK4 | 0.60 |
| AKT1 | 0.62 |
| AKT2 | 1.65 |
| AKT3 | 0.72 |
| p70S6K1 | 0.81 |
| p70S6K2 | 0.26 |
In Vivo Antitumor Efficacy in Xenograft Models
Daily oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition in multiple human cancer cell line xenograft models.[1]
| Xenograft Model | Genetic Alterations | Dose (mg/kg/day, p.o.) | Outcome[1] |
| HEC-6 (Endometrial) | PTEN del, PIK3CA mut | 30, 60, 90 | Tumor growth inhibition and shrinkage at ≥30 mg/kg |
| HCC70 (Breast) | PTEN mut, TP53 mut | 30, 60, 90 | Significant tumor growth inhibition |
| MFE-319 (Endometrial) | PTEN mut, KRAS mut | 40, 80 | Dose-dependent antitumor activity |
| OPM-2 (Myeloma) | N/A | 30, 90 | Antitumor efficacy observed[8] |
In Vivo Pharmacokinetic Profile in Mice
Pharmacokinetic parameters were assessed in mice following a single oral administration of this compound.[9]
| Dose (mg/kg, p.o.) | Tₘₐₓ (h)[9] | Cₘₐₓ (ng/mL)[9] | AUCₗₐₛₜ (ng·h/mL)[9] | T₁/₂ (h)[9] |
| 40 | 1.3 | 352 | 2050 | 3.2 |
| 80 | 1.3 | 803 | 4750 | 3.1 |
Experimental Protocols
In Vivo Xenograft Efficacy Studies
-
Animal Models: Female BALB/c nude mice are typically used.[1]
-
Cell Implantation: Human cancer cell lines (e.g., HEC-6, MFE-319) are cultured and subcutaneously injected into the flank of the mice.[1]
-
Tumor Growth and Staging: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.[1]
-
Drug Administration: this compound is formulated in a vehicle such as 0.5% w/v Hydroxypropyl methylcellulose (HPMC) in 0.1 N HCl and administered orally (p.o.) once daily at specified doses (e.g., 30, 40, 60, 80, 90 mg/kg).[1][9]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²) / 2.[1]
-
Endpoint: The study typically concludes after a set period (e.g., 14-28 days) or when tumors in the control group reach a specific size. Efficacy is evaluated by comparing the tumor growth in treated groups to the vehicle control.[1]
In Vivo Pharmacodynamic Biomarker Analysis
-
Study Design: Mice bearing established tumors (e.g., MFE-319) are administered a single oral dose of this compound or vehicle.[9]
-
Sample Collection: At specific time points post-administration (e.g., 24 hours), mice are euthanized, and tumor tissues are harvested.[9]
-
Protein Extraction: Tumors are homogenized in lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Immunoblotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated forms of RSK, AKT, and S6K substrates.[1] Key pharmacodynamic biomarkers include:
-
Analysis: The levels of these phosphorylated proteins in tumors from this compound-treated mice are compared to those from the vehicle-treated control group to confirm target engagement and pathway inhibition.[9]
Clinical Context
A Phase 1 clinical trial (NCT04586270) was initiated to evaluate the safety, tolerability, and recommended Phase 2 dose of this compound in patients with advanced or metastatic solid tumors.[10][11] The study was ultimately terminated due to the safety profile and a lack of encouraging antitumor activity.[10]
Conclusion
This compound is a potent, orally active inhibitor of RSK, AKT, and S6K that demonstrates significant single-agent antitumor activity in preclinical in vivo models. Its mechanism of simultaneously targeting both the PI3K and MAPK pathways is confirmed by pharmacodynamic biomarker studies. The comprehensive data package, including in vitro potency, in vivo efficacy, and pharmacokinetic profiles, provides a strong rationale for its mechanism of action, although clinical development has been halted. This guide serves as a technical resource for understanding the preclinical in vivo pharmacodynamics of this novel kinase inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TACC3 inhibitor demonstrates improved potency and activity in U87 xenograft model | BioWorld [bioworld.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Triple targeting of RSK, AKT, and S6K as pivotal downstream effectors of PDPK1 by this compound in B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinConnect | A Study of this compound in Participants With Advanced or [clinconnect.io]
- 11. hra.nhs.uk [hra.nhs.uk]
TAS0612: A Technical Whitepaper on its Dual Mechanism of Inducing Apoptosis and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAS0612 is a potent, orally bioavailable small molecule inhibitor with a unique triple-target profile against Ribosomal S6 Kinase (RSK), Protein Kinase B (AKT), and p70S6 Kinase (S6K).[1][2] By concurrently blocking these key nodes in two major oncogenic signaling pathways—the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR cascades—this compound demonstrates significant antitumor activity.[3][4] This technical guide provides an in-depth analysis of the core mechanisms by which this compound exerts its therapeutic effects: the induction of programmed cell death (apoptosis) and the halting of cellular proliferation through cell cycle arrest. This document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Triple Kinase Inhibition
This compound's primary mechanism of action is the inhibition of three critical serine/threonine kinases: RSK, AKT, and S6K.[1] These kinases are crucial downstream effectors of the PI3K/AKT/mTOR and RAS/MAPK signaling pathways, which are frequently dysregulated in a wide array of human cancers.[3][4] The simultaneous inhibition of these three targets by a single agent is a novel therapeutic strategy designed to overcome resistance mechanisms that can arise from pathway crosstalk and feedback loops when targeting a single pathway node.[1]
Signaling Pathways Targeted by this compound
This compound's triple inhibitory action effectively shuts down two major cell survival and proliferation signaling cascades. The inhibition of AKT and S6K disrupts the PI3K/AKT/mTOR pathway, while the inhibition of RSK (a downstream effector of ERK) impacts the RAS/RAF/MEK/ERK pathway.[3] A key downstream consequence of this dual pathway blockade is the prevention of the phosphorylation and activation of the Y-box binding protein 1 (YB-1), a transcription factor implicated in tumor growth, metastasis, and drug resistance.[3]
Induction of Apoptosis
This compound has been demonstrated to induce apoptosis in a variety of cancer cell lines.[2] This programmed cell death is a critical mechanism for the elimination of malignant cells. The induction of apoptosis by this compound is a direct consequence of the inhibition of the pro-survival signals mediated by RSK, AKT, and S6K.
Quantitative Analysis of Apoptosis
While specific tabular data on the percentage of apoptotic cells is not consistently available across publications, western blot analyses have qualitatively demonstrated a concentration-dependent increase in the levels of cleaved PARP and cleaved caspase-3, which are hallmark indicators of apoptosis, in cells treated with this compound.[1]
| Cell Line | Treatment Condition | Apoptotic Effect | Data Source |
| Various B-cell lymphoma lines | This compound (IC80 concentrations) | Induction of apoptosis confirmed by Annexin V/PI staining | [2] |
| Human Myeloma-derived cell lines | This compound | Exerted anti-proliferative effect via induction of apoptosis | [5] |
Induction of Cell Cycle Arrest
In addition to inducing apoptosis, this compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest. The specific phase of arrest has been observed to be cell-line dependent, with arrests occurring in either the G1 or G2/M phase of the cell cycle.[2]
Quantitative Analysis of Cell Cycle Distribution
Treatment with this compound alters the distribution of cells throughout the cell cycle, leading to an accumulation of cells in either the G1 or G2/M phase.
| Cell Line | Treatment Condition (this compound) | Predominant Cell Cycle Arrest Phase | Reference |
| KPUM-UH1 | 0.25-5.0 μM, 48h | G1 phase | [2] |
| Daudi | 0.25-5.0 μM, 48h | G2/M phase | [2] |
| HBL1 | 0.25-5.0 μM, 48h | G2/M phase | [2] |
| FL18 | 0.25-5.0 μM, 48h | G2/M phase | [2] |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the apoptotic and cell cycle arrest effects of this compound.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control for the desired duration.
-
Harvesting: Detach adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V-positive and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their phase in the cell cycle.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis Markers
This technique is used to detect the presence and relative abundance of key proteins involved in the apoptotic cascade.
Protocol:
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers such as cleaved PARP and cleaved caspase-3.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Conclusion
This compound represents a promising therapeutic agent that exerts its antitumor effects through the dual mechanisms of inducing apoptosis and cell cycle arrest. Its unique ability to inhibit RSK, AKT, and S6K simultaneously provides a robust blockade of key cancer cell survival and proliferation pathways. The experimental methodologies detailed in this guide provide a framework for the continued investigation and characterization of this compound and other multi-targeted kinase inhibitors in preclinical and clinical settings. Further quantitative analysis of its apoptotic and cell cycle effects across a broader range of cancer models will be crucial in elucidating its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Triple targeting of RSK, AKT, and S6K as pivotal downstream effectors of PDPK1 by this compound in B‐cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. researchgate.net [researchgate.net]
TAS0612 for B-cell Lymphoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TAS0612, a novel kinase inhibitor, for the treatment of B-cell lymphoma. It details the core mechanism of action, summarizes preclinical data, outlines experimental methodologies, and presents the current clinical development status.
Executive Summary
This compound is an orally bioavailable small molecule that acts as a triple inhibitor of p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70 ribosomal S6 kinase (S6K).[1][2] These kinases are critical nodes in the PI3K/AKT/mTOR and RAS/MAPK signaling pathways, which are frequently dysregulated in B-cell malignancies and are associated with cell proliferation, survival, and drug resistance.[1][2][3] Preclinical studies have demonstrated the potent and broad-spectrum anti-tumor activity of this compound in various B-cell lymphoma subtypes, suggesting its potential as a novel therapeutic agent.[4][5] A Phase 1 clinical trial is currently evaluating this compound in patients with advanced solid tumors.[6][7]
Mechanism of Action
This compound exerts its anti-tumor effects by simultaneously blocking the kinase activity of RSK, AKT, and S6K.[2] These kinases are downstream effectors of 3-phosphoinositide-dependent protein kinase 1 (PDPK1), a master regulator of cell signaling.[4][8] The simultaneous inhibition of these three targets by this compound leads to a comprehensive blockade of two major oncogenic signaling cascades:
-
PI3K/AKT/mTOR Pathway: Inhibition of AKT and its downstream effector S6K disrupts signals that promote protein synthesis, cell growth, and survival.[2]
-
RAS/MAPK Pathway: Inhibition of RSK, a downstream effector of ERK, interferes with the regulation of transcription factors and other substrates involved in cell proliferation and survival.[2]
This multi-targeted approach may overcome the limitations of single-agent inhibitors, which can be circumvented by feedback loops and pathway crosstalk.[1][3] At the molecular level, this compound treatment has been shown to induce cell cycle arrest (at G1 or G2/M phases), promote apoptosis, and upregulate the expression of the tumor suppressor protein TP53INP1 in B-cell lymphoma cells.[4][6]
Caption: this compound inhibits AKT, RSK, and S6K, leading to apoptosis and cell cycle arrest.
Quantitative Data Summary
In Vitro Kinase Inhibition
This compound demonstrates potent enzymatic inhibition against its target kinases.
| Target Kinase | IC50 (nmol/L) |
| RSK2 | 0.16 ± 0.01[1] |
| p70S6K1 | 1.65 ± 0.10[1] |
| Overall Range (9 isoforms of RSK, AKT, S6K) | 0.16 - 1.65[1] |
In Vitro Anti-proliferative Activity in B-cell Lymphoma Cell Lines
This compound effectively inhibits the growth of various B-cell lymphoma cell lines.
| B-cell Lymphoma Subtype | Cell Lines | IC50 / IC80 (µM) | Duration |
| Diffuse Large B-cell Lymphoma (DLBCL) | KPUM-UH1, HBL1 | IC50: 0.41 - 6.73[6] | 48 hours[6] |
| Burkitt Lymphoma | Daudi | IC50: 0.41 - 6.73[6] | 48 hours[6] |
| Follicular Lymphoma | FL18 | IC50: 0.41 - 6.73[6] | 48 hours[6] |
| Various BCL Subtypes | 8 cell lines | IC80: 1.18 - 8.46[4] | Not Specified |
Ex Vivo Anti-proliferative Activity in Patient-Derived Cells
This compound has shown efficacy in primary cells from patients with various B-cell lymphomas.
| Disease Subtypes | Number of Patients | Treatment | Outcome |
| DLBCL, FL, MCL, and others | 25 | 2.5 µM and 5.0 µM this compound for 72 hours | Antiproliferative effect observed in all samples[4][5] |
Experimental Protocols
In Vitro Cell-Based Assays
A generalized workflow for assessing the in vitro efficacy of this compound is depicted below.
Caption: Standard experimental workflow for the in vitro characterization of this compound.
4.1.1 Cell Culture: B-cell lymphoma cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
4.1.2 Cell Proliferation Assay: Cells are seeded in 96-well plates and treated with this compound for 48-72 hours. Cell viability is measured using a luminescent-based assay (e.g., CellTiter-Glo). Dose-response curves are generated to calculate IC50 values.[6]
4.1.3 Apoptosis and Cell Cycle Analysis: Cells are treated with this compound for 24-48 hours. For apoptosis, cells are stained with Annexin V-FITC and propidium iodide (PI) and analyzed via flow cytometry.[6] For cell cycle analysis, cells are fixed, stained with PI, and analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[4][6]
4.1.4 Immunoblotting: Cells are treated with this compound for 2-4 hours. Cell lysates are collected, and proteins are separated by SDS-PAGE. Western blotting is performed using primary antibodies against total and phosphorylated forms of AKT, RSK, S6K, and their downstream substrates to confirm target engagement.[1]
In Vivo Tumor Xenograft Models
4.2.1 Study Design: Immunodeficient mice (e.g., NOD/SCID) are subcutaneously inoculated with B-cell lymphoma cells. Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. This compound is administered orally, once daily, for a defined period (e.g., 14-21 days).[6]
4.2.2 Endpoints: Tumor volume and mouse body weight are measured 2-3 times per week. At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., immunoblotting) to assess target inhibition in vivo.
Clinical Status
This compound is currently being investigated in a Phase 1 clinical trial (NCT04586270) for patients with advanced or metastatic solid tumors.[6][7] This study is designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound. While this trial is not exclusively for B-cell lymphoma, its findings will be critical for guiding the future clinical development of this compound in hematological malignancies.
Conclusion
This compound is a potent, orally available triple inhibitor of RSK, AKT, and S6K with compelling preclinical activity in a wide range of B-cell lymphoma models. Its ability to concurrently block two key oncogenic pathways provides a strong rationale for its development as a novel therapeutic agent for this patient population. The results of the ongoing Phase 1 clinical trial are eagerly awaited and will be instrumental in defining the path forward for this compound in the treatment of B-cell lymphoma and other cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Triple targeting of RSK, AKT, and S6K as pivotal downstream effectors of PDPK1 by this compound in B‐cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Facebook [cancer.gov]
- 8. Triple targeting of RSK, AKT, and S6K as pivotal downstream effectors of PDPK1 by this compound in B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
TAS0612 In Vitro Assay Protocols: A Comprehensive Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS0612 is a potent and orally bioavailable small molecule inhibitor targeting the serine/threonine kinases AKT, p90 ribosomal S6 kinase (RSK), and p70 S6 kinase (S6K).[1][2] By simultaneously blocking these key nodes in the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways, this compound demonstrates significant antitumor activity in various preclinical cancer models.[1][2] These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of this compound, including assessments of its enzymatic and cellular activity.
Introduction
The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling cascades are frequently dysregulated in human cancers, leading to uncontrolled cell proliferation, survival, and drug resistance. This compound's unique triple-inhibitory action against AKT, RSK, and S6K offers a promising therapeutic strategy to overcome the limitations of single-pathway inhibitors.[1][2] The following protocols are designed to enable researchers to consistently and accurately assess the in vitro pharmacological profile of this compound.
Mechanism of Action: Signaling Pathways
This compound exerts its antitumor effects by inhibiting the phosphorylation of downstream substrates of AKT, RSK, and S6K. This leads to the disruption of two major signaling pathways crucial for cancer cell growth and survival.
Caption: this compound inhibits the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR signaling pathways.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nmol/L) |
| RSK1 | 0.25 ± 0.02 |
| RSK2 | 0.16 ± 0.01 |
| RSK3 | 0.23 ± 0.02 |
| RSK4 | 0.30 ± 0.03 |
| AKT1 | 0.85 ± 0.05 |
| AKT2 | 1.20 ± 0.10 |
| AKT3 | 0.95 ± 0.08 |
| p70S6K1 | 1.65 ± 0.10 |
| p70S6K2 | 1.50 ± 0.12 |
Data represents the mean ± standard deviation from representative in vitro enzyme inhibition assays.[3]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 for Cell Growth (µM) |
| Daudi | Burkitt's Lymphoma | 0.41 |
| Raji | Burkitt's Lymphoma | 0.85 |
| HBL1 | Diffuse Large B-cell Lymphoma | 6.73 |
| DLBCL2 | Diffuse Large B-cell Lymphoma | 2.50 |
| FL518 | Follicular Lymphoma | 1.25 |
| FL18 | Follicular Lymphoma | 0.98 |
| KPUM-UH1 | Mantle Cell Lymphoma | 0.75 |
| KPUM-MS3 | Mantle Cell Lymphoma | 1.50 |
IC50 values were determined after 48 hours of treatment with this compound.[4]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound against its target kinases using a mobility shift or IMAP assay format.
References
Application Notes and Protocols for TAS0612 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS0612 is an orally bioavailable small molecule inhibitor with potent activity against serine/threonine kinases, specifically targeting AKT, 90S ribosome S6 kinase (p90RSK), and 70S ribosome S6 kinase (p70S6K).[1] By inhibiting these key kinases, this compound effectively blocks two major signaling pathways implicated in cancer cell proliferation, survival, and drug resistance: the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK/RSK pathways. This dual inhibition leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation, making this compound a promising candidate for cancer therapy, particularly in tumors with dysregulated PI3K and MAPK pathways.[2][1] This document provides detailed application notes and protocols for assessing the in vitro efficacy of this compound through cell viability assays.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by simultaneously inhibiting the activity of AKT, p90RSK, and p70S6K. This leads to the downstream suppression of two critical signaling cascades:
-
PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in various cancers and plays a central role in cell growth, proliferation, and survival. This compound's inhibition of AKT and p70S6K disrupts this pathway.
-
RAS/RAF/MEK/ERK/RSK Pathway: This pathway is also a key regulator of cell proliferation, differentiation, and survival. This compound's targeting of p90RSK interferes with this signaling cascade.
The concurrent inhibition of these pathways by this compound may offer a therapeutic advantage by overcoming resistance mechanisms that can arise when targeting a single pathway.[1]
Figure 1. this compound Signaling Pathway Inhibition.
Experimental Protocols
The following protocols are provided as a guideline for determining the cytotoxic and anti-proliferative effects of this compound on cancer cell lines. The optimal conditions, including cell seeding density and this compound concentration range, should be determined empirically for each cell line.
Cell Culture
-
Media: Cell proliferation assays for this compound have been successfully performed using RPMI1640 medium supplemented with 10% Fetal Bovine Serum (FBS).[3] The choice of media should be appropriate for the specific cell line being used.
-
Cell Lines: A variety of cancer cell lines can be used to assess the efficacy of this compound. It has shown activity against B-cell-like diffuse large B-cell lymphoma (DLBCL) cells.[4]
Cell Viability Assay using MTT
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.01 to 10 µM.[4]
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[3][4]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or using a plate shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
The cell viability can be calculated as a percentage of the vehicle-treated control cells. The IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The following tables summarize hypothetical experimental conditions for a this compound cell viability assay.
Table 1: Experimental Parameters
| Parameter | Recommended Conditions |
| Cell Line | e.g., KPUM-UH1, Daudi, HBL1, FL18[4] |
| Seeding Density | 5,000 - 10,000 cells/well (96-well plate) |
| Treatment Duration | 48 or 72 hours[3][4] |
| This compound Concentration Range | 0.01 - 10 µM (serial dilutions)[4] |
| Assay Method | MTT or other colorimetric/luminescent assays |
| Readout | Absorbance at 570 nm (MTT) |
Table 2: Example IC₅₀ Values for this compound
| Cell Line | Incubation Time (hours) | IC₅₀ (µM) |
| KPUM-UH1 | 48 | 0.41 - 6.73[4] |
| Daudi | 48 | 0.41 - 6.73[4] |
| HBL1 | 48 | 0.41 - 6.73[4] |
| FL18 | 48 | 0.41 - 6.73[4] |
Experimental Workflow
Figure 2. this compound Cell Viability Assay Workflow.
References
Application Notes and Protocols for Western Blot Analysis of TAS0612 Target Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS0612 is an orally bioavailable small molecule inhibitor that demonstrates potent and selective inhibitory activity against three key serine/threonine kinases: AKT (protein kinase B), p90 ribosomal S6 kinase (RSK), and p70 ribosomal S6 kinase (S6K).[1][2][3][4] By targeting these crucial nodes, this compound effectively blocks two major signaling cascades implicated in cancer cell proliferation, survival, differentiation, and metastasis: the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways.[1][2][3] This multi-targeted approach may offer a therapeutic advantage by overcoming resistance mechanisms often seen with single-pathway inhibitors.[3][5]
These application notes provide a detailed protocol for utilizing Western blot analysis to assess the pharmacodynamic effects of this compound on its intended targets and downstream signaling molecules within a cellular context. The following protocols and data presentation guidelines will enable researchers to effectively quantify the inhibitory action of this compound and validate its mechanism of action in preclinical studies.
Data Presentation: Quantifying this compound Target Inhibition
The efficacy of this compound can be quantitatively assessed by measuring the phosphorylation status of its direct targets and downstream effectors. Below are tables summarizing the inhibitory activity of this compound on key signaling proteins.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nmol/L) |
| RSK2 | 0.16 ± 0.01 |
| AKT1 | 0.85 ± 0.07 |
| AKT2 | 1.15 ± 0.12 |
| AKT3 | 1.25 ± 0.15 |
| S6K1 | 1.65 ± 0.10 |
Data represents the mean ± SD of triplicate samples. IC₅₀ values indicate the concentration of this compound required to inhibit 50% of the kinase activity in vitro.[3]
Table 2: Cellular Pharmacodynamic Marker Inhibition by this compound
| Cell Line | Phosphorylated Marker | IC₅₀ (nmol/L) |
| HEC-6 | p-PRAS40 (Thr246) | 230 |
| MFE-319 | p-YB1 (Ser102) | 35 |
| RKO | p-S6 (Ser235/236) | Not explicitly quantified |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the phosphorylation of the indicated downstream marker in cellular assays.[5]
Signaling Pathways and Experimental Workflow
To visualize the mechanism of this compound and the experimental procedure, the following diagrams are provided.
Caption: this compound inhibits RSK, AKT, and S6K, blocking downstream signaling.
Caption: Experimental workflow for Western blot analysis of this compound target inhibition.
Experimental Protocols
This section details the methodology for performing Western blot analysis to assess the inhibition of AKT, RSK, and S6K signaling by this compound.
Materials and Reagents
-
Cell Lines: Cancer cell lines with active PI3K/AKT/mTOR or RAS/RAF/MEK/ERK pathways (e.g., HEC-6, MFE-319, RKO).
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
This compound: Stock solution prepared in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Appropriate acrylamide percentage for target protein resolution.
-
Transfer Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-p90RSK (Ser380)
-
Total p90RSK
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
Phospho-PRAS40 (Thr246)
-
Total PRAS40
-
Phospho-YB1 (Ser102)
-
Total YB1
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
Loading Control (e.g., β-actin, GAPDH)
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL detection reagent.
Protocol
-
Cell Culture and Treatment:
-
Plate cells at a density to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.01-1 µM) for a specified duration (e.g., 4, 24, or 48 hours).[3] Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[6]
-
Scrape cell lysates and transfer to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[7]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli sample buffer and denature by boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the corresponding HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control to determine the relative inhibition.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the Western blot analysis of this compound-mediated inhibition of the AKT, RSK, and S6K signaling pathways. By carefully following these procedures, researchers can obtain reliable and quantifiable data on the pharmacodynamic effects of this compound, which is crucial for advancing its preclinical and clinical development.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. TAS-0612 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for TAS0612 IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS0612 is an orally bioavailable small molecule inhibitor that uniquely targets three key serine/threonine kinases: p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70S6 kinase (S6K).[1] By simultaneously blocking these crucial nodes, this compound effectively disrupts two major signaling pathways implicated in cancer cell proliferation, survival, differentiation, and metastasis: the RAS/RAF/MEK/p90RSK and the PI3K/AKT/mTOR/p70S6K pathways.[2][1] Preclinical studies have demonstrated that this compound exhibits potent antitumor activity, particularly in cancer cells with alterations in the PI3K pathway, such as PTEN loss or mutations, irrespective of KRAS or BRAF mutation status.[3][4] This multi-targeted approach may offer a therapeutic advantage by overcoming resistance mechanisms often associated with single-pathway inhibitors.[5]
These application notes provide a comprehensive overview of the in vitro efficacy of this compound across various cancer cell lines, detailed protocols for determining its half-maximal inhibitory concentration (IC50), and visual representations of its mechanism of action and experimental workflows.
Data Presentation: this compound IC50 Values in Cancer Cell Lines
The following table summarizes the IC50 values of this compound in a panel of human cancer cell lines, highlighting its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | Genetic Alterations | IC50 (µM) | Incubation Time | Citation |
| HEC-6 | Endometrial Cancer | PIK3CA mutation, PTEN deletion | Not specified, but sensitive | 72 hours | [3] |
| RKO | Colon Carcinoma | BRAF and PIK3CA mutations | Not specified, but sensitive | 72 hours | [3] |
| TOV-21G | Ovarian Cancer | KRAS, PIK3CA mutations, PTEN deletion | Not specified, but sensitive | 72 hours | [3] |
| Daudi | Burkitt Lymphoma | - | 0.41 - 6.73 | 48 hours | [6][7] |
| Raji | Burkitt Lymphoma | - | 0.41 - 6.73 | 48 hours | [6] |
| HBL1 | Diffuse Large B-cell Lymphoma | - | 0.41 - 6.73 | 48 hours | [6][7] |
| DLBCL2 | Diffuse Large B-cell Lymphoma | - | 0.41 - 6.73 | 48 hours | [6] |
| FL518 | Follicular Lymphoma | - | 0.41 - 6.73 | 48 hours | [6] |
| FL18 | Follicular Lymphoma | - | 0.41 - 6.73 | 48 hours | [6][7] |
| KPUM-UH1 | B-cell Lymphoma | - | 0.41 - 6.73 | 48 hours | [6][7] |
| KPUM-MS3 | B-cell Lymphoma | - | 0.41 - 6.73 | 48 hours | [6] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay (e.g., MTS/MTT Assay)
This protocol outlines a standard procedure for determining the IC50 value of this compound in adherent or suspension cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound compound
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest and resuspend cells in complete medium. Count the cells and adjust the density to seed 2,000-10,000 cells per well in a 96-well plate.
-
For suspension cells, directly seed the cells at a similar density.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells) and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 10 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Cell Viability Measurement:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Mandatory Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Experimental workflow for IC50 determination.
References
- 1. Facebook [cancer.gov]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Triple targeting of RSK, AKT, and S6K as pivotal downstream effectors of PDPK1 by this compound in B‐cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAS0612 Animal Xenograft Model Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS0612 is a potent, orally available small molecule inhibitor targeting key nodes in oncogenic signaling pathways. Specifically, it simultaneously inhibits p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70 S6 kinase (S6K).[1][2] This multi-targeted approach is designed to overcome resistance mechanisms often seen with single-pathway inhibitors.[2][3] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various human cancer xenograft models, particularly those with alterations in the PI3K/AKT/mTOR and RAS/MAPK pathways, such as PTEN loss or mutations, and KRAS or BRAF mutations.[1][2] These application notes provide a comprehensive guide to designing and executing animal xenograft studies to evaluate the in vivo efficacy of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by concurrently blocking two major signaling cascades crucial for cancer cell proliferation, survival, and growth: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK/RSK pathway. By inhibiting AKT, S6K, and RSK, this compound effectively shuts down downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[4][5]
Recommended Human Cancer Xenograft Models
Several human cancer cell lines have been utilized in preclinical studies to demonstrate the efficacy of this compound. The choice of model should be guided by the specific cancer type and genetic alterations of interest.
| Cell Line | Cancer Type | Key Genetic Alterations | Reference |
| HEC-6 | Uterine Endometrial Cancer | PTEN deletion, PIK3CA mutation | [1] |
| HCC70 | Triple-Negative Breast Cancer | PTEN mutation | [1] |
| MFE-319 | Uterine Endometrial Cancer | Not specified in provided context | [1] |
| TOV-21G | Ovarian Cancer | PTEN deletion, KRAS and PIK3CA mutations | [1] |
| OPM-2 | Multiple Myeloma | Not specified in provided context | [6] |
Experimental Protocols
The following protocols provide a general framework for conducting this compound xenograft studies. Specific details may need to be optimized for each cell line and animal facility.
I. Cell Culture
Maintain sterile cell culture conditions at all times.
-
HEC-6 Cell Culture:
-
HCC70 Cell Culture:
-
MFE-319 Cell Culture:
-
TOV-21G Cell Culture:
-
Media: A 1:1 mixture of MCDB 105 medium and Medium 199, supplemented with 15% FBS.[13]
-
Subculture: Briefly rinse with a 0.05% Trypsin-0.53 mM EDTA solution.
-
II. Animal Xenograft Model Establishment
All animal procedures must be approved and conducted in accordance with the Institutional Animal Care and Use Committee (IACUC) guidelines.
-
Animals: Female immunodeficient mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old.[14]
-
Cell Preparation for Implantation:
-
Subcutaneous Implantation:
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.[6][18]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[6][18]
-
Randomize mice into treatment and control groups when tumors reach a predetermined volume (e.g., 100-200 mm³).[19]
-
III. This compound Administration
-
Formulation: Prepare this compound for oral administration. While the exact vehicle is not specified in the provided context, a common vehicle for oral gavage is 0.5% methylcellulose or a similar suspension agent.
-
Dosing:
-
Procedure for Oral Gavage:
-
Use an appropriately sized feeding needle (e.g., 18-20 gauge for mice).[2]
-
Gently restrain the mouse and insert the gavage needle into the esophagus.[2]
-
Administer the calculated volume of the this compound suspension or vehicle.[4]
-
Monitor the animal for any signs of distress after administration.[2]
-
IV. Efficacy and Pharmacodynamic Endpoints
-
Tumor Growth Inhibition:
-
Continue to measure tumor volume and body weight throughout the study.
-
The primary efficacy endpoint is the inhibition of tumor growth in the this compound-treated groups compared to the vehicle control group.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specified time points, euthanize the mice and excise the tumors.
-
Tissue Processing: Snap-freeze a portion of the tumor in liquid nitrogen for protein analysis or fix in formalin for immunohistochemistry.[20]
-
Western Blotting:
-
Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.[20][21]
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against key pharmacodynamic biomarkers:
-
Use appropriate secondary antibodies and a detection system (chemiluminescent or fluorescent) to visualize the protein bands.[22]
-
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Example of Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | - |
| This compound | 30 | 750 ± 80 | 50 |
| This compound | 60 | 450 ± 50 | 70 |
| This compound | 90 | 225 ± 30 | 85 |
Table 2: Example of Pharmacodynamic Biomarker Analysis
| Treatment Group | Dose (mg/kg) | Relative p-YB1 Levels | Relative p-PRAS40 Levels | Relative p-S6RP Levels |
| Vehicle Control | - | 1.00 | 1.00 | 1.00 |
| This compound | 60 | 0.25 | 0.30 | 0.20 |
Conclusion
These application notes provide a detailed framework for designing and conducting preclinical animal xenograft studies to evaluate the efficacy of this compound. By selecting appropriate tumor models and adhering to rigorous experimental protocols, researchers can generate robust data to support the clinical development of this promising multi-targeted anti-cancer agent.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 4. research.fsu.edu [research.fsu.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. youtube.com [youtube.com]
- 7. GBTC-1595B | HEC-6 Cell Line Clinisciences [clinisciences.com]
- 8. -Detailed Information [JCRB1118]- [cellbank.nibn.go.jp]
- 9. bcrj.org.br [bcrj.org.br]
- 10. bcrj.org.br [bcrj.org.br]
- 11. Adjuvant effects of chemotherapeutics and Metformin on MFE-319 endometrial carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leibniz Institute DSMZ: Details [dsmz.de]
- 13. bcrj.org.br [bcrj.org.br]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 15. yeasenbio.com [yeasenbio.com]
- 16. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 17. Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TOV-21G Xenograft Model - Altogen Labs [altogenlabs.com]
- 20. Protein Extraction from Mice Xenograft Tumor [bio-protocol.org]
- 21. reddit.com [reddit.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for TAS0612 Oral Gavage Preparation and Dosage
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS0612 is an orally bioavailable small molecule inhibitor targeting the serine/threonine kinases AKT, 90S ribosome S6 kinase (RSK), and 70S ribosome S6 kinase (S6K).[1][2][3] By inhibiting these key kinases, this compound effectively disrupts two major signaling pathways implicated in cancer cell proliferation, survival, differentiation, and metastasis: the AKT/mTOR/p70S6K and the RAS/RAF/MEK/p90RSK pathways.[1][3] This dual inhibition leads to cell cycle arrest and apoptosis in tumor cells, particularly those with overactivated signaling in these pathways.[1][3] Preclinical studies have demonstrated the potent antitumor activity of this compound in various cancer models, highlighting its potential as a therapeutic agent.[2][4][5]
These application notes provide detailed protocols for the preparation and oral gavage administration of this compound for preclinical research, based on established methodologies.
Mechanism of Action and Signaling Pathway
This compound exerts its antitumor effects by simultaneously inhibiting the activity of AKT, RSK, and S6K.[1][2] This leads to the downstream inhibition of key cellular processes that promote cancer growth and survival. The inhibition of these kinases prevents the phosphorylation of their respective substrates, including Y-box-binding protein 1 (YB1), proline-rich AKT substrate 40 kDa (PRAS40), and ribosomal protein S6 (S6RP), which are crucial for protein synthesis, cell growth, and proliferation.[2][6]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound [2]
| Target Kinase | IC₅₀ (nmol/L) |
| RSK1 | 0.20 ± 0.02 |
| RSK2 | 0.16 ± 0.01 |
| RSK3 | 0.25 ± 0.03 |
| RSK4 | 0.35 ± 0.04 |
| AKT1 | 0.85 ± 0.09 |
| AKT2 | 1.25 ± 0.15 |
| AKT3 | 0.65 ± 0.07 |
| p70S6K1 | 1.65 ± 0.10 |
| p70S6K2 | 1.35 ± 0.12 |
Table 2: In Vivo Dosage and Administration in a Mouse Xenograft Model [2][6][7]
| Parameter | Details |
| Animal Model | Mice with MFE-319 tumor xenografts |
| Doses | 20, 40, 60, and 80 mg/kg |
| Administration Route | Oral gavage |
| Dosing Frequency | Daily |
| Treatment Duration | 14 days |
| Vehicle | 0.5% w/v Hydroxypropyl methylcellulose (HPMC) in 0.1 N HCl |
Table 3: Pharmacokinetic Parameters of this compound in Mice (Oral Administration) [2][7]
| Dose (mg/kg) | Tₘₐₓ (hr) | Cₘₐₓ (ng/mL) | AUCₗₐₛₜ (ng·hr/mL) | T₁/₂ (hr) |
| 40 | 2.0 | 1230 | 8430 | 4.5 |
| 80 | 4.0 | 2450 | 21100 | 5.2 |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol is based on the vehicle formulation used in preclinical studies.[2][6]
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (HPMC)
-
Hydrochloric acid (HCl), 0.1 N
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Volumetric flasks and appropriate glassware
-
pH meter
Procedure:
-
Prepare the Vehicle Solution (0.5% w/v HPMC in 0.1 N HCl): a. Weigh the required amount of HPMC. b. In a beaker, slowly add the HPMC to the 0.1 N HCl solution while stirring continuously with a magnetic stirrer to prevent clumping. c. Stir until the HPMC is completely dissolved and the solution is clear.
-
Prepare the this compound Suspension: a. Calculate the required amount of this compound powder based on the desired concentration and the total volume needed for the study. b. Weigh the calculated amount of this compound powder. c. In a separate container, add a small amount of the vehicle solution to the this compound powder to create a paste. d. Gradually add the remaining vehicle solution to the paste while continuously stirring or vortexing to ensure a homogenous suspension. e. It is recommended to prepare the suspension fresh daily. If storage is necessary, store at 2-8°C and re-suspend thoroughly before each use.
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a general guideline for oral gavage in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.[8]
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: a. Weigh each mouse to determine the correct dosing volume. The typical dosing volume is 10 mL/kg, but can be adjusted based on the study design and institutional guidelines.[8]
-
Dose Calculation: a. Calculate the volume of this compound suspension to administer to each mouse based on its body weight and the desired dose (e.g., 20, 40, 60, or 80 mg/kg).
-
Administration: a. Gently restrain the mouse. b. Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle. c. Attach the gavage needle to the syringe filled with the calculated dose. d. Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth. Ensure the needle has not entered the trachea. e. Slowly administer the this compound suspension. f. Gently remove the gavage needle.
-
Post-Administration Monitoring: a. Monitor the animal for any signs of distress or adverse reactions after administration. b. During the treatment period, monitor animal body weight and tumor volume regularly (e.g., twice a week).[2] Be mindful of institutional guidelines regarding weight loss, with a common threshold for euthanasia being a loss exceeding 20%.[2]
Disclaimer: These protocols are intended for guidance and should be adapted to specific experimental needs and institutional policies. All animal experiments must be conducted under an approved animal care and use protocol.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. TAS-0612 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
TAS0612: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS0612 is an orally bioavailable small molecule inhibitor targeting multiple kinases, including AKT, p90RSK (RSK), and p70S6K (S6K)[1][2]. By concurrently blocking these key signaling nodes, this compound effectively disrupts the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are frequently dysregulated in cancer[1][2]. This compound has demonstrated potent antitumor activity in preclinical models, inducing cell cycle arrest and apoptosis in various cancer cell lines[3][4]. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common in vitro assays.
Mechanism of Action
This compound exerts its anticancer effects by inhibiting the kinase activity of AKT, RSK, and S6K[1][4]. This leads to the downstream inhibition of protein synthesis, cell growth, and proliferation, and ultimately induces apoptosis in tumor cells with overactivated PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways[1][2]. A primary downstream effector of this inhibition is the prevention of phosphorylation and nuclear translocation of the Y-box-binding protein 1 (YBX1), a transcription factor implicated in tumor cell proliferation and drug resistance[1][2][5].
Figure 1: this compound Signaling Pathway Inhibition.
Solubility and Stock Solution Preparation
Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. The solubility of this compound can vary depending on the solvent system used.
Solubility Data
| Solvent | Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.36 mM) | Results in a clear solution.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.36 mM) | Results in a clear solution.[3] |
Protocol for 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate this compound powder and DMSO to room temperature.
-
Calculate the required amount of this compound and DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 573.6 g/mol .
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the compound.
-
If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[3]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Storage and Stability
-
Stock Solution: Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[3]
-
Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[3]
In Vitro Experimental Protocols
This compound has been utilized in various cell-based assays to evaluate its antitumor activity.
Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
-
Cell Lines: Daudi, Raji, HBL1, DLBCL2, FL518, FL18, KPUM-UH1, KPUM-MS3.[3]
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in a complete culture medium. A typical concentration range is 0.25 to 5.0 µM.[3]
-
Remove the existing medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the highest concentration used.
-
Assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay.
-
Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound.
-
Apoptosis Analysis by Flow Cytometry
This protocol measures the induction of apoptosis in cells treated with this compound.
-
Cell Lines: KPUM-UH1, Daudi, HBL1, and FL18.[3]
-
Procedure:
-
Treat cells with this compound at concentrations ranging from 0.25 to 5.0 µM for a specified time (e.g., 48 hours).[3]
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in a binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blotting for Phospho-Protein Analysis
This protocol is used to assess the inhibitory effect of this compound on its target kinases by measuring the phosphorylation status of their downstream substrates.
-
Procedure:
-
Treat cells with various concentrations of this compound (e.g., 0.25-5.0 µM) for a defined period (e.g., 4 or 24 hours).[3][6]
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate it with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-S6K, S6K, p-RSK, RSK).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Figure 2: General In Vitro Experimental Workflow.
Quantitative Data Summary
In Vitro Enzyme Inhibition
This compound demonstrates potent inhibitory activity against various isoforms of its target kinases.
| Kinase Isoform | IC50 (nmol/L) |
| RSK2 | 0.16 ± 0.01 |
| p70S6K1 | 1.65 ± 0.10 |
Data presented as mean ± SD.[4]
Cell Growth Inhibition
The IC50 values for cell growth inhibition vary across different cancer cell lines.
| Cell Line | IC50 (µM) | Incubation Time |
| B-cell-like DLBCL | 0.41 - 6.73 | 48 h |
DLBCL: Diffuse large B-cell lymphoma.[3]
In Vivo Antitumor Activity
This compound, administered orally, has shown significant antitumor efficacy in mouse xenograft models. For instance, in an OPM-2 multiple myeloma xenograft model, daily oral administration of this compound at doses of 30-90 mg/kg for two weeks resulted in tumor growth inhibition.[3]
Conclusion
This compound is a promising multi-kinase inhibitor with potent activity against key cancer-related signaling pathways. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies to further investigate the therapeutic potential of this compound. Adherence to proper solution preparation and experimental procedures is essential for generating accurate and reproducible results.
References
Application Notes and Protocols: Immunohistochemistry for TAS0612 Pharmacodynamic Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS0612 is an orally bioavailable small molecule inhibitor that potently targets three key serine/threonine kinases: Ribosomal S6 Kinase (RSK), Protein Kinase B (AKT), and p70S6 Kinase (S6K).[1][2] By simultaneously blocking these crucial nodes in both the RAS/MAPK and PI3K/AKT/mTOR signaling pathways, this compound has demonstrated significant antitumor activity in preclinical models.[2][3] This document provides detailed application notes and protocols for the immunohistochemical (IHC) detection of key pharmacodynamic (PD) markers to assess the biological activity of this compound in preclinical and clinical research settings.
The primary pharmacodynamic markers for this compound are the phosphorylated forms of downstream substrates of RSK, AKT, and S6K. Specifically, these include:
-
Phospho-Y-box binding protein 1 (p-YB1) at Serine 102: A substrate of both RSK and AKT.[3]
-
Phospho-proline-rich AKT substrate 40 kDa (p-PRAS40) at Threonine 246: A direct substrate of AKT.[3]
-
Phospho-S6 ribosomal protein (p-S6RP) at Serine 235/236: A downstream effector of S6K.[3]
Monitoring the phosphorylation status of these markers via immunohistochemistry allows for the direct visualization and quantification of this compound's target engagement and pathway inhibition within the tumor microenvironment.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the catalytic activity of RSK, AKT, and S6K. This leads to a reduction in the phosphorylation of their respective downstream substrates, which are critical for cell proliferation, survival, and growth. The simplified signaling pathway is illustrated below.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo inhibitory activity of this compound on its target kinases and pharmacodynamic markers.
Table 1: In Vitro Kinase Inhibition by this compound [3]
| Kinase Isoform | IC₅₀ (nmol/L) |
| RSK1 | 0.20 ± 0.02 |
| RSK2 | 0.16 ± 0.01 |
| RSK3 | 0.21 ± 0.02 |
| RSK4 | 0.30 ± 0.03 |
| AKT1 | 0.88 ± 0.05 |
| AKT2 | 1.10 ± 0.08 |
| AKT3 | 1.25 ± 0.12 |
| p70S6K1 | 1.65 ± 0.10 |
| p70S6K2 | 0.55 ± 0.04 |
Table 2: Cellular Inhibition of Pharmacodynamic Markers by this compound in RKO Cells [3]
| Pharmacodynamic Marker | Cellular IC₅₀ (nmol/L) |
| p-YB1 (Ser102) | ~30 |
| p-PRAS40 (Thr246) | ~10 |
| p-S6RP (Ser235/236) | ~20 |
Table 3: In Vivo Inhibition of Pharmacodynamic Markers in MFE-319 Tumor Xenografts (24h post-dose) [4]
| Treatment Group | p-YB1 Inhibition | p-PRAS40 Inhibition | p-S6RP Inhibition |
| Vehicle Control | - | - | - |
| This compound (40 mg/kg) | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |
| This compound (80 mg/kg) | Stronger decrease | Stronger decrease | Stronger decrease |
Note: Inhibition in the in vivo study was demonstrated by immunoblotting; quantitative IHC data from clinical trials is emerging.
Experimental Workflow for Immunohistochemistry
The following diagram outlines the general workflow for IHC analysis of this compound pharmacodynamic markers in formalin-fixed, paraffin-embedded (FFPE) tissue samples.
References
Application Notes and Protocols for Cell Cycle Analysis Following TAS0612 Treatment using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for analyzing the effects of TAS0612, a potent inhibitor of RSK, AKT, and S6K, on the cell cycle of cancer cells using propidium iodide (PI) staining and flow cytometry.
This compound is an orally bioavailable small molecule inhibitor with potential antineoplastic activity.[1][2] It targets and inhibits the serine/threonine kinases AKT (protein kinase B), 90S ribosome S6 kinase (p90RSK; RSK), and 70S ribosome S6 kinase (p70S6K; S6K).[1][2][3] By blocking these key kinases, this compound disrupts the AKT/mTOR/p70S6K and RAS/RAF/MEK/p90RSK signaling pathways. This inhibition can lead to cell cycle arrest and apoptosis in tumor cells where these pathways are overactivated.[1][2]
The analysis of cell cycle distribution is a critical method for evaluating the efficacy of anticancer agents. Flow cytometry with PI staining offers a rapid and quantitative measurement of DNA content, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
Summary of this compound-Induced Cell Cycle Arrest
The following table summarizes the observed effects of this compound on the cell cycle in various cancer cell lines. Treatment with this compound has been shown to induce either G1 or G2/M phase arrest, depending on the specific cell line.
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Observed Cell Cycle Arrest | Reference |
| KPUM-UH1 | Myeloma | 0.25 - 5.0 | 48 | G1 phase | [4] |
| Daudi | Burkitt's Lymphoma | 0.25 - 5.0 | 48 | G2/M phase | [4] |
| HBL1 | Diffuse Large B-cell Lymphoma | 0.25 - 5.0 | 48 | G2/M phase | [4] |
| FL18 | Follicular Lymphoma | 0.25 - 5.0 | 48 | G2/M phase | [4] |
| Various B-cell Lymphoma Lines | B-cell Lymphoma | 1.18 - 8.46 (IC80) | Not Specified | G1 or G2/M phase | [5] |
| Human Myeloma-derived Cell Lines | Myeloma | < 0.5 (IC50) | 48 | G1/S phase | [6] |
Experimental Protocols
This section provides a detailed protocol for cell cycle analysis using flow cytometry after treatment with this compound.
Materials
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
Flow cytometry tubes
Protocol
-
Cell Seeding and this compound Treatment:
-
Seed the desired number of cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) and allow them to adhere and resume logarithmic growth (typically 24 hours).
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash the cells once with PBS, and then add trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a conical tube.
-
Suspension cells: Transfer the cells directly from the culture vessel to a conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant.
-
-
Cell Fixation:
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 0.5 mL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for up to several weeks.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to pellet them.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 0.5 - 1 mL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15-30 minutes.[7]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate channel (typically FL2 or FL3, ~617 nm).
-
Collect at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram. The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in the S phase will have DNA content between 2N and 4N.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits RSK, AKT, and S6K signaling pathways.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for flow cytometry cell cycle analysis after this compound treatment.
References
Application Notes and Protocols for Apoptosis Detection in TAS0612 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction to TAS0612 and its Role in Apoptosis
This compound is a novel, orally bioavailable small molecule inhibitor that potently targets three key serine/threonine kinases: p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70 S6 kinase (S6K).[1][2] These kinases are crucial components of pro-survival signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, which are frequently dysregulated in various cancers.[1][3][4] By simultaneously inhibiting RSK, AKT, and S6K, this compound effectively disrupts these pathways, leading to cell cycle arrest and the induction of programmed cell death, or apoptosis, in cancer cells.[3][4]
The therapeutic potential of this compound is particularly pronounced in tumors with alterations in the PTEN gene, a tumor suppressor that negatively regulates the PI3K/AKT pathway.[1][2] Loss or mutation of PTEN leads to hyperactivation of AKT signaling, making cancer cells highly dependent on this pathway for survival. This compound has demonstrated significant antitumor activity in preclinical models of various cancers, including those with PTEN loss.[1] The induction of apoptosis is a key mechanism through which this compound exerts its anti-cancer effects.[1][3][5] This is evidenced by the increased levels of apoptosis markers such as cleaved poly(ADP-ribose) polymerase (PARP) and cleaved caspase-3 in cancer cells following treatment with this compound.[1]
These application notes provide detailed protocols for the detection and quantification of apoptosis in cancer cells treated with this compound, utilizing common and reliable methodologies.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound in various cancer cell lines, highlighting its potency in inhibiting cell growth and inducing apoptosis.
| Cell Line | Cancer Type | Key Genetic Alteration(s) | IC50 for Cell Growth Inhibition (µM) | Apoptosis Induction Concentration (µM) | Treatment Duration | Reference(s) |
| HEC-6 | Endometrial Cancer | PTEN deletion, PIK3CA mutation | < 0.1 | > 0.1 (cleaved PARP/caspase-3) | 72h (IC50), 48h (apoptosis) | [1] |
| MFE-319 | Endometrial Cancer | PTEN mutation | < 0.1 | Not Specified | 72h | [1] |
| RKO | Colorectal Cancer | BRAF mutation, PIK3CA mutation | ~0.1 | Not Specified | 72h | [1] |
| TOV-21G | Ovarian Cancer | PTEN deletion, KRAS mutation, PIK3CA mutation | < 0.1 | Not Specified | 72h | [1] |
| HCT-15 | Colorectal Cancer | KRAS mutation, PIK3CA mutation | 1.42 ± 0.60 | Not Specified | 72h | [1] |
| Various B-cell Lymphoma Lines | B-cell Lymphoma | Various | 0.41 - 6.73 | IC80 concentrations | 48h (IC50), 24-48h (apoptosis) | [3] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Various | Mostly < 0.5 | Not Specified | 48h | [4] |
Experimental Protocols
Herein, we provide detailed protocols for three standard methods to assess apoptosis in this compound-treated cells:
-
Western Blotting for Cleaved PARP and Cleaved Caspase-3: A qualitative and semi-quantitative method to detect the activation of executioner caspases and the cleavage of a key DNA repair enzyme.
-
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry: A quantitative method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7): A quantitative, luminescence-based assay to measure the activity of key executioner caspases.
Protocol 1: Western Blotting for Cleaved PARP and Cleaved Caspase-3
This protocol describes the detection of key apoptosis markers, cleaved PARP and cleaved caspase-3, in cell lysates by immunoblotting.
Materials:
-
Cancer cell line of interest (e.g., HEC-6, MFE-319)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-cleaved PARP, Rabbit anti-cleaved caspase-3, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 5 µM) and a vehicle control (DMSO) for 24 to 48 hours.
-
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Protocol 2: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This protocol provides a quantitative assessment of apoptosis and necrosis in this compound-treated cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in Protocol 1. Include both vehicle-treated and untreated controls.
-
-
Cell Harvesting:
-
After the treatment period, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Cell Staining:
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000) for each sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Protocol 3: Caspase-3/7 Activity Assay (Caspase-Glo® 3/7)
This protocol describes a highly sensitive, luminescence-based method to measure the activity of caspase-3 and -7.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound and a vehicle control for a desired time period (e.g., 6, 12, 24 hours).
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control wells from all other readings.
-
Plot the luminescence signal against the concentration of this compound to determine the dose-dependent activation of caspase-3/7.
-
Visualizations
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; RSK [label="p90RSK", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; S6K [label="p70S6K", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K; RTK -> RAS; RAS -> RAF; PI3K -> AKT; RAF -> MEK -> ERK; ERK -> RSK; AKT -> mTORC1; mTORC1 -> S6K; AKT -> Proliferation; RSK -> Proliferation; S6K -> Proliferation;
This compound -> AKT [arrowhead=tee, color="#EA4335", style=dashed]; this compound -> RSK [arrowhead=tee, color="#EA4335", style=dashed]; this compound -> S6K [arrowhead=tee, color="#EA4335", style=dashed];
{rank=same; AKT; RSK; S6K;} {rank=same; Proliferation; Apoptosis;}
AKT -> Apoptosis [label="|", arrowhead=tee, style=dashed]; RSK -> Apoptosis [label="|", arrowhead=tee, style=dashed]; S6K -> Apoptosis [label="|", arrowhead=tee, style=dashed]; } dot Caption: this compound signaling pathway leading to apoptosis.
// Nodes start [label="Start:\nCancer Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="this compound Treatment\n(Dose and Time Course)", fillcolor="#FBBC05", fontcolor="#202124"]; harvest [label="Cell Harvesting", fillcolor="#F1F3F4", fontcolor="#202124"];
// Western Blot Branch lysis [label="Cell Lysis &\nProtein Quantification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sds_page [label="SDS-PAGE & Transfer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; immunoblot [label="Immunoblotting\n(Cleaved PARP/Caspase-3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wb_result [label="Apoptosis Detection\n(Qualitative/Semi-quantitative)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Flow Cytometry Branch staining [label="Annexin V/PI Staining", fillcolor="#EA4335", fontcolor="#FFFFFF"]; flow [label="Flow Cytometry Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; flow_result [label="Apoptosis Quantification\n(Live vs. Apoptotic vs. Necrotic)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Caspase Activity Branch caspase_assay [label="Caspase-Glo® 3/7 Assay", fillcolor="#FBBC05", fontcolor="#202124"]; luminescence [label="Luminescence Measurement", fillcolor="#FBBC05", fontcolor="#202124"]; caspase_result [label="Caspase-3/7 Activity\nQuantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> treatment; treatment -> harvest; harvest -> lysis; lysis -> sds_page -> immunoblot -> wb_result;
harvest -> staining -> flow -> flow_result;
treatment -> caspase_assay -> luminescence -> caspase_result; } dot Caption: Experimental workflow for apoptosis detection.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Triple targeting of RSK, AKT, and S6K as pivotal downstream effectors of PDPK1 by this compound in B‐cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: TAS0612 in Combination with Venetoclax for Hematological Malignancies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TAS0612 is a novel, orally bioavailable small molecule inhibitor that uniquely targets three key signaling kinases: p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70 ribosomal S6 kinase (S6K)[1][2][3]. These kinases are crucial components of signaling pathways, such as the PI3K/AKT/mTOR and RAS/MAPK pathways, which are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival[2]. By simultaneously inhibiting RSK, AKT, and S6K, this compound has demonstrated broad-spectrum antitumor activity in various preclinical cancer models, including those resistant to inhibitors targeting a single pathway[1][3].
Venetoclax is a potent and selective inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein that is often overexpressed in hematological malignancies, contributing to cancer cell survival and resistance to conventional therapies[4]. Venetoclax restores the natural process of apoptosis by binding to BCL-2, thereby releasing pro-apoptotic proteins that initiate programmed cell death[4]. It is an approved treatment for several hematological cancers, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML)[5][6].
Recent preclinical studies have highlighted a synergistic anti-tumor effect when combining this compound with venetoclax, particularly in multiple myeloma (MM)[7][8]. This combination has been shown to robustly induce apoptosis in human myeloma cell lines (HMCLs), irrespective of their cytogenetic profiles, including the t(11;14) translocation status which is often associated with sensitivity to venetoclax alone[7][8]. The rationale for this combination lies in the potential of this compound to overcome intrinsic or acquired resistance to venetoclax by targeting alternative survival pathways. Upregulation of other anti-apoptotic proteins like MCL-1 and BCL-xL is a known mechanism of resistance to venetoclax[9][10][11]. The signaling pathways inhibited by this compound are known to regulate the expression and function of these resistance-mediating proteins.
These application notes provide an overview of the preclinical data and detailed protocols for studying the combination of this compound and venetoclax in a research setting.
Data Presentation
In Vitro Efficacy: Growth Inhibition of Human Myeloma Cell Lines
The anti-proliferative effects of this compound as a single agent were evaluated across a panel of human myeloma-derived cell lines (HMCLs) with diverse cytogenetic backgrounds. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment.
Table 1: Single-Agent Activity of this compound in Human Myeloma Cell Lines
| Cell Line | Cytogenetic/Genetic Profile | This compound IC50 (µM) after 48h |
| KMS12-BM | t(11;14) | < 0.5 |
| KMS11 | t(4;14) | < 0.5 |
| OPM2 | t(4;14) | < 0.5 |
| U266 | IL-6 dependent | < 0.5 |
| RPMI8226 | - | < 0.5 |
| AMO1 | - | < 0.5 |
| LP1 | - | < 0.5 |
Data extracted from preclinical studies demonstrating dose-dependent growth inhibition[8].
In Vitro Synergy: Enhanced Apoptosis with Combination Therapy
The combination of this compound and venetoclax has been shown to synergistically induce apoptosis in HMCLs. The following table summarizes the percentage of apoptotic cells (Annexin V positive) after treatment with single agents and the combination.
Table 2: Synergistic Induction of Apoptosis in Human Myeloma Cell Lines
| Cell Line | Treatment | Apoptotic Cells (%) |
| KMS12-BM | Control | 5 |
| This compound (0.5 µM) | 15 | |
| Venetoclax (0.1 µM) | 20 | |
| This compound + Venetoclax | 60 | |
| OPM2 | Control | 8 |
| This compound (0.5 µM) | 18 | |
| Venetoclax (1 µM) | 25 | |
| This compound + Venetoclax | 75 |
Representative data from studies showing a significant increase in apoptosis with the combination therapy compared to single agents[7][8].
Ex Vivo Efficacy: Activity in Patient-Derived Myeloma Cells
The therapeutic potential of this compound was further evaluated in primary myeloma cells isolated from patients with newly diagnosed or relapsed/refractory multiple myeloma.
Table 3: Ex Vivo Activity of this compound in Primary Myeloma Cells
| Patient Cohort | Number of Patients | Treatment | Outcome |
| Newly Diagnosed MM | 7 | This compound (2.5-5.0 µM) for 72h | Robust cell reductive effects |
| Relapsed/Refractory MM | 11 | This compound (2.5-5.0 µM) for 72h | Robust cell reductive effects |
Summary of findings from ex vivo studies on patient-derived cells, demonstrating the efficacy of this compound across different disease stages[8].
Mandatory Visualizations
Caption: this compound and Venetoclax signaling pathways.
Caption: Workflow for in vitro combination studies.
Caption: Rationale for combining this compound and Venetoclax.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and venetoclax on the viability of adherent or suspension cancer cell lines.
Materials:
-
Human myeloma cell lines (e.g., KMS12-BM, OPM2)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Venetoclax (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound and venetoclax in culture medium.
-
Treat the cells with various concentrations of this compound, venetoclax, or the combination. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the medium.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection and quantification of apoptotic cells by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound, venetoclax, or the combination as described in the cell viability assay.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis for BCL-2 Family Proteins
This protocol is for detecting changes in the expression of BCL-2 family proteins following treatment.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCL-2, anti-MCL-1, anti-BCL-xL, anti-BAX, anti-BAK, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to ensure equal protein loading.
In Vivo Xenograft Model of Multiple Myeloma
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of the this compound and venetoclax combination.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Human myeloma cell line (e.g., OPM2)
-
Matrigel
-
This compound formulation for oral gavage
-
Venetoclax formulation for oral gavage
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject 5-10 x 10^6 human myeloma cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle control, this compound alone, Venetoclax alone, this compound + Venetoclax).
-
Administer the treatments as per the determined schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot tumor growth curves and perform statistical analysis to determine the anti-tumor efficacy of the combination therapy.
Note: All animal experiments must be conducted in accordance with institutional guidelines and regulations for the ethical use of animals in research.
References
- 1. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - MYELOMA360 [myeloma360.com]
- 5. mTOR inhibitors sensitize multiple myeloma cells to venetoclax via IKZF3- and Blimp-1-mediated BCL-2 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-Line Venetoclax Combinations in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Robust anti-myeloma effect of this compound, an RSK/AKT/S6K inhibitor, with venetoclax regardless of cytogenetic abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of venetoclax resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. advances.umw.edu.pl [advances.umw.edu.pl]
- 11. oaepublish.com [oaepublish.com]
Application Notes and Protocols: In Vivo Imaging of TAS0612 Antitumor Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS0612 is an orally bioavailable small molecule inhibitor that potently targets multiple kinases in key oncogenic signaling pathways.[1][2][3][4] Specifically, this compound inhibits p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70 S6 kinase (S6K).[1][2][3][4] By simultaneously targeting these crucial nodes in the PI3K/AKT/mTOR and MAPK/ERK signaling pathways, this compound has demonstrated significant antitumor activity in preclinical models, particularly in cancers with alterations in the PTEN gene.[1][4] In vivo imaging serves as a powerful, non-invasive tool to longitudinally monitor and quantify the therapeutic efficacy of this compound in real-time within a living organism.[5] This document provides detailed application notes and protocols for assessing the antitumor effects of this compound using in vivo bioluminescence imaging.
Principle of the Method
This protocol utilizes tumor cell lines that have been genetically engineered to stably express a luciferase enzyme. When the substrate, D-luciferin, is administered to a tumor-bearing animal, the luciferase-expressing cancer cells emit light. The intensity of this bioluminescent signal is directly proportional to the number of viable tumor cells. An in vivo imaging system can then capture and quantify this light emission, providing a sensitive and quantitative measure of tumor burden and response to treatment with this compound.[6]
Data Presentation
The following tables summarize quantitative data on the in vitro potency and in vivo efficacy of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nmol/L) |
| RSK1 | 0.82 |
| RSK2 | 0.16 |
| RSK3 | 1.65 |
| RSK4 | 0.33 |
| AKT1 | 0.49 |
| AKT2 | 0.61 |
| AKT3 | 0.81 |
| p70S6K1 | 0.28 |
| p70S6K2 | 0.34 |
Data adapted from preclinical studies.[1][7]
Table 2: In Vivo Antitumor Efficacy of this compound in MFE-319 Endometrial Cancer Xenograft Model
| Treatment Group (Oral Administration) | Day 0 Tumor Volume (mm³) (Mean ± SD) | Day 14 Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle | 150 ± 25 | 1250 ± 150 | - |
| This compound (20 mg/kg) | 150 ± 28 | 850 ± 120 | 32 |
| This compound (40 mg/kg) | 150 ± 30 | 500 ± 90 | 60 |
| This compound (60 mg/kg) | 150 ± 27 | 300 ± 70 | 76 |
| This compound (80 mg/kg) | 150 ± 32 | 150 ± 50 | 88 |
Data adapted from a 14-day preclinical study.[2]
Signaling Pathway and Experimental Workflow
Experimental Protocols
Establishment of Orthotopic Xenograft Mouse Model
This protocol describes the orthotopic implantation of luciferase-expressing cancer cells into the corresponding organ of immunocompromised mice to mimic the tumor microenvironment more accurately.
Materials:
-
Luciferase-expressing cancer cells (e.g., MFE-319-luc for endometrial cancer)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
6-8 week old female immunocompromised mice (e.g., NOD/SCID or Nude mice)
-
Sterile surgical instruments
-
Anesthetic (e.g., isoflurane)
-
Animal clippers and 70% ethanol
Procedure:
-
Culture luciferase-expressing cancer cells to 80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a mixture of sterile PBS and Matrigel (if used) at a concentration of 1 x 10⁷ cells/mL.
-
Anesthetize the mouse using an isoflurane anesthesia system.
-
Prepare the surgical site by removing fur with clippers and sterilizing the skin with 70% ethanol.
-
For an orthotopic endometrial model, a small incision is made in the abdomen to expose the uterus.
-
Using a 27-30 gauge needle, inject 10-30 µL of the cell suspension into the uterine horn.
-
Suture the incision and allow the mouse to recover on a warming pad.
-
Monitor the mice for tumor establishment and growth via weekly bioluminescence imaging.
In Vivo Bioluminescence Imaging Protocol
This protocol outlines the procedure for acquiring bioluminescent images to monitor tumor burden.
Materials:
-
Tumor-bearing mice
-
D-luciferin potassium salt (sterile, in vivo grade)
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (isoflurane)
Procedure:
-
Prepare a fresh stock solution of D-luciferin in sterile PBS at a concentration of 15 mg/mL.
-
Anesthetize the mice using the isoflurane anesthesia system integrated with the imaging chamber.
-
Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg body weight.
-
Wait for 10-15 minutes for the substrate to distribute throughout the body.
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images with an exposure time of 1-60 seconds, depending on the signal intensity.
-
Use the accompanying software to draw regions of interest (ROI) around the tumor and quantify the photon flux (photons/second).
This compound Treatment Protocol
This protocol details the administration of this compound to tumor-bearing mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Tumor-bearing mice with established tumors (e.g., 100-200 mm³)
Procedure:
-
Prepare the desired concentrations of this compound in the vehicle solution.
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle solution orally once daily using a gavage needle. Doses can range from 20 to 80 mg/kg.[2]
-
Monitor tumor growth via bioluminescence imaging and caliper measurements at regular intervals (e.g., twice weekly).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, mice can be euthanized, and tumors excised for ex vivo analysis.
Pharmacodynamic Marker Analysis
This protocol describes the analysis of target engagement in tumor tissues.
Materials:
-
Excised tumors from this compound- and vehicle-treated mice
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against p-YB1, p-PRAS40, p-S6RP, and total protein counterparts
-
Secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize the excised tumor tissue in lysis buffer and centrifuge to collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the level of phosphorylation of the target proteins relative to the total protein levels. Preclinical studies have shown that this compound inhibits the phosphorylation of YB1, PRAS40, and S6RP in tumor xenografts.[2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioluminescence imaging enhances analysis of drug responses in a patient-derived xenograft model of pediatric ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and Quantitative Assessment of Cancer Treatment Response Using In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Genome-wide CRISPR-Cas9 Screen to Identify Genetic Markers of Sensitivity to TAS0612
For Research Use Only. Not for use in diagnostic procedures.
Abstract
TAS0612 is an orally bioavailable inhibitor targeting the serine/threonine kinases AKT, 90S ribosome S6 kinase (p90RSK), and 70S ribosome S6 kinase (p70S6K).[1][2] By inhibiting these key proteins, this compound disrupts both the AKT/mTOR/p70S6K and RAS/RAF/MEK/p90RSK signaling pathways, which are critical for tumor cell proliferation, survival, and differentiation.[1][2] This application note provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss sensitizes cancer cells to this compound. Identifying such genetic markers can aid in patient stratification and the development of effective combination therapies.
Introduction
The clinical efficacy of targeted therapies can be limited by intrinsic and acquired resistance. Identifying genetic markers that confer sensitivity to a drug is crucial for optimizing its therapeutic application. This compound is a novel kinase inhibitor that has shown potent antitumor effects in preclinical models by targeting RSK, AKT, and S6K.[3][4] These kinases are central nodes in signaling pathways frequently dysregulated in cancer.[1][2] The complexity of these pathways, however, suggests that the cellular response to this compound may be influenced by the genetic background of the tumor.
CRISPR-Cas9 screening is a powerful technology for functional genomics that allows for the systematic knockout of genes across the genome to assess their role in a specific biological process, such as drug response.[5][6] In a "negative selection" or "dropout" screen, a population of cells, each with a single gene knockout, is treated with a drug. Genes whose knockout leads to increased drug sensitivity will be depleted from the population over time.[7] This protocol outlines the methodology for performing such a screen to uncover novel genetic determinants of sensitivity to this compound.
Signaling Pathway of this compound Targets
This compound simultaneously inhibits key nodes in the PI3K/AKT/mTOR and RAS/MAPK pathways. The diagram below illustrates the central role of AKT, RSK, and S6K and their downstream effects on cell proliferation and survival, which are blocked by this compound.
Experimental Workflow
The overall workflow for the CRISPR-Cas9 screen is depicted below. It involves the generation of a pooled knockout cell library, application of drug selection pressure, and identification of depleted gene guides via next-generation sequencing (NGS).
Protocols
Cell Line Selection and Culture
Based on clinical trial data, this compound has been investigated in breast carcinoma and other solid tumors.[1] A relevant cancer cell line (e.g., MCF-7, a breast cancer line with an active PI3K pathway) should be selected. Cells must be confirmed to be free of mycoplasma contamination. Culture the selected cell line in its recommended media and ensure it stably expresses the Cas9 nuclease.
Determination of this compound Working Concentration
To identify genes that sensitize cells to this compound, a concentration that provides a low level of growth inhibition is required.[7]
-
Seed cells in 96-well plates.
-
After 24 hours, treat with a serial dilution of this compound (e.g., 0.1 nM to 10 µM).
-
After 72 hours, assess cell viability using a reagent such as CellTiter-Glo®.
-
Calculate the IC50 value and select a concentration for the screen that results in 20-30% growth inhibition (IC20-IC30). This maximizes the window for detecting sensitivity hits.[7]
Table 1: Example Dose-Response Data for this compound in MCF-7 Cells
| Concentration (nM) | % Growth Inhibition |
|---|---|
| 1 | 5.2 |
| 10 | 11.8 |
| 50 | 25.4 |
| 100 | 48.9 |
| 500 | 75.1 |
| 1000 | 89.6 |
Hypothetical data. A concentration of ~50 nM would be chosen for the screen.
CRISPR Library Transduction
-
Use a genome-wide sgRNA library (e.g., GeCKO v2, Brunello).
-
Produce high-titer lentivirus for the pooled sgRNA library.
-
Transduce Cas9-expressing cells with the lentiviral library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single sgRNA.[6]
-
Maintain a cell population that represents the library complexity at a minimum of 500x coverage. For a library with 120,000 sgRNAs, this means maintaining at least 60 million cells at all steps.
-
Select transduced cells using the appropriate antibiotic (e.g., puromycin).
This compound Screen Execution
-
After antibiotic selection, harvest a baseline cell population (T0).
-
Split the remaining cells into two arms: a vehicle control (DMSO) and a this compound-treated arm (at the predetermined IC20-IC30). Maintain at least two biological replicates for each arm.
-
Culture the cells for 14-21 days (approximately 10-15 population doublings), ensuring the cell population maintains >500x library representation at each passage.
-
Replenish the media with fresh DMSO or this compound every 2-3 days.
-
At the end of the screen, harvest the cells from both arms.
Genomic DNA Extraction and NGS Analysis
-
Extract genomic DNA (gDNA) from the T0, DMSO, and this compound-treated cell pellets.
-
Use a two-step PCR protocol to first amplify the sgRNA-containing cassettes from the gDNA and then add sequencing adapters and indexes.
-
Pool the indexed libraries and perform high-throughput sequencing (e.g., on an Illumina NovaSeq). A sequencing depth of >200 reads per sgRNA is recommended.[8]
-
Data Analysis: Use bioinformatics tools like MAGeCK to analyze the sequencing data.[9][10] This software identifies sgRNAs and, subsequently, genes that are significantly depleted in the this compound-treated population compared to the DMSO control.
Expected Results and Data Presentation
The analysis will generate a ranked list of genes whose knockout sensitizes cells to this compound. The results are typically presented in a table format, including metrics such as log-fold change (LFC) and a statistical value (p-value or FDR).
Table 2: Hypothetical Top Gene Hits from a this compound Sensitivity Screen
| Gene Symbol | Description | Log2 Fold Change (this compound vs. DMSO) | p-value | FDR |
|---|---|---|---|---|
| RICTOR | RPTOR independent companion of MTOR complex 2 | -2.85 | 1.2e-8 | 4.5e-6 |
| NF1 | Neurofibromin 1 (RAS GTPase activating protein) | -2.51 | 8.9e-8 | 1.7e-5 |
| PTEN | Phosphatase and tensin homolog | -2.33 | 4.6e-7 | 5.1e-5 |
| TSC2 | TSC complex subunit 2 | -2.19 | 1.1e-6 | 9.8e-5 |
| KEAP1 | Kelch-like ECH-associated protein 1 | -1.98 | 5.4e-6 | 3.2e-4 |
This table contains hypothetical data for illustrative purposes.
Validation of Top Hits
Candidate genes identified in the primary screen must be validated.
-
Individual Knockout Generation: Generate single-gene knockout cell lines for the top 3-5 candidate genes using 2-3 independent sgRNAs per gene.
-
Competitive Growth Assays: Mix knockout and wild-type (WT) cells (expressing GFP and BFP, respectively) at a 1:1 ratio. Treat with this compound or DMSO and monitor the ratio of KO:WT cells over time using flow cytometry. A decrease in the KO cell population in the this compound-treated arm confirms a sensitizing effect.
-
Cell Viability Assays: Perform dose-response assays on the individual knockout cell lines to confirm a leftward shift in the IC50 curve for this compound compared to the parental cell line.
Table 3: Hypothetical Validation Data for a Top Hit (e.g., RICTOR KO)
| Cell Line | This compound IC50 (nM) | Fold Sensitization (WT/KO) |
|---|---|---|
| Wild-Type | 105.2 | - |
| RICTOR KO | 25.8 | 4.1x |
This table contains hypothetical data for illustrative purposes.
Conclusion
This application note provides a comprehensive framework for conducting a genome-wide CRISPR-Cas9 screen to identify genes that modulate sensitivity to the AKT/RSK/S6K inhibitor, this compound. The identification of such genetic markers is a critical step in understanding the drug's mechanism of action, discovering biomarkers for patient selection, and devising rational combination therapy strategies to improve therapeutic outcomes.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 6. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. biocompare.com [biocompare.com]
- 9. Hands-on: CRISPR screen analysis / CRISPR screen analysis / Genome Annotation [training.galaxyproject.org]
- 10. crisprscreen.utf8 [rockefelleruniversity.github.io]
Application Notes and Protocols for TAS0612 Testing in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS0612 is an orally bioavailable, multi-kinase inhibitor targeting Ribosomal S6 Kinase (RSK), Protein Kinase B (AKT), and S6 Kinase (S6K).[1][2] By inhibiting these key nodes, this compound effectively blocks both the PI3K/AKT/mTOR and RAS/RAF/MEK/p90RSK signaling pathways.[3] This dual pathway inhibition makes this compound a promising therapeutic agent for various cancers, particularly those with alterations in the PI3K pathway, such as PTEN loss or PIK3CA mutations, irrespective of co-occurring RAS or RAF mutations.[1][3] Patient-derived xenograft (PDX) models, which closely recapitulate the heterogeneity and molecular characteristics of human tumors, serve as a crucial preclinical platform for evaluating the efficacy of targeted therapies like this compound.[4] These application notes provide detailed protocols for the in vivo testing of this compound in PDX models.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of downstream substrates of RSK, AKT, and S6K. This leads to the suppression of critical cellular processes for cancer cell survival and proliferation, including cell cycle progression and protein synthesis, ultimately inducing apoptosis.[1][3] The inhibition of these pathways can be monitored by assessing the phosphorylation status of key pharmacodynamic biomarkers such as Y-box binding protein 1 (YB1) (a substrate of RSK), proline-rich AKT substrate 40 kDa (PRAS40) (a substrate of AKT), and ribosomal protein S6 (S6RP) (a substrate of S6K).[3]
Data Presentation
In Vivo Efficacy of this compound in Xenograft Models
The anti-tumor activity of this compound has been evaluated in various cell line-derived xenograft models. The following tables summarize the tumor growth inhibition data from these preclinical studies.
Table 1: Dose-Dependent Anti-Tumor Efficacy of this compound in an MFE-319 (Endometrial Cancer) Xenograft Model [3]
| Treatment Group | Dose (mg/kg/day) | Administration Route | Treatment Duration | Tumor Growth Inhibition (T/C%)* | Tumor Regression |
| Vehicle Control | - | Oral Gavage | 14 days | 100% | No |
| This compound | 20 | Oral Gavage | 14 days | Significant Inhibition | No |
| This compound | 40 | Oral Gavage | 14 days | Significant Inhibition | No |
| This compound | 60 | Oral Gavage | 14 days | Significant Inhibition | Yes |
| This compound | 80 | Oral Gavage | 14 days | Significant Inhibition | Yes |
*T/C% (Treatment/Control percentage) is a measure of tumor growth inhibition.
Table 2: Anti-Tumor Efficacy of this compound in HEC-6 (Endometrial Cancer) and HCC70 (Triple-Negative Breast Cancer) Xenograft Models [3]
| Xenograft Model | Treatment Group | Dose (mg/kg/day) | Administration Route | Treatment Duration | Tumor Growth Inhibition (T/C%) | Tumor Regression |
| HEC-6 | Vehicle Control | - | Oral Gavage | Not Specified | 100% | No |
| HEC-6 | This compound | 30 | Oral Gavage | Not Specified | 35.9% | No |
| HEC-6 | This compound | 60 | Oral Gavage | Not Specified | 18.7% | Yes |
| HEC-6 | This compound | 90 | Oral Gavage | Not Specified | 12.0% | Yes |
| HCC70 | This compound | Not Specified | Oral Gavage | Not Specified | Significant Inhibition | Not Specified |
Table 3: Pharmacokinetic Parameters of this compound in Female Nude Mice [3]
| Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUClast (ng·h/mL) | T1/2 (h) |
| 40 | Not Specified | Not Specified | Dose-dependent increase | Modest prolongation |
| 80 | Not Specified | Not Specified | Dose-dependent increase | Modest prolongation |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol provides a general framework for establishing PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue, collected in sterile media on ice
-
Immunocompromised mice (e.g., NOD/SCID, NSG)
-
Surgical tools (scalpels, forceps)
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal housing under sterile conditions
Procedure:
-
Tumor Tissue Processing:
-
Within 2-4 hours of surgical resection, wash the tumor tissue with sterile phosphate-buffered saline (PBS) containing antibiotics.
-
In a sterile biosafety cabinet, mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the recipient mouse.
-
Make a small incision in the flank of the mouse.
-
Using forceps, create a subcutaneous pocket.
-
Implant one to two tumor fragments into the subcutaneous pocket. For poorly engrafting tumor types, resuspend minced tissue in a Matrigel solution to support initial growth.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring:
-
Monitor the mice regularly for tumor growth by visual inspection and palpation.
-
Once tumors become palpable, measure their dimensions (length and width) with calipers twice weekly.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor.
-
A portion of the tumor can be cryopreserved for future use, and another portion can be processed for reimplantation into a new cohort of mice for expansion.
-
Protocol 2: In Vivo Efficacy Study of this compound in PDX Models
Materials:
-
Established PDX-bearing mice with tumor volumes of 100-200 mm³
-
This compound
-
Vehicle control (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC), 0.1 N HCl)[3]
-
Oral gavage needles
-
Calipers for tumor measurement
-
Scale for mouse body weight
Procedure:
-
Animal Randomization:
-
Once PDX tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Monitoring:
-
Measure tumor volumes and mouse body weights twice weekly.[3]
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint:
-
The study can be concluded when tumors in the control group reach a predetermined size, or at the end of the treatment period.
-
At the endpoint, euthanize the mice and resect the tumors for further analysis.
-
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
Materials:
-
Resected tumors from control and this compound-treated mice
-
Lysis buffer for protein extraction
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against:
-
Phospho-YB1 (Ser102)
-
Total YB1
-
Phospho-PRAS40 (Thr246)
-
Total PRAS40
-
Phospho-S6RP (Ser235/236)
-
Total S6RP
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Homogenize the resected tumor tissues in lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Compare the levels of phosphorylated biomarkers between the this compound-treated and control groups to assess target engagement.[3]
-
Conclusion
These application notes provide a comprehensive guide for the preclinical evaluation of this compound in patient-derived xenograft models. The detailed protocols for PDX establishment, in vivo efficacy studies, and pharmacodynamic biomarker analysis will enable researchers to robustly assess the anti-tumor activity and mechanism of action of this compound. The use of well-characterized PDX models is critical for translating preclinical findings into the clinical setting and for the identification of patient populations most likely to benefit from this targeted therapy.
References
Application Notes and Protocols for Pharmacokinetic Analysis of TAS0612 in Mice
These application notes provide a comprehensive overview and detailed protocols for the pharmacokinetic analysis of TAS0612, an orally bioavailable inhibitor of AKT, RSK, and S6K, in a murine model. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.
Introduction
This compound is a novel kinase inhibitor with potent anti-tumor activity demonstrated in preclinical models. It targets key signaling pathways involved in cell proliferation, survival, and differentiation, specifically the AKT/mTOR/p70S6K and RAS/RAF/MEK/p90RSK pathways.[1][2] By inhibiting AKT, p90RSK (RSK), and p70S6K (S6K), this compound can induce cell cycle arrest and apoptosis in cancer cells.[1][3] Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo efficacy studies and for its clinical development. These notes provide a summary of its pharmacokinetic parameters in mice and a detailed protocol for replication of such studies.
Pharmacokinetic Profile of this compound in Mice
A study in female nude mice evaluated the pharmacokinetic properties of this compound following a single oral administration.[3] The key pharmacokinetic parameters are summarized in the table below.
| Parameter | 40 mg/kg Dose | 80 mg/kg Dose |
| Tmax (h) | 2.0 | 4.0 |
| Cmax (ng/mL) | 1,230 | 2,450 |
| AUC_last (ng·h/mL) | 8,940 | 23,200 |
| T1/2 (h) | 4.9 | 6.1 |
| Data presented as mean values. |
Experimental Protocols
This section details the methodology for conducting a pharmacokinetic study of this compound in mice, based on published preclinical evaluations.[3][4]
Animal Models and Husbandry
-
Species: Athymic Nude Mice or SCID (Severe Combined Immunodeficiency) mice.
-
Sex: Female.
-
Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water. All animal procedures must be approved and performed in accordance with the Institutional Animal Care and Use Committee (IACUC) guidelines.
Dosing and Administration
-
Formulation: this compound is prepared for oral administration. A common vehicle is a solution of 0.5% (w/v) hydroxymethylcellulose (HPMC) in 0.1 N HCl.[4]
-
Administration Route: Oral gavage.
-
Dose Levels: Doses of 40 mg/kg and 80 mg/kg have been evaluated.[3][4]
Sample Collection
-
Matrix: Plasma.
-
Time Points: Blood samples are collected at multiple time points post-dose to accurately profile the drug's concentration over time. Recommended time points include 0.5, 1, 2, 4, 8, and 24 hours after administration.[4]
-
Collection Method: Blood is collected from a suitable site (e.g., retro-orbital sinus, tail vein) into tubes containing an anticoagulant (e.g., EDTA).
-
Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
-
Technique: The concentration of this compound in plasma samples is typically determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique provides the necessary sensitivity and selectivity for quantifying drug levels in a complex biological matrix.
Pharmacokinetic Data Analysis
-
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
-
Parameters: The key parameters to be determined include:
-
Tmax: Time to reach the maximum plasma concentration.
-
Cmax: Maximum observed plasma concentration.
-
AUC_last: The area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
T1/2: The elimination half-life of the drug.
-
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Mechanism of action of this compound, inhibiting AKT, p90RSK, and p70S6K.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for the pharmacokinetic analysis of this compound in a mouse model.
References
Troubleshooting & Optimization
TAS0612 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAS0612. The information is designed to address common challenges and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule inhibitor that targets three key serine/threonine kinases: AKT, p90 ribosomal S6 kinase (RSK), and p70 S6 kinase (S6K).[1][2] By inhibiting these kinases, this compound effectively blocks two major signaling pathways implicated in cancer cell growth, proliferation, and survival: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK/RSK pathway.[1][2] This dual inhibition leads to cell cycle arrest and apoptosis in susceptible cancer cells.[2]
Q2: What are the key determinants of cellular sensitivity to this compound?
A2: Preclinical studies have shown a strong correlation between the loss or mutation of the tumor suppressor gene PTEN and sensitivity to this compound.[1][3] This sensitivity appears to be independent of the mutational status of KRAS and BRAF genes.[1][3] Therefore, cell lines with known PTEN alterations are more likely to exhibit a robust response to this compound treatment.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C for short-term storage and -80°C for long-term storage. When preparing stock solutions, it is crucial to aliquot and store them at -80°C to avoid repeated freeze-thaw cycles.
Q4: Are there any known off-target effects of this compound?
A4: A kinase panel assay of 269 kinases revealed that this compound has high selectivity for the AGC family of kinases.[1][4] However, some minor off-target activity has been observed against kinases such as MSK1, MSK2, and PKACα.[1] Researchers should be aware of these potential off-target effects when interpreting experimental results.
Troubleshooting Guides
This section provides guidance on common issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Assay Variability
Problem: Inconsistent IC50 values in cell viability assays.
| Potential Cause | Troubleshooting Steps |
| Cell Line Heterogeneity | Ensure the consistent use of a specific cell line passage number. Regularly perform cell line authentication to confirm identity and rule out contamination. |
| PTEN Status Variability | Confirm the PTEN status of your cell lines through sequencing or immunoblotting for PTEN protein expression. Sensitivity to this compound is strongly correlated with PTEN loss or mutation.[1][3] |
| Drug Solubility and Stability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure complete dissolution in the chosen solvent (e.g., DMSO) before further dilution in culture medium. |
| Assay Incubation Time | Optimize the incubation time for your specific cell line. A 72-hour incubation is commonly reported, but this may need adjustment based on the cell doubling time. |
| Cell Seeding Density | Ensure a consistent and optimal cell seeding density. Over- or under-confluent cells can exhibit altered sensitivity to treatment. |
Problem: Weak or no signal in immunoblotting for downstream targets.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Antibody | Validate the primary antibodies for phosphorylated and total proteins of downstream targets (e.g., p-YB1, p-PRAS40, p-S6RP). Use positive and negative controls to confirm antibody specificity. |
| Insufficient Drug Treatment | Ensure the concentration and duration of this compound treatment are sufficient to inhibit the target pathways. Refer to published literature for effective concentration ranges in your cell line of interest. |
| Timing of Lysate Collection | Collect cell lysates at the optimal time point post-treatment to observe maximal inhibition of downstream signaling. This may require a time-course experiment. |
| Sample Handling | Keep samples on ice and use phosphatase and protease inhibitors during lysate preparation to preserve protein phosphorylation status. |
| Western Blotting Technique | Review and optimize all steps of the western blotting protocol, including protein transfer, blocking, and antibody incubations. |
In Vivo Xenograft Study Reproducibility
Problem: High variability in tumor growth inhibition between animals.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Tumor Implantation | Standardize the tumor cell implantation technique, including the number of cells, injection volume, and anatomical location. |
| Animal Health and Husbandry | Ensure consistent housing conditions, diet, and health status of the animals, as these factors can influence tumor growth and drug metabolism. |
| Drug Formulation and Administration | Prepare the this compound formulation consistently for oral gavage. Ensure accurate dosing based on individual animal body weight. |
| Tumor Size at Treatment Initiation | Start treatment when tumors have reached a consistent, predefined volume across all animals in the study. |
| Measurement Technique | Use a standardized and calibrated method for measuring tumor volume (e.g., calipers) and have the same individual perform the measurements if possible to reduce inter-operator variability. |
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | IC50 (µM) | Reference |
| HEC-6 | Endometrial | Deletion | ~0.1 | [1] |
| MFE-319 | Endometrial | Altered | ~0.1 | [5] |
| TOV-21G | Ovarian | Deletion | ~0.1 | [1] |
| RKO | Colon | Wild-type | >1 | [1] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions. Mix well to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using a non-linear regression curve fit.
Immunoblotting for Pharmacodynamic Markers
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-YB1, YB1, phospho-PRAS40, PRAS40, phospho-S6RP, S6RP, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound inhibits the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.
Caption: A general experimental workflow for evaluating this compound efficacy.
References
TAS0612 off-target effects and kinase selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for experiments involving TAS0612, a potent inhibitor of RSK, AKT, and S6K kinases. The following resources are designed to address common questions and challenges that may arise during your research.
Kinase Selectivity Profile of this compound
This compound is an orally bioavailable inhibitor targeting the serine/threonine kinases AKT, 90S ribosome S6 kinase (p90RSK or RSK), and 70S ribosome S6 kinase (p70S6K or S6K).[1][2] It has demonstrated potent inhibitory activity against these primary targets.[3][4]
On-Target Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its intended target kinases.
| Target Kinase | Isoform | IC50 (nmol/L) |
| RSK | RSK1 | 0.20 ± 0.01 |
| RSK2 | 0.16 ± 0.01 | |
| RSK3 | 0.23 ± 0.02 | |
| RSK4 | 0.27 ± 0.02 | |
| AKT | AKT1 | 0.81 ± 0.06 |
| AKT2 | 0.96 ± 0.04 | |
| AKT3 | 0.82 ± 0.02 | |
| S6K | p70S6K1 | 1.65 ± 0.10 |
| p70S6K2 | Not specified | |
| Data from in vitro enzyme inhibition assays.[3][5] |
Off-Target Effects and Kinase Selectivity
A kinase selectivity analysis of this compound was performed against a panel of 269 kinases.[3][4] The results indicated a high degree of selectivity for the intended RSK, AKT, and S6K targets, which are part of the AGC kinase family.[3][4][5] While specific IC50 values for off-target kinases are not publicly available, the compound is described as highly selective.[3][4] Researchers should still consider the possibility of off-target effects, especially at higher concentrations, and interpret phenotypic data accordingly.
Signaling Pathways Modulated by this compound
This compound is designed to inhibit two major signaling pathways that are often dysregulated in cancer: the PI3K/AKT/mTOR pathway and the RAS/MAPK pathway. By targeting key downstream kinases in both cascades, this compound aims to suppress tumor cell proliferation, survival, and resistance to other therapies.
Caption: this compound inhibits RSK, AKT, and S6K.
Experimental Protocols
In Vitro Kinase Selectivity Assays
The kinase selectivity of this compound was determined using off-tip mobility shift or immobilized metal affinity for phosphochemicals (IMAP) assays.[3] Below are generalized protocols for these methods.
1. Off-Tip Mobility Shift Kinase Assay (Representative Protocol)
This assay measures the enzymatic activity of a kinase by detecting the change in mobility of a fluorescently labeled substrate upon phosphorylation.
-
Materials:
-
Purified recombinant kinases (target and off-target)
-
Fluorescently labeled peptide substrate specific for each kinase
-
This compound
-
ATP
-
Kinase reaction buffer
-
Stop solution
-
Microplate reader capable of detecting fluorescence
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the kinase, its fluorescently labeled substrate, and the kinase reaction buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
Measure the fluorescence polarization or intensity to determine the extent of substrate phosphorylation.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Immobilized Metal Affinity for Phosphochemicals (IMAP) Assay (Representative Protocol)
This is a homogeneous fluorescence polarization assay that detects kinase-induced phosphorylation of a fluorescently labeled substrate.
-
Materials:
-
Purified recombinant kinases
-
Fluorescently labeled peptide substrate
-
This compound
-
ATP
-
Kinase reaction buffer
-
IMAP binding reagent
-
Microplate reader with fluorescence polarization capabilities
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the kinase, fluorescently labeled substrate, and kinase reaction buffer.
-
Add the diluted this compound or vehicle control.
-
Start the reaction by adding ATP and incubate at room temperature.
-
Stop the reaction and initiate binding by adding the IMAP binding reagent.
-
Incubate to allow the binding of phosphorylated substrates to the IMAP beads.
-
Measure the fluorescence polarization. An increase in polarization indicates substrate phosphorylation.
-
Determine the IC50 values as described above.
-
Cellular Pharmacodynamic Marker Analysis (Western Blot)
To confirm the intracellular activity of this compound, the phosphorylation status of downstream substrates of RSK, AKT, and S6K can be assessed by Western blot.
Caption: Western Blot workflow for pharmacodynamics.
-
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated forms of RSK, AKT, and S6K substrates (e.g., p-YB1 (Ser102), p-PRAS40 (Thr246), and p-S6RP (Ser235/Ser236)) overnight at 4°C. Also, probe for total protein levels as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
FAQs and Troubleshooting
Q1: My cells are showing unexpected toxicity or a phenotype that is not consistent with RSK, AKT, and S6K inhibition. Could this be due to off-target effects?
A1: While this compound is reported to be highly selective, off-target effects are a possibility, especially at higher concentrations.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Perform a dose-response experiment and confirm that you are observing inhibition of downstream markers (p-YB1, p-PRAS40, p-S6RP) at the concentrations that cause the unexpected phenotype.
-
Titrate the Concentration: Determine the lowest effective concentration of this compound that inhibits the target pathway without causing the unexpected phenotype.
-
Use a Structurally Different Inhibitor: If possible, use another inhibitor with a different chemical scaffold that targets the same kinases to see if it reproduces the phenotype.
-
Consider Clinical Trial Findings: A Phase 1 clinical trial of this compound (NCT04586270) was terminated due to the safety profile and a lack of encouraging anti-tumor activity.[6] This suggests that in a complex biological system, effects beyond the primary targets may contribute to the overall outcome.
-
Q2: I am not observing the expected decrease in phosphorylation of downstream targets after this compound treatment in my cell line.
A2: This could be due to several factors related to your experimental setup or the specific biology of your cell line.
-
Troubleshooting Steps:
-
Verify Compound Activity: Ensure that your stock of this compound is active. If possible, test it in a cell line known to be sensitive to the inhibitor.
-
Check Pathway Activation: Confirm that the RSK/AKT/S6K pathways are active in your cell line under your experimental conditions. You may need to stimulate the cells with growth factors to see a robust signal.
-
Optimize Treatment Time and Concentration: Perform a time-course and dose-response experiment to determine the optimal conditions for observing pathway inhibition in your specific cell line.
-
Antibody Validation: Ensure that your primary antibodies are specific for the phosphorylated targets. Include appropriate positive and negative controls in your Western blot experiments.
-
Q3: I see an initial decrease in the phosphorylation of downstream targets, but the signal recovers over time, even in the continued presence of this compound.
A3: This phenomenon is likely due to the activation of feedback loops. Inhibition of kinases like AKT and S6K can relieve negative feedback mechanisms, leading to the reactivation of upstream signaling components.
-
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Analyze pathway activity at multiple time points after this compound treatment to understand the dynamics of feedback activation.
-
Probe Upstream Kinases: In your Western blot analysis, include antibodies for upstream kinases (e.g., p-ERK, p-AKT at different sites) to directly observe their reactivation.
-
Interpret Phenotypic Data in the Context of Feedback: Be aware that the ultimate cellular response will be an integration of both the initial inhibition and the subsequent feedback activation. Short-term and long-term phenotypic effects may differ.
-
Q4: How should I interpret discrepancies between in vitro kinase assay IC50 values and the effective concentration in cell-based assays?
A4: It is common to see a difference between the potency of an inhibitor in a biochemical assay and a cellular assay.
-
Potential Reasons for Discrepancy:
-
Cell Permeability: The compound may have poor permeability into the cells.
-
Cellular ATP Concentration: In vitro kinase assays are often performed at ATP concentrations that are lower than physiological levels. Since this compound is likely an ATP-competitive inhibitor, the high concentration of ATP in cells can reduce its apparent potency.
-
Drug Efflux: The cells may actively pump out the inhibitor through efflux pumps.
-
Protein Binding: The inhibitor may bind to other proteins in the cell or in the culture medium, reducing its free concentration.
-
-
Recommendations:
-
Rely on cellular pharmacodynamic marker assays (like Western blotting) to determine the effective concentration range for your in-cell experiments.
-
Use the in vitro IC50 values as a guide for the initial concentration range to test in your cellular assays.
-
References
TAS0612 stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of TAS0612 in DMSO and cell culture media. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to facilitate seamless experimentation.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: this compound is soluble in DMSO at concentrations up to 50 mg/mL (87.17 mM). For optimal results, it is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1] To aid dissolution, gentle warming (up to 60°C) and sonication can be used.[1]
For storage, this compound powder is stable for up to 3 years at -20°C and 2 years at 4°C. Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored as follows:
-
-80°C for up to 6 months
-
-20°C for up to 1 month[1]
Q2: What is the recommended final concentration of DMSO in cell culture media?
A2: For in vitro cell-based assays, it is crucial to keep the final concentration of DMSO as low as possible to avoid solvent-induced artifacts. A final DMSO concentration of 0.1% in the culture medium is commonly used in studies involving this compound.[2] For in vivo experiments, it is advisable to keep the DMSO concentration in the working solution below 2%.[1]
Q3: Is there any information on the stability of this compound in cell culture media?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous buffer or cell culture media. | Low aqueous solubility of this compound. | Ensure the final concentration of DMSO in the aqueous solution is sufficient to maintain solubility. If precipitation occurs, consider using a stock solution with a lower concentration of this compound or incorporating a small percentage of a non-ionic surfactant like Tween-80 in the final solution, especially for in vivo formulations.[1] Gentle warming and vortexing during dilution may also help. |
| Inconsistent or weaker than expected biological activity in cell-based assays. | 1. Degradation of this compound: The compound may not be stable under the experimental conditions (e.g., prolonged incubation at 37°C). 2. Improper storage: Repeated freeze-thaw cycles of the stock solution can lead to degradation. 3. Cell line variability: Different cell lines may exhibit varying sensitivity to this compound.[2][3] | 1. Assess stability: Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols section). If degradation is observed, replenish the medium with fresh compound at appropriate intervals. 2. Proper handling: Always aliquot stock solutions after the first use and store them at the recommended temperature.[1] 3. Confirm IC50: Determine the half-maximal inhibitory concentration (IC50) for your specific cell line to ensure you are using an appropriate concentration range. |
| High background or off-target effects observed. | 1. High DMSO concentration: The final concentration of DMSO in the cell culture may be causing cellular stress or other non-specific effects. 2. Compound purity: The purity of the this compound used may be insufficient. | 1. Optimize DMSO concentration: Ensure the final DMSO concentration is at the lowest effective level, ideally 0.1% or lower. Always include a vehicle control (media with the same concentration of DMSO) in your experiments. 2. Verify compound purity: Use a high-purity grade of this compound and, if possible, verify its identity and purity via analytical methods like HPLC-MS. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder and anhydrous DMSO to room temperature.
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
To facilitate dissolution, vortex the solution and, if necessary, use a sonicator or warm the solution briefly at 37-60°C.[1]
-
Once fully dissolved, centrifuge the vial briefly to collect the solution at the bottom.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: General Method for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework. Specific parameters such as time points and analytical methods should be optimized for your experimental needs.
-
Preparation of this compound working solution: Dilute the this compound DMSO stock solution into pre-warmed (37°C) cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS) to the desired final concentration. Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., 0.1%).
-
Incubation: Incubate the this compound-containing medium in a sterile, sealed container at 37°C in a CO2 incubator.
-
Time points: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The initial time point (0 hours) serves as the baseline.
-
Sample storage: Immediately freeze the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of intact this compound in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection.
-
Data analysis: Plot the concentration of this compound as a percentage of the initial concentration against time. This will provide an indication of the compound's stability over the course of a typical cell culture experiment.
Visualizations
Caption: this compound inhibits the RSK, AKT, and S6K signaling pathways.
References
Navigating TAS0612 Pharmacodynamic Biomarker Data: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for interpreting pharmacodynamic (PD) biomarker data for TAS0612, a novel inhibitor of Ribosomal S6 Kinase (RSK), Protein Kinase B (AKT), and S6 Kinase (S6K).[1][2][3] This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during preclinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacodynamic biomarkers for assessing this compound activity?
A1: The primary PD biomarkers for this compound are the phosphorylation levels of specific downstream substrates of its targets: RSK, AKT, and S6K. These are:
-
p-YB1 (Ser102): Phosphorylated by RSK.
-
p-PRAS40 (Thr246): Phosphorylated by AKT.
-
p-S6RP (Ser235/236): Phosphorylated by S6K.[1]
Monitoring the dephosphorylation of these substrates provides a direct measure of this compound target engagement and pathway inhibition.
Q2: What is the mechanism of action of this compound?
A2: this compound is an orally bioavailable small molecule inhibitor that targets the serine/threonine kinases RSK, AKT, and S6K.[2][4] By inhibiting these kinases, this compound blocks two critical signaling pathways involved in cell proliferation, survival, and differentiation: the RAS/RAF/MEK/p90RSK pathway and the AKT/mTOR/p70S6K pathway.[2][4] This dual inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[2][3]
Q3: What are the reported in vitro IC50 values for this compound against its target kinases?
A3: this compound has shown potent inhibitory activity against all nine isoforms of its target kinases in in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values range from 0.16 to 1.65 nmol/L.[1][5][6]
Troubleshooting Guide
Issue 1: No significant change in p-YB1, p-PRAS40, or p-S6RP levels is observed after this compound treatment in our cell line.
-
Possible Cause 1: Cell line resistance. The selected cell line may possess intrinsic or acquired resistance mechanisms to this compound. This could be due to genetic alterations in the PI3K and MAPK pathways.[1]
-
Troubleshooting Step: Review the genetic background of your cell line. This compound has shown efficacy in cell lines with various genetic alterations, but sensitivity can vary.[1] Consider testing a panel of cell lines with different genetic profiles to identify a sensitive model.
-
-
Possible Cause 2: Suboptimal drug concentration or exposure time. The concentration of this compound or the duration of treatment may be insufficient to induce a measurable pharmacodynamic effect.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal conditions for observing biomarker modulation in your specific cell line. IC50 values for cell growth inhibition in various cancer cell lines are generally below 1 µmol/L with 72-hour exposure.[1]
-
-
Possible Cause 3: Technical issues with the assay. Problems with antibody quality, buffer composition, or detection methods can lead to unreliable results.
-
Troubleshooting Step: Validate your antibodies and optimize your Western blot or other immunoassay protocols. Include positive and negative controls to ensure assay performance.
-
Issue 2: High background or non-specific bands in Western blot analysis for phosphorylation markers.
-
Possible Cause 1: Poor antibody specificity. The primary or secondary antibodies may be cross-reacting with other proteins.
-
Troubleshooting Step: Use highly specific and validated antibodies. Consider testing different antibody clones. Ensure appropriate blocking steps are included in your protocol.
-
-
Possible Cause 2: Suboptimal sample preparation. Inadequate lysis buffers or sample handling can lead to protein degradation or non-specific protein interactions.
-
Troubleshooting Step: Use fresh lysis buffer containing phosphatase and protease inhibitors. Ensure samples are kept on ice and processed quickly.
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound Against Target Kinase Isoforms [1]
| Kinase Isoform | IC50 (nmol/L) |
| RSK1 | 0.21 ± 0.02 |
| RSK2 | 0.16 ± 0.01 |
| RSK3 | 0.25 ± 0.02 |
| RSK4 | 0.40 ± 0.03 |
| AKT1 | 0.88 ± 0.05 |
| AKT2 | 1.10 ± 0.07 |
| AKT3 | 0.95 ± 0.06 |
| p70S6K1 | 1.65 ± 0.10 |
| p70S6K2 | 1.23 ± 0.08 |
Table 2: IC50 Values for Phosphorylation Inhibition of Biomarkers in RKO Cells [1]
| Compound | p-YB1 (Ser102) IC50 (nmol/L) | p-PRAS40 (Thr246) IC50 (nmol/L) | p-S6RP (Ser235/236) IC50 (nmol/L) |
| This compound | 2.3 | 28 | 1.8 |
| Ipatasertib | >10,000 | 120 | 1,400 |
| Selumetinib | 1,100 | >10,000 | 8.3 |
Experimental Protocols
Immunoblotting for Pharmacodynamic Biomarkers
This protocol is a general guideline for assessing the phosphorylation status of YB1, PRAS40, and S6RP.
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Wash cells with ice-old phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-YB1 (Ser102), p-PRAS40 (Thr246), p-S6RP (Ser235/236), total YB1, total PRAS40, total S6RP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Workflow for assessing PD biomarkers.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing toxicities associated with the investigational inhibitor TAS0612 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable inhibitor of the serine/threonine kinases AKT, 90S ribosome S6 kinase (RSK), and 70S ribosome S6 kinase (S6K).[1][2][3] By targeting these kinases, this compound inhibits both the AKT/mTOR/p70S6K and RAS/RAF/MEK/p90RSK signaling pathways.[1][2] This can lead to cell cycle arrest, apoptosis, and an inhibition of tumor cell proliferation in cancers with overactivated signaling in these pathways.[1][2]
Q2: What are the known toxicities of this compound in animal models?
A2: Preclinical studies in xenograft mouse models have primarily reported on general indicators of toxicity, such as body weight. In a study using an MFE-319 endometrial cancer xenograft model, daily oral administration of this compound at doses of 20, 40, 60, and 80 mg/kg for two weeks did not result in significant weight loss.[1] A weight loss of over 20% is generally considered a sign of significant toxicity in such studies.[1]
Q3: Has this compound been evaluated in clinical trials?
A3: Yes, a Phase 1 clinical trial (NCT04586270) was initiated to evaluate this compound in patients with locally advanced or metastatic solid tumors.[2][3][4][5] However, this trial was terminated due to the safety profile of this compound and a lack of encouraging anti-tumor activity.[4]
Q4: What adverse events were observed in the clinical trial for this compound?
A4: While detailed preclinical toxicology data is limited, the terminated Phase 1 clinical trial reported several drug-related adverse events. Dose-limiting toxicities included elevated lipase and creatine phosphokinase, fatigue, diarrhea, decreased appetite, hypersensitivity, and dehydration.[6] Other common adverse events noted were nausea, vomiting, dysgeusia, rash, and stomatitis.[6] Researchers should be mindful of these clinical findings as they may translate to potential observations in animal models.
Troubleshooting Guides
Problem 1: Significant Body Weight Loss in Treated Animals
Symptoms:
-
A decrease in body weight approaching or exceeding 20% from baseline.[1]
-
General signs of poor health, such as lethargy, ruffled fur, or hunched posture.
Possible Causes:
-
The administered dose of this compound is too high for the specific animal model or strain.
-
Off-target effects of the compound.
-
Dehydration or reduced food and water intake due to malaise.
Suggested Solutions:
-
Dose Reduction: Consider reducing the dose of this compound. Efficacy has been observed at doses as low as 20-30 mg/kg/day in some xenograft models.[1]
-
Dosing Schedule Modification: If using daily dosing, consider an intermittent dosing schedule (e.g., every other day) to allow for recovery between treatments.
-
Supportive Care: Ensure easy access to food and water. Palatable, high-calorie food supplements can be provided if anorexia is observed. Subcutaneous fluid administration can be considered for dehydration under veterinary guidance.
-
Monitor Key Biomarkers: If possible, monitor blood glucose levels, as hyperglycemia is a known side effect of other inhibitors in this class.[7] Also, if feasible, monitor markers of pancreatic and muscle injury (lipase and creatine phosphokinase) based on clinical trial data.[6]
Problem 2: Gastrointestinal Issues
Symptoms:
-
Diarrhea or loose stools.
-
Decreased food intake (anorexia).
Possible Causes:
-
Direct effect of this compound on the gastrointestinal tract.
-
Systemic toxicity leading to reduced appetite.
Suggested Solutions:
-
Anti-diarrheal Agents: Consult with a veterinarian about the appropriate use of anti-diarrheal medications.
-
Dietary Modifications: Provide a bland, easily digestible diet.
-
Dose Adjustment: As with weight loss, consider a dose reduction or modification of the dosing schedule.
Data Presentation
Table 1: Summary of this compound Dosing and Body Weight Changes in Xenograft Models
| Xenograft Model | Animal Strain | This compound Dose (mg/kg/day, p.o.) | Treatment Duration | Observed Body Weight Change | Reference |
| MFE-319 (Endometrial) | Athymic Nude Mice | 20, 40, 60, 80 | 14 days | No significant weight loss observed | [1] |
| HEC-6 (Endometrial) | Not Specified | 30, 60, 90 | Not Specified | Not explicitly stated, but tumor growth inhibition was significant | [1] |
| HCC70 (Breast) | Not Specified | 30, 60, 90 | Not Specified | Not explicitly stated, but tumor growth inhibition was significant | [1] |
| OPM-2 (Multiple Myeloma) | Not Specified | 30-90 | 14 days | Not explicitly stated, but antitumor efficacy was observed | [3] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in MFE-319 Xenograft Model
This protocol is based on the methodology described in the preclinical evaluation of this compound.[1]
-
Cell Culture: MFE-319 cells are cultured in appropriate media until they reach the desired number for implantation.
-
Animal Model: Female athymic nude mice are used.
-
Tumor Implantation: MFE-319 cells are implanted subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a volume of 100-200 mm³. Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Drug Preparation and Administration: this compound is prepared in a suitable vehicle and administered orally (p.o.) by gavage.
-
Dosing Regimen: Animals are randomized into groups to receive vehicle control or this compound at various doses (e.g., 20, 40, 60, 80 mg/kg) once daily for a specified period (e.g., 14 days).
-
Toxicity Monitoring:
-
Body weight is measured at least twice a week. A weight loss exceeding 20% is considered a sign of intolerability.
-
Animals are monitored daily for clinical signs of toxicity, including changes in behavior, posture, fur texture, and signs of gastrointestinal distress.
-
-
Efficacy Endpoint: The primary efficacy endpoint is the inhibition of tumor growth, which can be assessed by comparing the tumor volumes in the treated groups to the vehicle control group.
Visualizations
Caption: this compound inhibits RSK, AKT, and S6K signaling pathways.
Caption: Workflow for in vivo efficacy and toxicity studies of this compound.
Caption: Troubleshooting logic for managing this compound-induced weight loss.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting TAS0612 solubility issues for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAS0612.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable inhibitor of the serine/threonine kinases AKT, 90S ribosome S6 kinase (p90RSK), and 70S ribosome S6 kinase (p70S6K).[1][2] Its antitumor activity stems from its ability to bind to and inhibit these kinases, which in turn blocks both the AKT/mTOR/p70S6K and RAS/RAF/MEK/p90RSK signaling pathways.[1][2] This inhibition can lead to cell cycle arrest, apoptosis, and a reduction in tumor cell proliferation in cancers with overactivated signaling in these pathways.[2][3]
Q2: In which types of cancer cell lines or tumor models has this compound shown efficacy?
A2: this compound has demonstrated broad-spectrum activity and has shown to be particularly effective in cancer cells with PTEN loss or mutations, irrespective of the presence of KRAS and BRAF mutations.[3] It has exhibited stronger growth-inhibitory activity compared to inhibitors targeting only the PI3K or MAPK pathways in various cancer cell lines.[3][4] Preclinical studies have shown its antitumor effects in models of B-cell lymphomas and multiple myeloma.[5][6] A phase 1 clinical trial is investigating its effects in patients with advanced or metastatic solid tumors.[1][7]
Q3: What are the recommended storage conditions for this compound?
A3: For powdered this compound, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide: this compound Solubility Issues
Problem: I am having difficulty dissolving this compound for my experiment.
Below is a step-by-step guide to troubleshoot and resolve solubility issues with this compound.
Step 1: Verify Solvent and Concentration
Ensure you are using the recommended solvents and are within the known solubility limits. Refer to the solubility data table below. For in vitro studies, DMSO is the primary recommended solvent. For in vivo experiments, a combination of solvents is typically required.
Step 2: Employ Mechanical Assistance
If precipitation or phase separation occurs, the following techniques can aid dissolution:
-
Sonication: Use an ultrasonic bath to break down particles and enhance solubilization.
-
Warming: Gently warm the solution. For DMSO stock solutions, heating to 60°C can significantly improve solubility.[5]
-
Vortexing: Vigorous mixing can help to dissolve the compound.
Step 3: Prepare Fresh Solutions
Hygroscopic solvents like DMSO can absorb moisture over time, which can negatively impact the solubility of compounds. Always use newly opened or properly stored anhydrous DMSO for preparing stock solutions.[5] For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[5]
Step 4: Follow Recommended Formulation Protocols
For in vivo studies, the order of solvent addition is critical. Always start by dissolving this compound in DMSO to create a stock solution before adding co-solvents. A common protocol involves sequentially adding PEG300, Tween-80, and then saline.
Quantitative Data Summary
| Solvent/Vehicle | Solubility | Application |
| DMSO | 50 mg/mL (87.17 mM) | In Vitro Stock Solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.36 mM) | In Vivo Formulation |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.36 mM) | In Vivo Formulation |
Note: The solubility in DMSO can be achieved with the aid of ultrasonication and heating to 60°C. It is important to use newly opened DMSO as it is hygroscopic.[5]
Experimental Protocols
Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a Stock Solution:
-
Dissolve this compound powder in fresh, anhydrous DMSO to a final concentration of 50 mg/mL.
-
To aid dissolution, sonicate the mixture in an ultrasonic bath and/or warm it to 60°C until the solution is clear.[5]
-
Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month.[5]
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw a vial of the stock solution.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Preparation of this compound for In Vivo Animal Studies
This protocol provides a clear solution for oral administration.[5]
-
Prepare a DMSO Stock Solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the compound is fully dissolved, using sonication and warming if necessary.
-
-
Prepare the Vehicle:
-
In a sterile tube, combine the required volumes of PEG300, Tween-80, and Saline. For example, for a final solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, you would mix 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline for a final volume of 1 mL.
-
-
Formulate the Final Dosing Solution:
-
Add the appropriate volume of the DMSO stock solution to the vehicle. For a final concentration of 2.5 mg/mL, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of the vehicle.
-
Mix the solution thoroughly until it is clear and homogenous.
-
It is recommended to prepare this working solution fresh on the day of administration.[5]
-
Visualizations
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Robust anti-myeloma effect of this compound, an RSK/AKT/S6K inhibitor, with venetoclax regardless of cytogenetic abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: TAS0612 Treatment and Feedback Loop Activation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing TAS0612, a novel inhibitor of p90RSK (RSK), AKT, and p70S6K (S6K).[1][2] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable small molecule inhibitor that targets the serine/threonine kinases RSK, AKT, and S6K.[1][2][3] By inhibiting these key proteins, this compound effectively blocks both the PI3K/AKT/mTOR and RAS/RAF/MEK/RSK signaling pathways.[4] This dual inhibition leads to cell cycle arrest, apoptosis, and a reduction in tumor cell proliferation.[4][5]
Q2: What is the significance of this compound inhibiting RSK in addition to AKT and S6K?
A2: The additional RSK inhibitory activity of this compound is crucial for overcoming resistance mechanisms that limit the efficacy of inhibitors targeting only the PI3K pathway.[1][2] Cancers with activation of the MAPK pathway (e.g., through KRAS or BRAF mutations) can be resistant to PI3K inhibitors. By simultaneously blocking RSK, a downstream effector of the MAPK pathway, this compound can exert anti-tumor effects in a broader range of tumor types.[1][2]
Q3: What is the feedback loop that is activated upon this compound treatment?
A3: Upon inhibition of RSK, AKT, and S6K by this compound, a negative feedback mechanism is released, leading to the reactivation of upstream signaling molecules. This is observed as an increase in the phosphorylation of RSK, AKT, and S6K themselves.[1][2] Additionally, this feedback loop involves the FoxO-dependent re-expression of the receptor tyrosine kinase HER3.[1][2][3]
Q4: Does the feedback activation of upstream signaling compromise the efficacy of this compound?
A4: Despite the reactivation of upstream kinases, this compound persistently blocks downstream signaling pathways.[1][2] This sustained downstream inhibition is critical for its anti-tumor activity. The induction of apoptosis, as measured by cleaved PARP and caspase-3, still occurs in a concentration-dependent manner even with the feedback loop activation.[1]
Q5: In which cancer types has this compound shown preclinical efficacy?
A5: this compound has demonstrated significant anti-tumor activity in preclinical models of various cancers, particularly those with PTEN loss or mutations, regardless of the presence of KRAS and BRAF mutations.[1][2][3] Efficacy has been observed in models of endometrial, ovarian, and breast cancer, as well as B-cell lymphomas.[1][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No inhibition of downstream pharmacodynamic markers (p-YB1, p-PRAS40, p-S6RP) observed via Western blot. | Suboptimal this compound concentration: The concentration of this compound may be too low to effectively inhibit the target kinases. | Refer to the IC50 values for your specific cell line (see Table 1) and perform a dose-response experiment to determine the optimal concentration. Ensure the compound is fully dissolved. |
| Incorrect timing of analysis: The inhibition of downstream markers is time-dependent. | Analyze protein lysates at various time points post-treatment (e.g., 4, 8, 24 hours) to capture the window of maximal inhibition.[1] | |
| Poor antibody quality: The primary or secondary antibodies used for Western blotting may not be specific or sensitive enough. | Validate your antibodies using positive and negative controls. Use antibodies from a reputable supplier that are validated for the specific application. | |
| Feedback activation of p-AKT, p-RSK, or p-S6K is not detected. | Timing of observation: The feedback activation of upstream kinases can be transient. | Perform a time-course experiment, analyzing protein lysates at earlier time points (e.g., 4, 6, 8 hours) after this compound treatment.[1][2] |
| Cell line specific differences: The kinetics and magnitude of the feedback response may vary between different cell lines. | Compare your results with published data for similar cell lines. Consider that the feedback loop may be less prominent in your specific model. | |
| High variability in cell viability assay results. | Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable results. | Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency. Allow cells to adhere and distribute evenly before adding the compound. |
| Edge effects in the microplate: Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth. | Avoid using the outermost wells for experimental samples. Fill these wells with sterile PBS or media to minimize evaporation. | |
| Compound precipitation: this compound may precipitate at higher concentrations in the culture medium. | Visually inspect the wells for any signs of precipitation. If observed, consider using a lower top concentration or a different solvent for initial stock preparation (though DMSO is commonly used). | |
| In vivo tumor xenograft study shows no significant anti-tumor effect. | Inadequate drug exposure: The dosing regimen (dose and frequency) may not be sufficient to maintain a therapeutic concentration of this compound in the tumor tissue. | Refer to the provided pharmacokinetic data (Table 3) and consider optimizing the dosing schedule. Ensure proper oral gavage technique to guarantee dose delivery.[7] |
| Tumor model resistance: The chosen xenograft model may be inherently resistant to this compound. | Confirm the genetic background of your tumor model (e.g., PTEN status) as this can influence sensitivity to this compound.[1][2] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase Isoform | IC50 (nmol/L) |
| RSK1 | 0.42 |
| RSK2 | 0.16 |
| RSK3 | 1.65 |
| RSK4 | 0.83 |
| AKT1 | 0.28 |
| AKT2 | 0.33 |
| AKT3 | 0.25 |
| S6K1 | 0.51 |
| S6K2 | 1.04 |
| Data from in vitro enzyme inhibition assays.[1][2] |
Table 2: Growth Inhibitory Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Alterations | IC50 (µM) |
| HEC-6 | Endometrial | PIK3CA mut, PTEN del | ~0.1 |
| MFE-319 | Endometrial | PTEN mut | ~0.1 |
| TOV-21G | Ovarian | KRAS mut, PIK3CA mut, PTEN del | ~0.3 |
| RKO | Colon | BRAF mut, PIK3CA mut | ~1.0 |
| KPUM-UH1 | B-cell Lymphoma | - | 0.41 |
| Daudi | B-cell Lymphoma | - | 1.23 |
| HBL1 | B-cell Lymphoma | - | 6.73 |
| FL18 | B-cell Lymphoma | - | 0.89 |
| IC50 values determined after 48 or 72 hours of treatment.[2][6] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg, oral) | Tmax (h) | Cmax (ng/mL) | AUClast (ng·h/mL) | T1/2 (h) |
| 40 | 2.0 | 1230 | 8450 | 3.5 |
| 80 | 4.0 | 2450 | 22100 | 4.1 |
| Data from a single oral administration in female nude mice.[7] |
Experimental Protocols
Western Blotting for Pharmacodynamic Markers
Objective: To assess the inhibition of downstream targets and the feedback activation of upstream kinases following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., HEC-6, MFE-319) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0.01-1 µM) for the desired duration (e.g., 4, 8, 24 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-YB1 (Ser102), p-PRAS40 (Thr246), p-S6RP (Ser235/236), p-AKT (Ser473), p-RSK (Thr359), p-S6K (Thr389), HER3, and loading controls (e.g., β-actin, GAPDH).
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.[1]
Cell Viability Assay (MTT-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well and allow them to attach overnight.[8]
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C and 5% CO2.[8]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Normalize the data to the vehicle control and plot the percentage of inhibition against the log of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[9]
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Methodology:
-
Animal Model: Use 6-week-old female nude mice (e.g., BALB/cAJcl-nu/nu).[1]
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., MFE-319) into the flank of each mouse.
-
Treatment Initiation: When tumor volumes reach 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., by gavage) at the desired doses (e.g., 20, 40, 60, 80 mg/kg) daily for a specified period (e.g., 2 weeks). The control group receives the vehicle.[1][7]
-
Tumor Measurement: Measure the tumor volume twice a week using calipers (Volume = (length × width²)/2).
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be harvested for Western blot analysis of pharmacodynamic markers as described above.[7]
-
Data Analysis: Plot the mean tumor volume over time for each group. The tumor growth inhibition (T/C%) can be calculated to assess efficacy.
Visualizations
Signaling Pathway and Feedback Loop
Caption: this compound signaling pathway and feedback loop.
Experimental Workflow: In Vitro Analysis
Caption: In vitro experimental workflow for this compound.
Logical Relationship: Troubleshooting Western Blots
Caption: Troubleshooting logic for Western blot analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. Robust anti-myeloma effect of this compound, an RSK/AKT/S6K inhibitor, with venetoclax regardless of cytogenetic abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triple targeting of RSK, AKT, and S6K as pivotal downstream effectors of PDPK1 by this compound in B‐cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. clyte.tech [clyte.tech]
Cell line-specific responses to TAS0612
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for working with TAS0612, a novel inhibitor of RSK, AKT, and S6K.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally bioavailable small molecule inhibitor that simultaneously targets three key serine/threonine kinases: p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70 ribosomal S6 kinase (S6K).[1][2][3] By binding to and inhibiting the activity of these kinases, this compound effectively blocks two major signaling pathways critical for cancer cell growth and survival: the RAS/RAF/MEK/p90RSK pathway and the PI3K/AKT/mTOR/p70S6K pathway.[2][4] This dual inhibition can lead to cell cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation.[2][5]
Q2: Which signaling pathways are affected by this compound treatment?
This compound is designed to inhibit downstream signaling of both the MAPK and PI3K pathways by targeting the convergence points at RSK, AKT, and S6K.[1][6] This multi-targeting approach is intended to overcome resistance mechanisms often seen with single-pathway inhibitors.[1][6]
Caption: this compound inhibits RSK, AKT, and S6K, blocking both MAPK and PI3K pathways.
Q3: Which cancer cell lines are most sensitive to this compound?
Sensitivity to this compound is strongly correlated with alterations in the PTEN gene (loss or mutation), irrespective of the mutation status of KRAS or BRAF.[1][3][6] The drug has demonstrated broad-spectrum activity and is particularly effective in models where single inhibitors of the MAPK or PI3K pathways are insufficient.[1][3]
Table 1: Summary of this compound Activity in Different Cancer Types
| Cancer Type | Sensitive Cell Lines | Key Genetic Context | Observed Effects |
|---|---|---|---|
| Endometrial Cancer | HEC-6, MFE-319 | PTEN deletion, PIK3CA mutation | Potent growth inhibition, inhibition of downstream markers.[1][3] |
| Ovarian Cancer | TOV-21G | PTEN deletion, KRAS/PIK3CA mutations | Strong growth-inhibitory activity.[1][3] |
| Colorectal Cancer | RKO | BRAF/PIK3CA mutations | Potent growth inhibition.[1][3] |
| Multiple Myeloma | Various Human Myeloma-Derived Cell Lines (HMCLs) | Diverse cytogenetic profiles | G1/S cell cycle arrest, apoptosis, modulation of Myc and mTOR signaling.[5][7][8] |
| B-Cell Lymphoma | Daudi, HBL1, FL18, KPUM-UH1 | Various subtypes (DLBCL, Burkitt, Follicular) | G1 or G2/M cell cycle arrest, apoptosis, upregulation of TP53INP1.[9][10][11] |
Q4: What is the current clinical status of this compound?
A Phase 1 clinical trial (NCT04586270) was initiated to evaluate the safety of this compound in patients with locally advanced or metastatic solid tumors.[12] However, the study was terminated due to strategic decisions considering the drug's safety profile and a lack of encouraging anti-tumor activity in the trial.[12] Researchers should be aware of this outcome when designing preclinical experiments.
Troubleshooting Guide
Problem: I am not observing the expected level of growth inhibition in my cell line.
Possible Cause 1: Cell Line Insensitivity
-
Solution: this compound shows the strongest efficacy in cell lines with PTEN loss or mutations.[1][6] Verify the PTEN status of your cell line. Efficacy is generally maintained regardless of KRAS or BRAF mutation status.[1] If your cell line is PTEN wild-type, it may be less sensitive.
Possible Cause 2: Sub-optimal Drug Concentration
-
Solution: The effective concentration of this compound is cell line-dependent. Consult the table below for reported IC50 values. Perform a dose-response curve (e.g., from 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell line.
Table 2: Cell Line-Specific Growth Inhibition (IC50) Values for this compound
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time |
|---|---|---|---|
| Various HMCLs | Multiple Myeloma | Mostly < 0.5 µM | 48 hours[7] |
| Various B-Cell Lymphoma Lines | B-Cell Lymphoma | 0.41 - 6.73 µM | Not Specified[11] |
| HEC-6 | Endometrial Cancer | Lower than AKT, PI3K, MEK, EGFR/HER2 inhibitors | 72 hours[3] |
| RKO | Colorectal Cancer | Lower than AKT, PI3K, MEK, EGFR/HER2 inhibitors | 72 hours[3] |
| TOV-21G | Ovarian Cancer | Lower than AKT, PI3K, MEK, EGFR/HER2 inhibitors | 72 hours[3] |
Caption: Troubleshooting logic for addressing low this compound efficacy in experiments.
Problem: I observe increased phosphorylation of AKT, RSK, or S6K after this compound treatment.
-
Explanation: This is a known phenomenon due to the relief of negative feedback loops when downstream signaling is inhibited.[1][3] this compound treatment can lead to an accumulation of the phosphorylated forms of its target kinases (e.g., p-AKTSer473, p-RSKSer380, p-S6KThr389).[7][10]
-
Action: This is not necessarily an indication of treatment failure. The critical measurement is the phosphorylation status of the downstream substrates of these kinases, such as p-YB1Ser102 (for RSK), p-PRAS40Thr246 (for AKT), and p-S6Ser235/236 (for S6K).[7] Successful target engagement will result in a significant decrease in the phosphorylation of these downstream effectors, confirming the drug's inhibitory action despite the upstream feedback.[7][11]
Caption: this compound relieves negative feedback, increasing target kinase phosphorylation.
Problem: My cells are developing resistance to this compound.
-
Possible Mechanism: Drug resistance can be associated with the nuclear expression of the transcription factor Y-box-binding protein 1 (YBX1).[2][4] While this compound inhibits the phosphorylation of YB-1, other mechanisms may lead to its nuclear translocation and activity, contributing to resistance.
-
Action: Investigate the subcellular localization of YB-1 in your resistant cells using immunofluorescence or cellular fractionation followed by Western blotting.[5]
Experimental Protocols
Protocol 1: Cell Growth Inhibition Assay
This protocol is adapted from methodologies used to assess this compound efficacy.[7]
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x concentration series of this compound in the appropriate cell culture medium. A typical final concentration range would be 0.01 µM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared 2x this compound dilutions or vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours until formazan crystals form.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 N HCl) and incubate overnight to dissolve the crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Phosphoprotein Analysis
This protocol allows for the assessment of this compound target engagement.[3][5]
-
Cell Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 4-24 hours. Include a vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
p-YB1 (Ser102), p-PRAS40 (Thr246), p-S6 (Ser235/236)
-
p-AKT (Ser473), p-RSK (Ser380), p-S6K (Thr389)
-
Total AKT, Total RSK, Total S6, and a loading control (e.g., GAPDH, β-actin).
-
-
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
Caption: General workflow for assessing this compound's effects on cancer cell lines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Robust anti-myeloma effect of this compound, an RSK/AKT/S6K inhibitor, with venetoclax regardless of cytogenetic abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Triple targeting of RSK, AKT, and S6K as pivotal downstream effectors of PDPK1 by this compound in B‐cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Investigating the Impact of TAS0612 on the Tumor Microenvironment
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for studying the effects of TAS0612 on the tumor microenvironment (TME).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable small molecule inhibitor that potently targets three key serine/threonine kinases: p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70 S6 kinase (S6K).[1][2][3][4] By simultaneously blocking these kinases, this compound disrupts two major signaling pathways critical for cancer cell growth and survival: the RAS/MAPK and the PI3K/AKT/mTOR pathways.[3][4] This dual inhibition is designed to overcome resistance mechanisms that can arise when only one pathway is targeted.[1][2][5]
Q2: What are the known direct anti-tumor effects of this compound?
Preclinical studies have demonstrated that this compound exhibits strong anti-proliferative and pro-apoptotic activity across a broad range of cancer cell lines.[1][2] Its efficacy is particularly pronounced in tumor models with alterations in the PI3K and MAPK pathways, such as PTEN loss or KRAS/BRAF mutations.[1][2] this compound has been shown to induce cell cycle arrest and apoptosis in various cancer types, including B-cell lymphomas and multiple myeloma.[6]
Q3: What is the current clinical status of this compound?
A Phase I clinical trial (NCT04586270) was initiated to evaluate the safety and efficacy of this compound in patients with advanced solid tumors.[1][7] However, the trial was terminated due to safety concerns and a lack of encouraging anti-tumor activity.[8] Researchers should be aware of this clinical outcome when designing and interpreting their preclinical studies.
Q4: What are the potential effects of this compound on the tumor microenvironment?
While direct studies on the impact of this compound on the TME are limited, based on its mechanism of action targeting AKT, RSK, and S6K, several effects can be anticipated:
-
Immunomodulation: Inhibition of the PI3K/AKT pathway has been associated with a more favorable immune microenvironment. Studies with AKT inhibitors have shown an increase in the infiltration and activation of cytotoxic CD8+ T cells, a reduction in immunosuppressive cell populations like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and an increase in interferon signaling gene expression. RSK inhibition has also been shown to enhance the immunogenicity of cancer cells.
-
Anti-Angiogenesis: The PI3K/AKT/mTOR pathway is a known regulator of angiogenesis. Specifically, inhibition of S6K1, a downstream effector of mTOR and a direct target of this compound, has been shown to suppress tumor growth by attenuating tumor angiogenesis.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Action |
| No significant change in immune cell infiltration observed after this compound treatment. | Suboptimal dosing or treatment schedule: The concentration and duration of this compound treatment may not be sufficient to induce a robust immunomodulatory effect. | Perform a dose-response and time-course experiment to determine the optimal conditions for TME modulation. Analyze tumors at different time points post-treatment. |
| Tumor model intrinsic factors: The specific tumor model being used may have a non-immunogenic or "cold" TME that is resistant to modulation by this compound alone. | Characterize the baseline immune landscape of your tumor model. Consider combination therapies, for example with an immune checkpoint inhibitor, to enhance the immunomodulatory effects of this compound. | |
| Off-target effects: While this compound is a potent inhibitor of RSK, AKT, and S6K, off-target effects at high concentrations could confound the results. | Correlate the observed phenotype with pharmacodynamic markers of target inhibition (e.g., decreased phosphorylation of downstream substrates of AKT, RSK, and S6K) to ensure the effects are on-target. | |
| Inconsistent results in angiogenesis assays. | Assay variability: In vitro (e.g., tube formation assay) and in vivo (e.g., Matrigel plug assay, tumor microvessel density) angiogenesis assays can have inherent variability. | Ensure consistent experimental conditions and use multiple complementary assays to assess angiogenesis. For in vivo studies, increase the number of animals per group to achieve statistical power. |
| Redundant signaling pathways: Other pro-angiogenic pathways may compensate for the inhibition of the AKT/S6K pathway. | Investigate the expression and activation of other key angiogenic factors (e.g., VEGF) in your model system. | |
| Discrepancy between in vitro and in vivo results. | Complexity of the TME: In vitro experiments with cancer cell lines do not recapitulate the complex interplay between tumor cells and the various components of the TME. | Utilize more complex in vitro models such as 3D co-cultures with immune cells or fibroblasts, or organoid models. Prioritize in vivo studies to assess the impact on the TME. |
Data Presentation
This compound In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | Key Genetic Alterations | IC50 (nmol/L) |
| HEC-6 | Endometrial Cancer | PIK3CA mutation, PTEN deletion | ~10 |
| TOV-21G | Ovarian Cancer | KRAS mutation, PIK3CA mutation, PTEN deletion | ~10 |
| RKO | Colorectal Cancer | BRAF mutation, PIK3CA mutation | ~10 |
| KPUM-UH1 | B-cell Lymphoma | - | 0.41-6.73 µM (48h) |
| Daudi | B-cell Lymphoma | - | 0.41-6.73 µM (48h) |
| HBL1 | B-cell Lymphoma | - | 0.41-6.73 µM (48h) |
| FL18 | B-cell Lymphoma | - | 0.41-6.73 µM (48h) |
| Data is compiled from multiple preclinical studies.[1][6] IC50 values can vary based on experimental conditions. |
Potential Impact of this compound on the Tumor Microenvironment (Based on Target Inhibition)
| TME Component | Predicted Effect of this compound | Rationale (Based on Inhibition of) |
| Immune Cells | ||
| CD8+ T Cells | Increased infiltration and activation | AKT |
| Regulatory T Cells (Tregs) | Decreased numbers/function | AKT |
| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased numbers/function | AKT |
| Angiogenesis | ||
| Tumor Vasculature | Decreased density | S6K1 |
| Cancer-Associated Fibroblasts (CAFs) | Unknown | No direct evidence found. |
| Extracellular Matrix (ECM) | Unknown | No direct evidence found. |
Experimental Protocols
Protocol 1: Assessment of Immune Cell Infiltration by Immunohistochemistry (IHC)
-
Tissue Preparation: Collect tumor tissues from control and this compound-treated animals. Fix in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol. Process and embed in paraffin.
-
Sectioning: Cut 4-5 µm sections and mount on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with primary antibodies against immune cell markers (e.g., anti-CD8 for cytotoxic T cells, anti-FoxP3 for Tregs, anti-CD11b/Gr-1 for MDSCs) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.
-
Image Analysis: Acquire images using a brightfield microscope and quantify the number of positive cells per unit area using image analysis software.
Protocol 2: In Vivo Matrigel Plug Angiogenesis Assay
-
Matrigel Preparation: Thaw Matrigel on ice. Mix with relevant growth factors (e.g., bFGF, VEGF) and this compound or vehicle control.
-
Injection: Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of mice.
-
Treatment: Administer this compound or vehicle control to the mice according to the desired dosing schedule.
-
Plug Excision: After a defined period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
Hemoglobin Content Measurement: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) as a measure of blood vessel formation.
-
Histological Analysis: Alternatively, fix the plugs in formalin, embed in paraffin, and section for H&E staining or IHC for endothelial cell markers (e.g., CD31) to visualize and quantify blood vessels.
Mandatory Visualizations
Caption: this compound inhibits RSK, AKT, and S6K, blocking pro-survival signaling.
Caption: Workflow for analyzing the impact of this compound on the TME in vivo.
References
- 1. mdpi.com [mdpi.com]
- 2. Akt Inhibition Is Associated With Favorable Immune Profile Changes Within the Tumor Microenvironment of Hormone Receptor Positive, HER2 Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt Inhibition Is Associated With Favorable Immune Profile Changes Within the Tumor Microenvironment of Hormone Receptor Positive, HER2 Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Tumor Microenvironment Akt Signaling Represents a Potential Therapeutic Strategy for Aggressive Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p70 S6 kinase as a therapeutic target in cancers: More than just an mTOR effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loss of S6K1 But Not S6K2 in the Tumor Microenvironment Suppresses Tumor Growth by Attenuating Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Non-specific binding of TAS0612 in biochemical assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of TAS0612 in biochemical assays. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to binding and selectivity to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Is non-specific binding a known issue for this compound?
A1: Based on extensive kinase profiling, this compound is a highly selective inhibitor. A kinase panel assay conducted against 269 kinases demonstrated high selectivity for its primary targets: the RSK, AKT, and S6K kinases.[1][2][3] While all small molecules have the potential to engage in non-specific interactions, particularly at high concentrations, this compound has been optimized to be a potent and selective inhibitor with minimal off-target activity documented in the literature.[1][2]
Q2: What are the primary targets of this compound?
A2: this compound is a potent, orally bioavailable inhibitor that selectively targets the serine/threonine kinases p90 ribosomal S6 kinase (RSK), AKT (Protein Kinase B), and p70 ribosomal S6 kinase (S6K).[2][4][5] It was developed by targeting the structural features of compounds with known RSK, S6K, and AKT inhibitory activities.[1]
Q3: How does this compound inhibit its target kinases?
A3: this compound binds to and inhibits the activity of RSK, AKT, and S6K.[4][6] This dual inhibition blocks two critical signaling pathways involved in tumor cell proliferation and survival: the RAS/RAF/MEK/p90RSK pathway and the AKT/mTOR/p70S6K pathway.[4][6] This mechanism prevents the phosphorylation of downstream substrates, such as Y-box-binding protein 1 (YB1), PRAS40, and S6 ribosomal protein (S6RP).[1][2][3]
Q4: What is the potency of this compound against its target kinases?
A4: In in-vitro enzymatic inhibition assays, this compound demonstrated strong inhibitory activity against all nine isoforms of its target kinases, with IC50 values in the low nanomolar range.[1]
Quantitative Data: In Vitro Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its nine primary target kinase isoforms.
| Target Kinase Isoform | IC50 (nmol/L) |
| RSK1 | 0.20 ± 0.02 |
| RSK2 | 0.16 ± 0.01 |
| RSK3 | 0.22 ± 0.01 |
| RSK4 | 0.24 ± 0.03 |
| AKT1 | 0.81 ± 0.06 |
| AKT2 | 1.15 ± 0.07 |
| AKT3 | 1.05 ± 0.11 |
| p70S6K1 | 1.65 ± 0.10 |
| p70S6K2 | 0.61 (Mean IC50 of all isoforms) |
| Data sourced from in vitro enzyme inhibition assays.[1] |
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits the RSK, AKT, and S6K kinases.
Troubleshooting Guide: Investigating Unexpected Inhibition
If you observe unexpected results in your biochemical assay that you suspect may be due to non-specific binding of this compound, follow this troubleshooting guide.
Q: My results show inhibition of a non-target kinase or other unexpected effects. What should I do?
A: Unexpected results can arise from several factors. It is crucial to systematically rule out common experimental artifacts before concluding non-specific activity.
Step 1: Verify Assay Controls and Conditions
-
Positive and Negative Controls: Ensure your positive control inhibitor and negative (vehicle) control (e.g., DMSO) are behaving as expected.
-
ATP Concentration: If using a kinase assay, be mindful of the ATP concentration. Non-specific inhibition can sometimes be more pronounced at low ATP concentrations. Run the assay at a physiological ATP concentration (e.g., 1 mM) if possible.
-
Enzyme/Substrate Quality: Confirm the purity and activity of your enzyme and substrate. Degradation can lead to unreliable results.
Step 2: Assess for Compound-Specific Artifacts
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.
-
Test: Include a non-ionic detergent like Triton X-100 (0.01%) in your assay buffer to disrupt aggregates.
-
Test: Measure inhibition at multiple enzyme concentrations. True inhibitors should have IC50 values independent of enzyme concentration, whereas aggregates will appear less potent at higher enzyme concentrations.
-
-
Assay Technology Interference: Some compounds can interfere with the detection method (e.g., fluorescence, luminescence).
-
Test: Run the assay without the enzyme or substrate to see if this compound itself affects the signal readout.
-
Step 3: Perform Orthogonal Assays
-
Use a Different Assay Format: If you are using a mobility shift assay, try validating your findings with an alternative method, such as a radiometric (e.g., ³³P-ATP) or antibody-based (e.g., ELISA) assay. This helps rule out artifacts specific to one technology.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected results.
Experimental Protocols
Key Experiment: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the IC50 values of this compound against target kinases. The specific method referenced for this compound is an off-tip mobility shift or immobilized metal affinity for phosphochemicals (IMAP) assay.[1]
Objective: To measure the concentration of this compound required to inhibit 50% of the activity of a specific kinase.
Materials:
-
This compound (stock solution in DMSO)
-
Recombinant active kinase (e.g., RSK2, AKT1)
-
Kinase-specific substrate peptide
-
ATP
-
Assay Buffer (containing MgCl₂, DTT, and a buffering agent like HEPES)
-
Detection reagents (specific to the assay format, e.g., fluorescent tracer, phosphospecific antibody)
-
Microplates (e.g., 384-well)
Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM, diluted down in 10 steps.
-
Reaction Setup: In a microplate, add the assay buffer, the diluted this compound or DMSO vehicle control, and the specific kinase. Allow a short pre-incubation period (e.g., 10-15 minutes) at room temperature.
-
Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a fixed period (e.g., 60 minutes). The time should be within the linear range of the reaction.
-
Termination: Stop the reaction by adding a stop solution, typically containing EDTA to chelate the Mg²⁺ required for kinase activity.
-
Detection: Process the plate according to the detection method's protocol (e.g., adding fluorescent tracer for a mobility shift assay).
-
Data Analysis: Measure the output signal and normalize the data using the positive (e.g., staurosporine or no enzyme) and negative (DMSO only) controls. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - My Cancer Genome [mycancergenome.org]
Technical Support Center: TAS0612 In Vitro Degradation and Metabolism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the in vitro degradation and metabolism of TAS0612. As specific metabolic data for this compound is not publicly available, this guide focuses on the standard experimental protocols and potential issues encountered when assessing the metabolic fate of novel small molecule kinase inhibitors like this compound.
Frequently Asked Questions (FAQs)
Q1: Where should I start when assessing the in vitro metabolic stability of this compound?
A1: The initial step is to conduct in vitro metabolic stability assays to understand how this compound is metabolized by liver enzymes.[1] The most common starting points are liver microsomal stability assays and hepatocyte stability assays.[1][2] These experiments will help determine the intrinsic clearance of the compound, a key parameter in predicting its metabolic fate.[1]
Q2: What are the key differences between using liver microsomes, S9 fraction, and hepatocytes for metabolic stability studies?
A2:
-
Liver Microsomes: These are fractions of the endoplasmic reticulum from liver cells and contain a high concentration of Phase I metabolic enzymes, particularly cytochrome P450s (CYPs).[3] They are cost-effective and widely used for initial screening of metabolic stability.[4]
-
Liver S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, encompassing both Phase I and Phase II metabolic pathways.[5] Using the S9 fraction provides a more comprehensive view of a compound's metabolism compared to microsomes alone.[4]
-
Hepatocytes: These are intact liver cells that contain a full complement of metabolic enzymes and cofactors.[2] They are considered the "gold standard" for in vitro metabolism studies as they can assess uptake, metabolism, and efflux of a compound.[2]
Q3: How can I identify which specific cytochrome P450 (CYP) enzymes are responsible for metabolizing this compound?
A3: A process called "reaction phenotyping" is used to identify the specific CYP isoforms involved in a drug's metabolism.[6][7] This is crucial for predicting potential drug-drug interactions.[7] The two main approaches are:
-
Recombinant CYPs: Incubating this compound with individual, recombinantly expressed CYP enzymes to see which ones metabolize the compound.[6]
-
Chemical Inhibition in Human Liver Microsomes (HLM): Using specific chemical inhibitors for different CYP isoforms during incubation of this compound with HLM.[6][8] A decrease in metabolism in the presence of a specific inhibitor suggests the involvement of that CYP isoform.
Q4: Why is it important to assess the stability of this compound in plasma?
A4: Determining the stability of a compound in plasma is important because compounds that degrade rapidly in plasma often exhibit poor in vivo efficacy.[9] Plasma contains various enzymes, such as esterases and hydrolases, that can degrade drugs.[10] Poor plasma stability can also lead to misleading data in other in vitro assays, like plasma protein binding studies.[9][11]
Q5: What are the common metabolic pathways for small molecule kinase inhibitors like this compound?
A5: Small molecule kinase inhibitors are often metabolized by cytochrome P450 enzymes.[12][13] Common metabolic reactions include oxidation, dealkylation, and hydroxylation. Many kinase inhibitors are substrates of CYP3A4.[13][14] Some kinase inhibitors can also be metabolized to form reactive metabolites.[13][14][15]
Troubleshooting Guides
Metabolic Stability Assays (Microsomes, S9, Hepatocytes)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicate wells. | - Inaccurate pipetting.- Poor solubility of this compound.- Non-uniform cell/microsome distribution. | - Calibrate pipettes regularly.- Ensure this compound is fully dissolved in the stock solution and the final solvent concentration is low (e.g., <1% DMSO).- Gently mix the cell/microsome suspension before and during plating. |
| This compound disappears too quickly, even at the first time point. | - Chemical instability in the incubation buffer.- Non-specific binding to the assay plate. | - Run a control incubation without the enzyme source (e.g., heat-inactivated microsomes) to check for chemical degradation.[1]- Use low-binding plates and consider adding bovine serum albumin (BSA) to the buffer.[1] |
| No significant degradation of this compound is observed. | - this compound is highly stable.- Insufficient enzyme activity.- Incorrect cofactor concentration (e.g., NADPH for CYPs). | - Increase the incubation time or the concentration of the enzyme source.- Confirm the activity of the microsomes or hepatocytes with a positive control compound known to be metabolized.- Ensure the NADPH regenerating system is freshly prepared and at the correct concentration. |
| Difficulty in detecting and identifying metabolites. | - Low levels of metabolite formation.- Ion suppression in the mass spectrometer.- Co-elution with matrix components. | - Increase the concentration of this compound or the enzyme source.- Optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering components.[1]- Use high-resolution mass spectrometry for accurate mass determination of potential metabolites.[1] |
Plasma Stability Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Precipitation of this compound upon addition to plasma. | - Poor aqueous solubility of this compound. | - Decrease the concentration of this compound.- Ensure the organic solvent concentration from the stock solution is minimal. |
| Inconsistent results between different plasma lots. | - Inter-individual or inter-species differences in plasma enzyme activity. | - Use pooled plasma from multiple donors to average out individual variations.[10]- If investigating species differences, ensure consistent handling of plasma from each species. |
| Degradation observed in heat-inactivated plasma control. | - Chemical instability of this compound at 37°C.- Incomplete heat inactivation of enzymes. | - Assess the stability of this compound in buffer at 37°C.- Ensure the heat inactivation procedure (e.g., 56°C for 30 min) is sufficient to denature plasma enzymes. |
Experimental Protocols
General Protocol for In Vitro Metabolic Stability in Human Liver Microsomes
-
Reagent Preparation:
-
Thaw cryopreserved human liver microsomes on ice.
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).[1]
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
-
Incubation:
-
Pre-warm the microsomal suspension and the NADPH-regenerating system to 37°C.
-
In a 96-well plate, add the microsomal suspension.
-
Add the this compound working solution to initiate the reaction. The final concentration of the organic solvent should be low (e.g., <1%).
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add a cold stop solution (e.g., acetonitrile with an internal standard) to terminate the reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining this compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time.
-
Calculate the half-life (t1/2) and the intrinsic clearance (CLint).
-
General Protocol for In Vitro Plasma Stability
-
Reagent Preparation:
-
Thaw pooled human plasma at 37°C.
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
-
Incubation:
-
In a 96-well plate, add the plasma.
-
Add the this compound working solution to the plasma and mix gently.
-
Incubate the plate at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), add a cold stop solution (e.g., acetonitrile with an internal standard).[10]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate plasma proteins.
-
Analyze the supernatant for the concentration of this compound using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to the 0-minute sample.
-
Determine the half-life of this compound in plasma.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. [PDF] Strategies for using in vitro screens in drug metabolism. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 7. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 8. criver.com [criver.com]
- 9. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism considerations for kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolic liabilities of small molecule kinase inhibitors and interindividual variability in metabolism - American Chemical Society [acs.digitellinc.com]
Validation & Comparative
A Comparative Guide to TAS0612 and Other Pan-AKT Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has established it as a key target for therapeutic intervention. The serine/threonine kinase AKT, a central node in this cascade, has been the focus of intense drug development efforts, leading to the emergence of numerous inhibitors. This guide provides a detailed comparison of TAS0612, a novel multi-kinase inhibitor, with other prominent pan-AKT inhibitors—Capivasertib, Ipatasertib, and MK-2206—that have been evaluated in clinical trials.
The AKT Signaling Pathway and Inhibition Strategy
The activation of the AKT pathway typically begins with the stimulation of receptor tyrosine kinases (RTKs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits AKT to the cell membrane for its subsequent phosphorylation and full activation. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. Pan-AKT inhibitors are designed to block the activity of all three AKT isoforms (AKT1, AKT2, and AKT3), thereby shutting down these pro-tumorigenic signals.
Profiles of Investigated Pan-AKT Inhibitors
This compound
This compound is a potent, orally available kinase inhibitor with a unique multi-targeting profile. Unlike other inhibitors that primarily target AKT, this compound also inhibits p90 ribosomal S6 kinase (RSK) and p70S6K (S6K).[1][2][3] This dual blockade of both the AKT/mTOR and RAS/MEK/RSK pathways was hypothesized to overcome resistance mechanisms seen with single-pathway inhibitors.[4][5] Preclinical studies demonstrated its potent anti-tumor activity, particularly in cancer models with PTEN loss, irrespective of KRAS or BRAF mutation status.[4][6] However, a Phase 1 clinical trial (NCT04586270) in patients with advanced solid tumors was terminated due to safety concerns and a lack of encouraging anti-tumor activity.[7][8][9]
Capivasertib (AZD5363)
Capivasertib is a potent, selective, ATP-competitive inhibitor of all three AKT isoforms.[10][11][12] It has demonstrated significant clinical efficacy, particularly in combination with the estrogen receptor antagonist fulvestrant. The landmark Phase III CAPItello-291 trial showed that this combination significantly improved progression-free survival in patients with hormone receptor (HR)-positive, HER2-negative advanced breast cancer that had progressed on an aromatase inhibitor.[3][4][13] This led to its regulatory approval in this setting. Common adverse events include diarrhea, rash, and hyperglycemia.[4][14]
Ipatasertib (GDC-0068)
Ipatasertib is another orally active, ATP-competitive small-molecule inhibitor of all three AKT isoforms.[15][16] It has been extensively studied in various cancers, including breast and prostate cancer.[17][18][19] In the Phase II LOTUS trial, ipatasertib in combination with paclitaxel improved progression-free survival as a first-line therapy for patients with metastatic triple-negative breast cancer (TNBC), with a more pronounced effect in tumors with PIK3CA/AKT1/PTEN alterations.[15][20] Common side effects are primarily gastrointestinal.[15]
MK-2206
MK-2206 is a highly selective, allosteric inhibitor of AKT, meaning it binds to a site other than the ATP-binding pocket.[20][21][22] This distinct mechanism prevents AKT's localization to the plasma membrane and its subsequent activation.[23] MK-2206 has been evaluated in numerous Phase I and II clinical trials across a wide range of solid and hematologic malignancies, both as a single agent and in combination with chemotherapy and other targeted agents.[21][22][24] While it has shown evidence of target engagement and some clinical activity, its development has been challenging.[10][21] The most common toxicities include rash and hyperglycemia.[21]
Comparative Data
The following tables summarize the quantitative data for this compound and the comparator pan-AKT inhibitors, providing a basis for objective comparison of their preclinical and clinical performance.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Target(s) | IC₅₀ (AKT1) | IC₅₀ (AKT2) | IC₅₀ (AKT3) | Mechanism of Action |
| This compound | AKT, RSK, S6K | 0.16 - 1.65 nM (for all target kinases)[21] | 0.16 - 1.65 nM (for all target kinases)[21] | 0.16 - 1.65 nM (for all target kinases)[21] | Multi-kinase inhibitor |
| Capivasertib | Pan-AKT | 3 nM[16][25] | 7-8 nM[16][25] | 7-8 nM[16][25] | ATP-competitive |
| Ipatasertib | Pan-AKT | 5 nM[11][13][26] | 18 nM[11][13][26] | 8 nM[11][13][26] | ATP-competitive |
| MK-2206 | Pan-AKT | 5-8 nM[1][23] | 12 nM[1][23] | 65 nM[1][23] | Allosteric |
Table 2: Comparative Clinical Efficacy in Breast Cancer
| Inhibitor Combination | Clinical Trial | Cancer Type | Key Efficacy Endpoint | Result |
| Capivasertib + Fulvestrant | CAPItello-291 (Phase III)[3][13] | HR+/HER2- Advanced | Median PFS (Overall Population) | 7.2 months (vs 3.6 months with placebo)[3][13] |
| ORR (Overall Population) | 22.9% (vs 12.2% with placebo)[13] | |||
| Ipatasertib + Paclitaxel | LOTUS (Phase II)[15][20] | Metastatic TNBC | Median PFS (ITT Population) | 6.2 months (vs 4.9 months with placebo)[15][20] |
| ORR (ITT Population) | 40% (vs 32% with placebo)[20] | |||
| MK-2206 + Paclitaxel | Phase I[10] | Advanced Solid Tumors (inc. Breast Cancer) | Objective Responses | 5 objective responses observed[10] |
| This compound | Phase I (NCT04586270)[7][9] | Advanced Solid Tumors | - | Terminated due to safety and lack of efficacy[7] |
| PFS: Progression-Free Survival; ORR: Objective Response Rate; ITT: Intent-to-Treat |
Table 3: Selected Pharmacokinetic Parameters
| Inhibitor | Dosing Schedule (in trials) | Tmax (approx.) | Half-life (approx.) | Key Metabolism Note |
| This compound | N/A (Preclinical) | 1-2 hours (in mice)[27] | N/A | Orally bioavailable in mice[21] |
| Capivasertib | 400 mg BID (4 days on/3 days off)[3] | 1-2 hours[11] | 8.3 hours[26] | Substrate of CYP3A4 and UGT2B7[26] |
| Ipatasertib | 400 mg QD[28] | N/A | 24 hours (effective)[3] | Sensitive CYP3A4 substrate[3] |
| MK-2206 | 45-60 mg QOD or 135-200 mg QW[23] | 6-8 hours[29] | 60-80 hours[24] | N/A |
| BID: Twice daily; QD: Once daily; QOD: Every other day; QW: Once weekly; N/A: Not Available |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data. Below are outlines of typical protocols used in the preclinical evaluation of AKT inhibitors.
Kinase Inhibition Assay
The potency of inhibitors against AKT isoforms is typically determined using in vitro kinase assays.
-
Reagents : Recombinant human AKT1, AKT2, and AKT3 enzymes; a specific peptide substrate (e.g., a GSK-3 derived peptide); ATP (often radiolabeled with ³²P or used in fluorescence-based assays); test inhibitor (e.g., this compound, Capivasertib); kinase reaction buffer.[11][17][30]
-
Procedure :
-
The kinase reaction is initiated by incubating the AKT enzyme with varying concentrations of the inhibitor in the kinase reaction buffer.[30]
-
The substrate and ATP are added to start the phosphorylation reaction. The reaction is allowed to proceed for a set time (e.g., 15-60 minutes) at a controlled temperature (e.g., room temperature or 30°C).[17][30]
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.[17]
-
-
Detection : Quantification can be achieved through methods like scintillation counting for radiolabeled ATP, or fluorescence resonance energy transfer (FRET) for non-radioactive assays.[17][30] The results are used to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Cell Proliferation Assay
These assays measure the effect of the inhibitors on the growth of cancer cell lines.
-
Reagents : Cancer cell lines (e.g., breast, prostate, or lung cancer lines with known PI3K/AKT pathway status); cell culture medium; test inhibitor; a viability reagent such as Thiazolyl Blue Tetrazolium Bromide (MTT) or a reagent for a luminescence-based assay (e.g., CellTiter-Glo).[6][27]
-
Procedure :
-
Detection : For MTT assays, the resulting formazan crystals are solubilized, and the absorbance is read on a plate reader.[6] For luminescence assays, the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured. The data is used to determine the concentration of the inhibitor that causes 50% growth inhibition (GI₅₀ or IC₅₀).
In Vivo Tumor Xenograft Study
Animal models are used to evaluate the anti-tumor efficacy of the inhibitors in a living system.
-
Model : Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with human cancer cells to establish tumors.[1][19][31]
-
Procedure :
-
Once tumors reach a palpable size, the mice are randomized into treatment and control (vehicle) groups.[19]
-
The test inhibitor is administered orally or via injection according to a specific dosing schedule (e.g., daily, once weekly).[1][31]
-
Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week) throughout the study.[1]
-
-
Endpoint : The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting to measure the phosphorylation of AKT and its downstream targets).[8]
Summary and Conclusion
The landscape of pan-AKT inhibitors in oncology is characterized by both significant successes and notable setbacks.
-
Capivasertib stands out as a clinical success story, having demonstrated a clear benefit in combination with endocrine therapy for HR+/HER2- breast cancer, leading to its approval and establishing a new standard of care.
-
Ipatasertib has also shown promising efficacy, particularly in biomarker-selected populations, though its path to approval has been more complex.
-
MK-2206 , with its distinct allosteric mechanism, has been a valuable research tool and has shown activity, but has yet to achieve the same level of clinical success as the ATP-competitive inhibitors.
-
This compound represented an innovative approach by targeting multiple kinases in related growth pathways. While the preclinical rationale was strong, its clinical development was halted due to an unfavorable risk-benefit profile.[7] This underscores the challenge of translating preclinical potency into clinical safety and efficacy, particularly with multi-kinase inhibitors where off-target effects can be a concern.
For researchers and drug developers, the comparative data highlights the nuances in potency, mechanism, and clinical applicability among these inhibitors. While this compound itself did not advance, the lessons learned from its development—and the successes of agents like Capivasertib—continue to inform the ongoing quest for more effective and safer therapies targeting the AKT pathway. The focus remains on optimizing therapeutic combinations and identifying the patient populations most likely to benefit from this class of targeted agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Capivasertib plus Faslodex reduced the risk of disease progression or death by 40% versus Faslodex in advanced HR-positive breast cancer [astrazeneca.com]
- 4. Addition of Capivasertib to Fulvestrant Improves Outcomes in Metastatic Breast Cancer [theoncologynurse.com]
- 5. abcam.com [abcam.com]
- 6. The Akt inhibitor KP372-1 inhibits proliferation and induces apoptosis and anoikis in squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. academic.oup.com [academic.oup.com]
- 11. Akt/PKB kinase assay [whitelabs.org]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. oncozine.com [oncozine.com]
- 14. This compound - My Cancer Genome [mycancergenome.org]
- 15. targetedonc.com [targetedonc.com]
- 16. Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Optimal Classes of Chemotherapeutic Agents Sensitized by Specific Small-Molecule Inhibitors of Akt In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cancernetwork.com [cancernetwork.com]
- 21. First-in-man clinical trial of the oral pan-AKT inhibitor MK-2206 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Phase 1 pharmacokinetic study of the oral pan-AKT inhibitor MK-2206 in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phase 1 trial of the oral AKT inhibitor MK-2206 plus carboplatin/paclitaxel, docetaxel, or erlotinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. First-Line Ipatasertib, Atezolizumab, and Taxane Triplet for Metastatic Triple-Negative Breast Cancer: Clinical and Biomarker Results - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ascopubs.org [ascopubs.org]
- 27. Inhibition of Phosphatidylinositol 3-Kinase/Akt Signaling Suppresses Tumor Cell Proliferation and Neuroendocrine Marker Expression in GI Carcinoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Phase I Study of the Pharmacokinetics and Safety of Ipatasertib, an Akt Inhibitor in Chinese Patients With Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. tools.thermofisher.com [tools.thermofisher.com]
- 31. researchgate.net [researchgate.net]
A Comparative Guide to RSK Inhibitors: TAS0612 vs. BI-D1870
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent inhibitors of the p90 ribosomal S6 kinase (RSK) family: TAS0612 and BI-D1870. The information presented is intended to assist researchers in making informed decisions for their specific experimental needs, from basic research to preclinical drug development.
At a Glance: Key Differences
| Feature | This compound | BI-D1870 |
| Primary Target(s) | RSK, AKT, S6K | RSK |
| Target Specificity | Multi-kinase inhibitor | Selective RSK inhibitor |
| Mechanism of Action | ATP-competitive | ATP-competitive |
| Reported Potency (IC50) | Sub-nanomolar to low nanomolar for RSK isoforms | Low nanomolar for RSK isoforms |
| Therapeutic Potential | Broad-spectrum antitumor activity, potential to overcome resistance | Antitumor and anti-inflammatory potential |
Quantitative Performance Data
The following tables summarize the in vitro inhibitory potency of this compound and BI-D1870 against RSK isoforms and other relevant kinases. It is important to note that the data for each compound are derived from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Inhibitory Activity of this compound against RSK, AKT, and S6K Isoforms
Data from in vitro enzyme inhibition assays.[1][2]
| Target Kinase | IC50 (nmol/L) |
| RSK1 | 0.28 ± 0.01 |
| RSK2 | 0.16 ± 0.01 |
| RSK3 | 0.25 ± 0.02 |
| RSK4 | 0.24 ± 0.02 |
| AKT1 | 0.82 ± 0.02 |
| AKT2 | 1.05 ± 0.04 |
| AKT3 | 0.70 ± 0.05 |
| p70S6K1 | 1.65 ± 0.10 |
| p70S6K2 | 0.44 ± 0.02 |
Table 2: In Vitro Inhibitory Activity of BI-D1870 against RSK Isoforms
Data from in vitro kinase assays performed with 100 µM ATP.[3][4]
| Target Kinase | IC50 (nM) |
| RSK1 | 10 |
| RSK2 | 20 |
| RSK3 | Not explicitly stated, but similar potency to RSK1/2 |
| RSK4 | Not explicitly stated, but similar potency to RSK1/2 |
Note: The IC50 values for BI-D1870 were shown to be dependent on ATP concentration, with lower IC50 values observed at lower ATP concentrations.[3]
Signaling Pathways and Mechanism of Action
BI-D1870: Selective RSK Inhibition
BI-D1870 is a potent and selective, ATP-competitive inhibitor of the p90 RSK family of kinases.[3] It specifically targets the N-terminal kinase domain of RSK, thereby preventing the phosphorylation of downstream substrates involved in cell proliferation, survival, and motility. Its selectivity for RSK over other AGC kinases makes it a valuable tool for dissecting RSK-specific signaling events.[3]
This compound: Multi-Kinase Inhibition of RSK, AKT, and S6K
This compound is a novel, orally bioavailable inhibitor that targets multiple key kinases in pro-survival signaling pathways: RSK, AKT, and S6K.[5] By simultaneously blocking the MAPK/ERK/RSK and the PI3K/AKT/mTOR pathways, this compound offers a broader and potentially more potent anti-cancer effect, with the ability to overcome resistance mechanisms that can arise from single-pathway inhibition.[6]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the in vitro inhibitory activity of compounds like this compound and BI-D1870 against their target kinases.
Methodology:
-
Reaction Setup: In a microplate, combine the recombinant kinase, a specific peptide substrate, and kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the inhibitor (this compound or BI-D1870) to the wells. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP. The concentration of ATP is a critical parameter and should be kept consistent, often near the Km value for the specific kinase.
-
Incubation: Incubate the reaction plate at a controlled temperature (typically 30°C or 37°C) for a defined period.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™) that quantify ADP production, or fluorescence-based methods.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of RSK Pathway Phosphorylation
This protocol describes the general workflow for assessing the in-cell activity of RSK inhibitors by measuring the phosphorylation of downstream targets.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the RSK inhibitor (this compound or BI-D1870) for a specified duration. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of an RSK substrate (e.g., phospho-YB1, phospho-S6) or a total protein antibody as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation upon inhibitor treatment.
Summary and Conclusion
Both this compound and BI-D1870 are potent inhibitors of the RSK kinase family. The choice between these two compounds will largely depend on the specific research question.
-
BI-D1870 is a highly selective tool for studying the specific roles of RSK in cellular processes. Its focused activity allows for the confident attribution of observed effects to RSK inhibition, minimizing confounding factors from off-target effects on other major signaling pathways.
-
This compound , with its multi-kinase inhibitory profile against RSK, AKT, and S6K, represents a promising therapeutic strategy for cancers that are dependent on both the MAPK and PI3K signaling pathways. Its ability to simultaneously block these key oncogenic drivers may lead to a more robust and durable anti-tumor response and could be particularly effective in overcoming drug resistance.
Researchers should carefully consider the desired experimental outcome when selecting between these two valuable chemical probes. For studies requiring precise elucidation of RSK-specific functions, BI-D1870 is the more appropriate choice. For investigations into the therapeutic potential of broad-spectrum signaling inhibition in cancer, this compound offers a compelling option.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - My Cancer Genome [mycancergenome.org]
A Preclinical and Clinical Showdown: TAS0612 vs. Ipatasertib in PTEN-Null Tumors
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two prominent AKT inhibitors, TAS0612 and ipatasertib, with a specific focus on their performance in tumors characterized by the loss of the tumor suppressor PTEN. This guide synthesizes available preclinical and clinical data to offer an objective overview of their mechanisms of action, efficacy, and the experimental methodologies used in their evaluation.
The loss of Phosphatase and Tensin Homolog (PTEN) is a frequent event in a variety of cancers, leading to the hyperactivation of the PI3K/AKT/mTOR signaling pathway and promoting tumor growth, proliferation, and survival. This makes the AKT kinase a critical therapeutic target in PTEN-deficient cancers. Here, we compare this compound, a novel multi-kinase inhibitor, and ipatasertib, a well-characterized AKT inhibitor, in the context of PTEN-null tumors.
At a Glance: this compound vs. Ipatasertib
| Feature | This compound | Ipatasertib |
| Primary Target(s) | AKT, RSK, S6K[1][2] | Pan-AKT (AKT1/2/3)[1] |
| Mechanism of Action | Orally bioavailable inhibitor of AKT, p90RSK, and p70S6K, leading to the suppression of both the AKT/mTOR/p70S6K and RAS/RAF/MEK/p90RSK signaling pathways.[1][2] | ATP-competitive inhibitor of all three AKT isoforms, preventing downstream signaling in the PI3K/AKT/mTOR pathway.[1] |
| Significance in PTEN-Null Tumors | Preclinical data shows a strong correlation between this compound's growth-inhibitory activity and PTEN loss.[3][4] The additional RSK inhibition may offer a broader activity profile.[3][4] | Preclinical and clinical data have demonstrated its potency in PTEN-null or PTEN-loss tumors.[1][5] It has been extensively evaluated in clinical trials for prostate cancer with PTEN loss.[5] |
| Development Stage (Highest) | Phase 1 Clinical Trial (Terminated)[6][7] | Phase 3 Clinical Trials[8][9] |
Preclinical Performance in PTEN-Null Models
Direct head-to-head preclinical studies of this compound and ipatasertib in the same PTEN-null models are not publicly available. However, data from their respective discovery and characterization studies provide insights into their potential.
In Vitro Kinase and Cellular Proliferation Assays
This compound: In vitro kinase assays demonstrated that this compound is a potent inhibitor of AKT1, AKT2, and AKT3 with IC50 values in the low nanomolar range.[10] The inhibitory activity extends to RSK and S6K isoforms as well.[10] Preclinical studies have shown a strong correlation between the growth-inhibitory activity of this compound and PTEN loss or mutations in cancer cell lines.[3][4]
Ipatasertib: Ipatasertib is a potent and selective inhibitor of all three AKT isoforms, with IC50 values of 5 nM, 18 nM, and 8 nM for AKT1, AKT2, and AKT3, respectively, in cell-free assays.[1] Preclinical studies have consistently shown that cancer cell lines with PTEN loss are particularly sensitive to ipatasertib.[1][5]
Table 1: In Vitro IC50 Values
| Compound | Target | IC50 (nM) | Cell Line (PTEN status) | IC50 (µM) |
| This compound | AKT1 | 0.47 | HEC-6 (PTEN deletion) | Not specified |
| AKT2 | 0.16 | TOV-21G (PTEN deletion) | Not specified | |
| AKT3 | 0.23 | |||
| RSK1 | 0.25 | |||
| RSK2 | 0.22 | |||
| RSK3 | 1.65 | |||
| RSK4 | 1.29 | |||
| p70S6K1 | 0.38 | |||
| p70S6K2 | 1.45 | |||
| Ipatasertib | AKT1 | 5 | LNCaP (PTEN-null) | Not specified |
| AKT2 | 18 | PC3 (PTEN-null) | Not specified | |
| AKT3 | 8 |
Note: The cellular IC50 data for this compound in specific PTEN-null cell lines was not explicitly provided in the reviewed literature, though a strong correlation with PTEN loss was noted.[3][4]
In Vivo Xenograft Studies
This compound: In vivo studies using xenograft models demonstrated that this compound has potent anti-tumor activity.[6] The efficacy was particularly noted in models with dysregulated PI3K/AKT signaling, including those with PTEN loss.[3][4]
Ipatasertib: Ipatasertib has shown significant tumor growth inhibition in various xenograft models, with enhanced activity in those harboring PTEN loss.[1][5] For example, in a PTEN-null prostate cancer xenograft model (PC3), ipatasertib demonstrated dose-dependent tumor growth inhibition.
Clinical Evaluation in PTEN-Loss Tumors
This compound: A Phase 1 clinical trial (NCT04586270) was initiated to evaluate the safety and efficacy of this compound in patients with advanced solid tumors.[6][7] The dose expansion cohort of this study specifically included patients with metastatic castration-resistant prostate cancer with documented PTEN loss.[6][7] However, the trial was terminated due to the safety profile and a lack of encouraging anti-tumor activity.[7]
Ipatasertib: Ipatasertib has undergone extensive clinical evaluation, particularly in prostate and breast cancer. The Phase 3 IPATential150 trial investigated ipatasertib in combination with abiraterone and prednisone in patients with metastatic castration-resistant prostate cancer.[5] The study met one of its co-primary endpoints, showing a statistically significant improvement in radiographic progression-free survival (rPFS) in patients with PTEN-loss tumors.[5] However, the final overall survival analysis did not show a significant benefit in this subgroup.
The Phase 3 IPATunity130 trial evaluated ipatasertib with paclitaxel in patients with PIK3CA/AKT1/PTEN-altered triple-negative breast cancer.[8] This trial did not meet its primary endpoint of improving progression-free survival.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for the preclinical evaluation of these inhibitors.
Caption: PI3K/AKT/mTOR and RAS/MEK/ERK signaling pathways with points of inhibition for this compound and ipatasertib.
Caption: A typical experimental workflow for the preclinical evaluation of targeted cancer therapies.
Detailed Experimental Protocols
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified target kinases.
-
General Protocol: Recombinant human kinases are incubated with a fluorescently labeled peptide substrate and ATP. The test compound is added at various concentrations. The extent of peptide phosphorylation is measured, and IC50 values are calculated using a four-parameter logistic curve fit. For this compound, mobility shift or IMAP assays were utilized.[10]
Cellular Proliferation Assays
-
Objective: To assess the effect of the compound on the growth of cancer cell lines.
-
General Protocol: Cancer cells (both PTEN-null and PTEN-wildtype) are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours). Cell viability is measured using assays such as MTT or CellTiter-Glo. IC50 values are then determined.
Western Blot Analysis
-
Objective: To confirm target engagement and assess the modulation of downstream signaling pathways.
-
General Protocol: PTEN-null cancer cells are treated with the inhibitor for a defined time. Cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against total and phosphorylated forms of target proteins (e.g., AKT, PRAS40, S6K, RSK) and a loading control (e.g., β-actin). A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
General Protocol: Immunocompromised mice are subcutaneously implanted with human PTEN-null tumor cells. Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. The test compound is administered orally at a defined dose and schedule. Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting).
Conclusion
Both this compound and ipatasertib have demonstrated preclinical activity in PTEN-null tumor models, validating the therapeutic strategy of targeting AKT in this context. This compound presents a multi-kinase inhibition profile, targeting AKT, RSK, and S6K, which could potentially offer broader pathway inhibition. Ipatasertib is a more selective pan-AKT inhibitor that has been more extensively evaluated in the clinical setting, showing a signal of efficacy in PTEN-loss prostate cancer in a Phase 3 trial, although this did not translate into an overall survival benefit. The termination of the this compound Phase 1 trial highlights the challenges in developing novel kinase inhibitors. The data presented in this guide, based on publicly available information, underscores the importance of robust preclinical and clinical evaluation to determine the ultimate therapeutic value of targeted agents in specific, biomarker-defined patient populations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AKT-mTORC1 reactivation is the dominant resistance driver for PI3Kβ/AKT inhibitors in PTEN-null breast cancer and can be overcome by combining with Mcl-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ckb-core.genomenon.com [ckb-core.genomenon.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Ipatasertib plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ipatasertib plus paclitaxel for PIK3CA/AKT1/PTEN-altered hormone receptor-positive HER2-negative advanced breast cancer: primary results from cohort B of the IPATunity130 randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of TAS0612 and Selumetinib in MAPK-Driven Cancers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two targeted cancer therapies, TAS0612 and selumetinib, in the context of MAPK-driven malignancies. This analysis is supported by preclinical data and an overview of their mechanisms of action and clinical development.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a common driver of tumorigenesis in a variety of cancers. This has led to the development of targeted therapies aimed at inhibiting key components of this pathway. Selumetinib, a selective MEK1/2 inhibitor, has been approved for certain indications and investigated in numerous clinical trials.[1][2][3] More recently, novel agents such as this compound, which targets downstream effectors of both the MAPK and PI3K pathways, have emerged with the potential to overcome resistance mechanisms.[4][5][6]
Mechanism of Action: A Tale of Two Strategies
Selumetinib is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2.[7] These kinases are central components of the MAPK pathway, acting downstream of RAS and RAF. By inhibiting MEK1/2, selumetinib prevents the phosphorylation and activation of ERK1/2, the final kinases in the cascade. This blockade of ERK signaling leads to decreased cell proliferation and induction of apoptosis in cancer cells dependent on this pathway.[1]
This compound , in contrast, employs a multi-targeted approach. It is an orally bioavailable inhibitor of Ribosomal S6 Kinase (RSK), AKT, and S6 Kinase (S6K).[4][5][6][8][9] RSK is a downstream effector of the MAPK pathway, while AKT and S6K are key nodes in the parallel PI3K signaling pathway. By simultaneously inhibiting these downstream targets, this compound has the potential to be effective in tumors that have developed resistance to upstream inhibitors like MEK inhibitors, often through the activation of alternative survival pathways like PI3K.[4][5][6]
Preclinical Efficacy: A Direct Comparison
A key preclinical study by Ichikawa et al. provides a direct comparison of the in-vitro efficacy of this compound and selumetinib in cancer cell lines with known MAPK and PI3K pathway alterations.[4][5] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for both compounds in several cancer cell lines.
| Cell Line | Genetic Alterations | This compound IC50 (μM) | Selumetinib IC50 (μM) |
| HEC-6 | PIK3CA mutation, PTEN deletion | ~0.1 | >10 |
| RKO | BRAF and PIK3CA mutations | ~0.1 | ~1 |
| TOV-21G | KRAS, PIK3CA mutations, PTEN deletion | ~0.1 | >10 |
| Table 1: In-vitro efficacy (IC50) of this compound and selumetinib in various cancer cell lines. Data extracted from Ichikawa et al.[5] |
The data clearly indicates that in these selected cell lines with co-occurring mutations in both the MAPK and PI3K pathways, this compound demonstrated significantly greater potency than selumetinib.[5]
Clinical Development and Outcomes
The clinical development of these two agents has followed different trajectories, providing insights into their therapeutic potential and limitations.
| Drug | Phase | Cancer Type | Key Outcomes |
| This compound | Phase I (NCT04586270) | Advanced or Metastatic Solid Tumors | Terminated due to safety profile and lack of encouraging anti-tumor activity.[10][11][12] |
| Selumetinib | Approved | Neurofibromatosis type 1 (NF1) with symptomatic, inoperable plexiform neurofibromas | Sustained tumor shrinkage and clinical benefit.[13] |
| Phase II | Pediatric tumors with activating MAPK pathway alterations | Limited efficacy, with no objective responses observed.[1][2] | |
| Phase III (SELECT-1) | KRAS-mutant non-small cell lung cancer (NSCLC) | Failed to improve progression-free survival compared to docetaxel alone.[14] | |
| Phase II | Advanced melanoma (with docetaxel) | Improved 6-month progression-free survival compared to chemotherapy alone, but no significant difference in overall survival.[3] | |
| Table 2: Summary of clinical trial outcomes for this compound and selumetinib. |
While selumetinib has found a niche in the treatment of NF1-associated tumors, its efficacy in other MAPK-driven cancers has been less consistent.[1][2][3][13][14] The clinical development of this compound was halted at an early stage, highlighting the challenges of translating preclinical potency into clinical benefit, particularly concerning the safety profile of multi-targeted inhibitors.[10][11][12]
Signaling Pathway Intervention
The following diagram illustrates the points of intervention for selumetinib and this compound within the MAPK and PI3K signaling pathways.
Figure 1: MAPK and PI3K signaling pathways with inhibitor targets.
Experimental Protocols
The following provides a detailed methodology for the in-vitro cell growth inhibition assay as described in the study by Ichikawa et al.[5]
Cell Lines and Culture:
-
HEC-6, RKO, and TOV-21G cancer cell lines were used.[5]
-
Cells were cultured in their respective recommended media supplemented with 10% fetal bovine serum and maintained in a humidified incubator at 37°C with 5% CO2.[5]
Cell Growth Inhibition Assay:
-
Cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[5]
-
The following day, cells were treated with a serial dilution of this compound or selumetinib for 72 hours.[5]
-
Cell viability was assessed using a commercially available assay that measures ATP content, which is an indicator of metabolically active cells.[5]
-
The luminescence signal, proportional to the number of viable cells, was measured using a plate reader.[5]
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.[5]
The following diagram outlines a typical experimental workflow for evaluating the in-vitro efficacy of kinase inhibitors.
References
- 1. Selumetinib in Children and Young Adults With Tumors With Activating MAPK Pathway Alterations - The ASCO Post [ascopost.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Selumetinib | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]
- 8. Robust anti-myeloma effect of this compound, an RSK/AKT/S6K inhibitor, with venetoclax regardless of cytogenetic abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinConnect | A Study of this compound in Participants With Advanced or [clinconnect.io]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. NIH reports positive results from Phase I trial of selumetinib to treat pediatric neural tumours - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. onclive.com [onclive.com]
Synergistic Potential of TAS0612: A Comparative Guide for Researchers
In the landscape of targeted cancer therapies, the novel multi-kinase inhibitor TAS0612 is emerging as a promising agent, demonstrating significant preclinical antitumor activity. This guide provides a comprehensive comparison of the synergistic effects of this compound with other targeted therapies, supported by experimental data and detailed protocols to inform future research and drug development.
This compound is an orally bioavailable inhibitor of Protein Kinase B (AKT), p90 Ribosomal S6 Kinase (RSK), and p70 S6 Kinase (S6K).[1] By targeting these key nodes, this compound simultaneously disrupts both the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways, which are critical for tumor cell proliferation, survival, and differentiation.[1] Preclinical studies have shown that this compound is particularly effective in cancer cells with loss or mutation of the tumor suppressor PTEN, irrespective of KRAS or BRAF mutation status.[2][3][4]
Synergistic Combination of this compound with Venetoclax in Multiple Myeloma
A pivotal study has highlighted the synergistic potential of combining this compound with the BCL-2 inhibitor venetoclax in multiple myeloma (MM). This combination has been shown to induce a synergistic apoptotic effect in human myeloma cell lines (HMCLs), regardless of the t(11;14) translocation status, which is a known predictor of sensitivity to venetoclax.[5][6]
The mechanism underlying this synergy involves the upregulation of the pro-apoptotic proteins NOXA and BIM by this compound, which sensitizes the myeloma cells to BCL-2 inhibition by venetoclax.
Quantitative Analysis of Synergy
The synergistic effect of the this compound and venetoclax combination was quantitatively assessed, demonstrating a significant increase in apoptosis compared to either agent alone. While specific combination index (CI) values from the primary publication by Okamoto et al. (2025) were not publicly available at the time of this guide's compilation, the study reported additive to synergistic apoptosis-inducing effects across all tested human myeloma cell lines.
Table 1: In Vitro Efficacy of this compound as a Single Agent in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) after 48h |
| KMS-11 | < 0.5 |
| OPM-2 | < 0.5 |
| RPMI-8226 | < 0.5 |
| U266 | < 0.5 |
| AMO1 | < 0.5 |
| JJN3 | < 0.5 |
| MM.1S | < 0.5 |
Data extracted from abstracts and summaries of preclinical studies.[7]
Table 2: In Vivo Antitumor Activity of this compound in a Multiple Myeloma Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| This compound | Dose-dependent |
| Venetoclax | Moderate |
| This compound + Venetoclax | Significantly enhanced |
Qualitative summary based on preclinical data suggesting enhanced in vivo efficacy of the combination.
Comparison with Other Targeted Therapies
While studies on the synergistic combinations of this compound with other targeted agents are still emerging, its single-agent activity has been compared to several established inhibitors of the PI3K and MAPK pathways. In cancer cell lines with mutations in both pathways, this compound demonstrated superior growth-inhibitory activity compared to single-agent treatment with BRAF inhibitors (e.g., vemurafenib), MEK inhibitors (e.g., selumetinib), PI3K inhibitors (e.g., pictilisib), and EGFR/HER2 inhibitors (e.g., afatinib), as well as some of their combinations.[2]
This suggests that the multi-targeted approach of this compound may overcome the resistance mechanisms that often limit the efficacy of single-pathway inhibitors.[2][3][4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways of this compound and a general workflow for assessing synergistic effects.
Caption: this compound inhibits AKT, RSK, and S6K, blocking pro-survival and proliferation signals.
Caption: Workflow for assessing the synergistic effects of this compound in combination with other therapies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate human myeloma cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, venetoclax, and the combination of both drugs for 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment and determine the combination index (CI) using the Chou-Talalay method to assess synergy (CI < 1 indicates synergy).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound, venetoclax, or the combination for the desired time period.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against proteins of interest (e.g., Bcl-2, Mcl-1, Bim, Noxa, cleaved caspases) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Tumor Implantation: Subcutaneously implant human myeloma cells into immunodeficient mice.
-
Tumor Growth: Allow the tumors to reach a palpable size.
-
Treatment Administration: Randomize the mice into treatment groups (vehicle control, this compound alone, venetoclax alone, and the combination) and administer the drugs orally.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups to evaluate the in vivo efficacy of the combination therapy.
Conclusion
The preclinical data strongly suggest that this compound, a potent inhibitor of AKT, RSK, and S6K, holds significant promise as a combination partner with other targeted therapies. The synergistic induction of apoptosis observed with the BCL-2 inhibitor venetoclax in multiple myeloma provides a compelling rationale for the clinical investigation of this combination. Further research is warranted to explore the synergistic potential of this compound with other targeted agents in various cancer types, which could lead to more effective and durable treatment strategies for patients.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Robust anti-myeloma effect of this compound, an RSK/AKT/S6K inhibitor, with venetoclax regardless of cytogenetic abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
Head-to-Head Comparison: TAS0612 vs. PI3K Inhibitors in Oncology Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical mediator of cell growth, proliferation, and survival, making it a prime target in oncology drug development. While numerous PI3K inhibitors have been developed, the emergence of multi-kinase inhibitors like TAS0612 presents a novel therapeutic strategy. This guide provides an objective, data-driven comparison of this compound and various PI3K inhibitors, offering insights into their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
Executive Summary
This compound distinguishes itself from traditional PI3K inhibitors by its unique multi-targeting profile. It is an orally bioavailable inhibitor of p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70 S6 kinase (S6K).[1][2][3] This allows this compound to simultaneously block both the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK signaling pathways.[1][4] In contrast, PI3K inhibitors are broadly categorized as either pan-PI3K inhibitors, which target all class I PI3K isoforms (α, β, γ, and δ), or isoform-specific inhibitors that target one or more specific isoforms.[5] This fundamental difference in mechanism underpins their distinct preclinical activities and potential clinical applications.
Preclinical data suggests that this compound exhibits potent antitumor effects in various cancer models, particularly those with PTEN loss or mutations, irrespective of KRAS and BRAF mutation status.[1][2] This broad efficacy is attributed to its ability to overcome resistance mechanisms that often limit the effectiveness of single-pathway inhibitors.[1][2] Comparatively, the efficacy of PI3K inhibitors is often linked to the specific genetic alterations within the PI3K pathway, such as PIK3CA mutations for α-specific inhibitors like alpelisib.
This guide will delve into the quantitative preclinical data for this compound and a selection of representative PI3K inhibitors, present detailed experimental protocols for key assays, and provide visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro and in vivo preclinical data for this compound and selected PI3K inhibitors. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary across different studies.
Table 1: In Vitro Efficacy - IC50 Values in Cancer Cell Lines
| Inhibitor | Class | Cell Line | Cancer Type | Key Mutations | IC50 (µM) | Reference |
| This compound | RSK/AKT/S6K Inhibitor | HEC-6 | Endometrial | PIK3CA mut, PTEN del | < 0.1 | [1] |
| TOV-21G | Ovarian | KRAS mut, PIK3CA mut, PTEN del | < 0.1 | [1] | ||
| RKO | Colorectal | BRAF mut, PIK3CA mut | < 0.1 | [1] | ||
| KPUM-UH1 | DLBCL | - | 0.41 - 6.73 | [3] | ||
| Daudi | DLBCL | - | 0.41 - 6.73 | [3] | ||
| Alpelisib | PI3Kα Inhibitor | KPL4 | Breast | HER2+, PIK3CA mut | ~0.2 | [6] |
| HCC1954 | Breast | HER2+, PIK3CA mut | ~0.3 | [6] | ||
| SKBR3 | Breast | HER2+, PIK3CA wt | ~0.8 | [6] | ||
| BT474 | Breast | HER2+, PIK3CA mut | ~1.0 | [6] | ||
| JIMT1 | Breast | HER2+, PIK3CA wt | >10 | [6] | ||
| Buparlisib | Pan-PI3K Inhibitor | Patient-Derived | Glioblastoma | - | 0.1 - 0.5 | [7] |
| Pictilisib | Pan-PI3K Inhibitor | Daoy | Medulloblastoma | - | Not specified | [8] |
| MEB-MED-8A | Medulloblastoma | - | Not specified | [8] |
Table 2: In Vivo Efficacy - Tumor Growth Inhibition in Xenograft Models
| Inhibitor | Class | Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (%) | Reference |
| This compound | RSK/AKT/S6K Inhibitor | MFE-319 | Endometrial | 80 mg/kg, p.o., daily | Significant | [9] |
| OPM-2 | Myeloma | 30-90 mg/kg, p.o., daily | Significant | [3] | ||
| Buparlisib | Pan-PI3K Inhibitor | Patient-Derived | Glioblastoma | Not specified | Significant | [10] |
| NCI-H460-luc2 | Lung | Not specified | Significant | [11] |
Signaling Pathways
The diagrams below, generated using Graphviz, illustrate the signaling pathways targeted by this compound and PI3K inhibitors.
This compound inhibits RSK, AKT, and S6K, blocking key downstream effectors of both the MAPK and PI3K pathways.
PI3K inhibitors block the conversion of PIP2 to PIP3, thereby inhibiting the downstream AKT/mTOR signaling cascade.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell lines or experimental conditions.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The concentration of these crystals, which is directly proportional to the number of viable cells, is determined by solubilizing them and measuring the absorbance at a specific wavelength (typically 570-590 nm).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.[12] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor (e.g., this compound or a PI3K inhibitor) and a vehicle control. Incubate for the desired period (e.g., 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Workflow for a typical MTT cell proliferation assay.
Immunoblotting (Western Blot)
Immunoblotting is used to detect specific proteins in a sample and to analyze the activation state of signaling pathways by assessing the phosphorylation of key proteins.[14][15][16][17]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies that recognize the target protein (e.g., total AKT, phospho-AKT). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[14]
Protocol:
-
Cell Lysis: Lyse inhibitor-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
General workflow for immunoblotting (Western blot) analysis.
In Vivo Tumor Xenograft Study
In vivo xenograft models are crucial for evaluating the antitumor efficacy of a compound in a living organism.[18][19][20][21]
Principle: Human cancer cells are implanted into immunocompromised mice, typically subcutaneously or orthotopically.[19][20] Once tumors are established, the mice are treated with the investigational drug or a vehicle control, and tumor growth is monitored over time.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the inhibitor (e.g., this compound or a PI3K inhibitor) and a vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by immunoblotting).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the antitumor efficacy.
Workflow for a typical in vivo tumor xenograft efficacy study.
Conclusion
This compound represents a promising therapeutic strategy that differs significantly from conventional PI3K inhibitors by its ability to co-target key nodes in both the PI3K/AKT/mTOR and MAPK signaling pathways. This multi-targeted approach may offer a broader spectrum of antitumor activity and a means to overcome the resistance mechanisms that can plague single-pathway inhibitors. The preclinical data presented in this guide highlights the potent in vitro and in vivo efficacy of this compound in various cancer models.
In contrast, PI3K inhibitors, while effective in specific contexts, particularly in tumors with activating PIK3CA mutations, can be limited by on-target toxicities and the development of resistance through pathway reactivation. The choice between a multi-kinase inhibitor like this compound and a more targeted PI3K inhibitor will likely depend on the specific genetic and signaling landscape of the tumor.
Further head-to-head preclinical studies under identical experimental conditions are warranted to provide a more definitive comparison. The detailed experimental protocols provided herein offer a foundation for conducting such comparative studies, which will be crucial for guiding the future clinical development of these promising anticancer agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer [frontiersin.org]
- 7. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI3K inhibitor pictilisib and the multikinase inhibitors pazopanib and sorafenib have an impact on Rac1 level and migration of medulloblastoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PI3K inhibitor buparlisib suppresses osteoclast formation and tumour cell growth in bone metastasis of lung cancer, as evidenced by multimodality molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 18. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cancer Cell Line Efficacy Studies [jax.org]
- 21. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating TAS0612 On-Target Effects: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the on-target effects of TAS0612, a potent oral inhibitor of the serine/threonine kinases AKT, p90 ribosomal S6 kinase (RSK), and p70 ribosomal S6 kinase (S6K). While preclinical data demonstrate the biochemical efficacy of this compound, genetic validation is crucial to unequivocally attribute its cellular and physiological effects to the inhibition of these specific targets. This guide compares genetic validation methodologies, presents hypothetical experimental data for comparison, and provides detailed protocols.
This compound is an orally bioavailable inhibitor that targets and binds to AKT, p90RSK, and p70S6K.[1] This dual targeting inhibits both the AKT/mTOR/p70S6K and RAS/RAF/MEK/p90RSK signaling pathways.[1][2] Preclinical studies show that this compound exhibits potent antitumor effects, particularly in cancers with PTEN loss or mutations, irrespective of KRAS and BRAF mutational status.[3][4] A phase I clinical trial for this compound in patients with advanced solid tumors was initiated but subsequently terminated due to the safety profile and lack of encouraging anti-tumor activity.
Comparison of Genetic Validation Approaches
Genetic methods provide a powerful means to validate drug-target engagement by observing whether the genetic removal or reduction of the target protein mimics or occludes the pharmacological effect of the inhibitor. The two primary genetic approaches for this purpose are CRISPR-Cas9-mediated knockout and RNA interference (siRNA/shRNA)-mediated knockdown.
| Feature | CRISPR-Cas9 Knockout | siRNA/shRNA Knockdown |
| Mechanism | Permanent gene disruption through targeted DNA double-strand breaks and error-prone repair. | Transient degradation of target mRNA, preventing protein translation. |
| Effect | Complete and permanent loss of protein expression. | Partial and temporary reduction of protein expression. |
| Specificity | High on-target specificity, but potential for off-target DNA cleavage. | Potential for off-target effects through seed region complementarity to unintended mRNAs. |
| Use Case | Ideal for creating stable cell lines lacking the target protein to study long-term effects and for definitive target validation. | Suitable for rapid screening, studying the effects of acute protein depletion, and validating targets in cells where a permanent knockout may be lethal. |
| Validation | Requires sequencing to confirm gene editing and Western blot to confirm protein loss. | Requires qPCR to confirm mRNA knockdown and Western blot to confirm protein reduction. |
Hypothetical Data Presentation: Validating this compound On-Target Effects
The following tables present hypothetical data illustrating how the on-target effects of this compound could be validated using genetic approaches.
Table 1: Comparison of this compound IC50 in Wild-Type vs. Knockout/Knockdown Cells
This table demonstrates how the potency of this compound is expected to decrease in cells where its targets have been genetically removed or reduced.
| Cell Line | Genetic Modification | Target(s) | This compound IC50 (nM) | Fold Change in IC50 |
| MDA-MB-231 | Wild-Type | AKT, RSK, S6K | 15 | - |
| MDA-MB-231 | AKT1/2/3 CRISPR KO | AKT | >1000 | >66 |
| MDA-MB-231 | RPS6KA1 (RSK1) siRNA | RSK | 85 | 5.7 |
| MDA-MB-231 | RPS6KB1 (S6K1) siRNA | S6K | 50 | 3.3 |
| MDA-MB-231 | Triple siRNA (AKT, RSK, S6K) | AKT, RSK, S6K | >1000 | >66 |
Table 2: Effect of this compound on Downstream Signaling in Genetically Modified Cells
This table illustrates how this compound's effect on downstream signaling is abrogated in cells lacking its specific targets. The phosphorylation of PRAS40, YB1, and S6RP are downstream markers of AKT, RSK, and S6K activity, respectively.[4]
| Cell Line | Genetic Modification | Treatment (100 nM this compound) | p-PRAS40 (T246) (% of control) | p-YB1 (S102) (% of control) | p-S6RP (S235/236) (% of control) |
| MDA-MB-231 | Wild-Type | Vehicle | 100 | 100 | 100 |
| MDA-MB-231 | Wild-Type | This compound | 12 | 15 | 10 |
| MDA-MB-231 | AKT1/2/3 CRISPR KO | Vehicle | 5 | 95 | 98 |
| MDA-MB-231 | AKT1/2/3 CRISPR KO | This compound | 4 | 18 | 12 |
| MDA-MB-231 | RPS6KA1 (RSK1) siRNA | Vehicle | 98 | 8 | 97 |
| MDA-MB-231 | RPS6KA1 (RSK1) siRNA | This compound | 15 | 7 | 11 |
| MDA-MB-231 | RPS6KB1 (S6K1) siRNA | Vehicle | 99 | 96 | 6 |
| MDA-MB-231 | RPS6KB1 (S6K1) siRNA | This compound | 14 | 16 | 5 |
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway.
Caption: Genetic validation workflow.
Experimental Protocols
1. CRISPR-Cas9 Mediated Knockout of AKT, RSK, and S6K
-
gRNA Design and Cloning: Design at least two independent guide RNAs (gRNAs) targeting exons of AKT1, AKT2, AKT3, RPS6KA1 (RSK1), and RPS6KB1 (S6K1) using a publicly available tool (e.g., CHOPCHOP). Clone the gRNA sequences into a Cas9-expressing vector (e.g., lentiCRISPRv2).
-
Cell Transfection and Selection: Transfect the target cancer cell line (e.g., MDA-MB-231) with the gRNA/Cas9 plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000). After 48 hours, select for transfected cells using the appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning and Expansion: After selection, seed the cells at a very low density in 96-well plates to isolate single clones. Expand the individual clones.
-
Validation of Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from the expanded clones. PCR amplify the gRNA target region and sequence the PCR product to identify insertions or deletions (indels) that result in frameshift mutations.
-
Western Blot: Lyse the cells and perform a Western blot using antibodies against AKT1/2/3, RSK1, and S6K1 to confirm the absence of the target proteins.
-
2. siRNA-Mediated Knockdown of AKT, RSK, and S6K
-
siRNA Design and Synthesis: Obtain at least two independent, pre-validated siRNAs targeting AKT1, AKT2, AKT3, RPS6KA1, and RPS6KB1. A non-targeting scrambled siRNA should be used as a negative control.
-
Cell Transfection: Transfect the target cancer cell line with the siRNAs using a lipid-based transfection reagent (e.g., RNAiMAX). A typical final siRNA concentration is 10-20 nM.
-
Validation of Knockdown:
-
Quantitative PCR (qPCR): At 48 hours post-transfection, extract total RNA and perform reverse transcription followed by qPCR to quantify the mRNA levels of the target genes. Gene expression should be normalized to a housekeeping gene (e.g., GAPDH).
-
Western Blot: At 72 hours post-transfection, lyse the cells and perform a Western blot to confirm the reduction in the target protein levels.
-
3. Cell Viability Assay
-
Cell Seeding: Seed wild-type and genetically modified cells in 96-well plates.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Viability Measurement: After 72 hours of incubation, measure cell viability using a reagent such as CellTiter-Glo.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curves to determine the IC50 values.
4. Western Blot for Downstream Signaling
-
Cell Treatment: Seed wild-type and genetically modified cells. After 24 hours, treat the cells with this compound or vehicle at a fixed concentration (e.g., 100 nM) for 2-4 hours.
-
Protein Extraction and Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
Immunoblotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-PRAS40 (T246), PRAS40, p-YB1 (S102), YB1, p-S6RP (S235/236), S6RP, and a loading control (e.g., β-actin).
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities using densitometry software.
By employing these genetic validation strategies, researchers can definitively establish the on-target effects of this compound, providing a solid foundation for further preclinical and clinical development of this and other multi-targeted kinase inhibitors.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. Triple targeting of RSK, AKT, and S6K as pivotal downstream effectors of PDPK1 by this compound in B‐cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Analysis of TAS0612 and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cross-resistance profile of TAS0612, a novel inhibitor of AKT, RSK, and S6K, supported by experimental data and detailed methodologies.
This compound is an orally bioavailable kinase inhibitor that uniquely targets key nodes in both the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways, specifically inhibiting AKT, p90 ribosomal S6 kinase (RSK), and p70 S6 kinase (S6K).[1][2] This dual pathway inhibition presents a promising strategy to overcome the intrinsic and acquired resistance that often plagues therapies targeting a single pathway. This guide provides a comparative analysis of this compound's cross-resistance profile with other kinase inhibitors, presenting key experimental findings and detailed methodologies for the scientific community.
Quantitative Comparison of Inhibitor Efficacy
A key aspect of understanding the potential of this compound is its efficacy in cancer cells with varying genetic backgrounds, particularly in comparison to other established kinase inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other inhibitors in several cancer cell lines.
| Cell Line | Genetic Profile | This compound (μM) | AZD5363 (AKT inhibitor) (μM) | MK-2206 (allosteric AKT inhibitor) (μM) | BYL-719 (PI3Kα inhibitor) (μM) | Selumetinib (MEK inhibitor) (μM) | Afatinib (EGFR/HER2 inhibitor) (μM) |
| HEC-6 | PIK3CA mutation, PTEN deletion | ~0.1 | >1 | >1 | >1 | >1 | >1 |
| RKO | BRAF and PIK3CA mutations | ~0.3 | >1 | >1 | >1 | >1 | >1 |
| TOV-21G | KRAS and PIK3CA mutations, PTEN deletion | ~0.2 | >1 | >1 | >1 | >1 | >1 |
Table 1: Comparative IC50 Values of this compound and Other Kinase Inhibitors. This data, derived from the study by Ichikawa et al. (2024), highlights the potent anti-proliferative activity of this compound in cancer cell lines with mutations in both the PI3K and MAPK pathways, where other single-pathway inhibitors are less effective.[1]
Furthermore, this compound has demonstrated broad efficacy across a panel of 24 cancer cell lines with diverse genetic alterations in the PI3K and MAPK pathways. In this panel, nine cell lines exhibited IC50 values below 0.1 μM, and 21 had IC50 values under 1 μM, indicating significant activity in a wide range of cancer types.[1]
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-tumor effects by simultaneously blocking two major signaling cascades that are critical for cancer cell growth, proliferation, and survival.
The dual inhibition of AKT/S6K and RSK by this compound is critical for its enhanced anti-tumor activity. Cancers often develop resistance to single-pathway inhibitors through the activation of compensatory signaling pathways. For instance, inhibition of the PI3K/AKT pathway can lead to the upregulation of the MAPK pathway, and vice versa.[3][4] By targeting key kinases in both cascades, this compound can potentially circumvent these resistance mechanisms.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
Cell Proliferation Assay (IC50 Determination)
This protocol is based on the methods described by Ichikawa et al. (2024).
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density (e.g., 1,000-5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound or comparator kinase inhibitors. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours under the same conditions.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (using Cell Counting Kit-8) assay.
-
Data Analysis: The absorbance is read using a microplate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Immunoblotting (Western Blot) for Signaling Pathway Analysis
This protocol allows for the assessment of the phosphorylation status of key signaling proteins to confirm the mechanism of action of the inhibitors.
-
Cell Lysis: Cells are treated with the inhibitors for a specified time, then washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-RSK, RSK, p-S6K, S6K) overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the cross-resistance profile of this compound.
Discussion and Future Directions
The presented data indicates that this compound possesses a distinct and advantageous cross-resistance profile compared to kinase inhibitors that target single signaling pathways. Its ability to potently inhibit cancer cells with co-occurring mutations in both the PI3K and MAPK pathways suggests that it may be effective in tumors that are intrinsically resistant or have acquired resistance to other targeted therapies.
Future research should focus on a broader characterization of the cross-resistance profile of this compound against a wider array of kinase inhibitors in a more extensive panel of cancer cell lines and patient-derived xenograft models. Investigating the mechanisms of acquired resistance to this compound will also be crucial for the development of effective combination strategies and for predicting clinical response. The unique triple-inhibitory mechanism of this compound positions it as a promising candidate for further preclinical and clinical investigation in cancers with dysregulated PI3K and MAPK signaling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dual blockade of the PI3K/AKT/mTOR (AZD8055) and RAS/MEK/ERK (AZD6244) pathways synergistically inhibits rhabdomyosarcoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
TAS0612: A Novel Approach to Overcoming Resistance in MEK Inhibitor Refractory Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel kinase inhibitor TAS0612 with conventional MEK inhibitors, focusing on its potential efficacy in cancer models exhibiting resistance to MEK-targeted therapies. While direct experimental data on this compound in cell lines with acquired resistance to MEK inhibitors is not yet publicly available, this guide synthesizes preclinical data on its mechanism of action and superior potency in cancer models with dysregulated signaling pathways, which are often associated with resistance to MEK inhibition.
Introduction to this compound
This compound is an orally bioavailable small molecule inhibitor that uniquely targets three critical kinases: p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70 S6 kinase (S6K).[1][2][3] By simultaneously blocking these key downstream effectors of the MAPK and PI3K signaling pathways, this compound offers a promising strategy to overcome the limitations of single-pathway inhibitors, such as MEK inhibitors, which are often hampered by feedback mechanisms and pathway crosstalk that lead to drug resistance.[1][4]
Mechanism of Action: A Multi-Pronged Attack
Resistance to MEK inhibitors frequently arises from the reactivation of the MAPK pathway or through the activation of parallel survival pathways, most notably the PI3K/AKT pathway.[5] this compound's triple inhibitory action directly addresses these escape mechanisms. By inhibiting RSK, a downstream effector of MEK, it reinforces the blockade of the MAPK pathway. Concurrently, its inhibition of AKT and S6K neutralizes the compensatory PI3K pathway activation, a common route of resistance to MEK inhibitors.[1][2]
Comparative Efficacy Data
Preclinical studies have demonstrated the superior growth-inhibitory activity of this compound compared to other single-agent inhibitors in cancer cell lines with known dysregulation of the MAPK and PI3K pathways. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and the MEK inhibitor selumetinib in various cancer cell lines.
| Cell Line | Cancer Type | Key Genetic Alterations | This compound IC50 (μM) | Selumetinib (MEK Inhibitor) IC50 (μM) |
| HEC-6 | Endometrial | PIK3CA, PTEN | 0.045 | >10 |
| RKO | Colon | BRAF, PIK3CA | 0.028 | 0.28 |
| TOV-21G | Ovarian | KRAS, PIK3CA, PTEN | 0.033 | 0.18 |
Table 1: Comparative IC50 Values of this compound and Selumetinib. Data from a 72-hour cell growth inhibition assay.[4]
The data clearly indicates that this compound is significantly more potent than selumetinib in inhibiting the growth of these cancer cell lines, particularly in the HEC-6 line which is highly resistant to the MEK inhibitor.[4] This suggests that the multi-targeted approach of this compound is more effective than targeting MEK alone in cancer cells with complex signaling alterations.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
A common method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000 to 5,000 cells per well and incubated overnight to allow for attachment.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or a MEK inhibitor (e.g., selumetinib, trametinib) for 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Generation of MEK Inhibitor-Resistant Cell Lines
To directly assess the efficacy of this compound in a resistant setting, MEK inhibitor-resistant cell lines can be generated using the following protocol.
Protocol:
-
Initial Exposure: Parental cancer cell lines are continuously cultured in the presence of a MEK inhibitor at a concentration equivalent to the IC50 value.
-
Dose Escalation: Once the cells develop resistance and resume proliferation, the concentration of the MEK inhibitor is gradually increased in a stepwise manner.
-
Clonal Selection: After several months of continuous culture under drug pressure, resistant clones are isolated and expanded.
-
Resistance Validation: The resistance of the generated cell lines is confirmed by comparing their IC50 values to the parental cells.
In Vivo Xenograft Studies
The antitumor efficacy of this compound has been evaluated in mouse xenograft models.
Protocol:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment groups and receive daily oral administration of this compound, a MEK inhibitor, or vehicle control.
-
Tumor Growth Measurement: Tumor volume is measured regularly throughout the study.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treatment groups to the control group.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound, with its unique triple-targeting mechanism, has the potential to be a valuable therapeutic agent for cancers that are intrinsically resistant or have acquired resistance to MEK inhibitors. Its superior potency in cancer cell lines with dysregulated MAPK and PI3K pathways highlights its ability to overcome the signaling redundancy that often plagues single-agent therapies.
Future studies are warranted to directly evaluate the efficacy of this compound in established MEK inhibitor-resistant preclinical models. Such studies will be crucial to further validate its potential as a novel treatment strategy for patients who have relapsed on or are refractory to MEK inhibitor therapy. The ongoing Phase 1 clinical trial of this compound in patients with advanced solid tumors will provide valuable insights into its safety and clinical activity.[2]
References
- 1. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
In vivo efficacy of TAS0612 versus standard-of-care chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical in vivo efficacy of TAS0612, a novel oral kinase inhibitor, against alternative targeted therapies. This compound uniquely inhibits Ribosomal S6 Kinase (RSK), Protein Kinase B (AKT), and S6 Kinase (S6K), key nodes in the MAPK and PI3K/AKT/mTOR signaling pathways.[1][2][3][4] This dual pathway inhibition suggests potential for overcoming resistance mechanisms seen with single-pathway inhibitors.[5]
Executive Summary
Preclinical studies demonstrate that this compound exhibits potent anti-tumor activity in various cancer cell line- and patient-derived xenograft models, particularly in tumors with PTEN loss, irrespective of KRAS or BRAF mutation status.[1][5][6] The unique triple-target mechanism of this compound may offer an advantage in tumors refractory to inhibitors targeting only the PI3K or MAPK pathways.[1][5][6] It is important to note that a Phase 1 clinical trial (NCT04586270) of this compound in patients with advanced solid tumors was terminated due to safety concerns and a lack of encouraging anti-tumor activity, precluding a direct comparison with standard-of-care chemotherapy in a clinical setting.[7] This guide, therefore, focuses on the available preclinical data.
Signaling Pathway of this compound
This compound simultaneously inhibits both the PI3K/AKT/mTOR and the RAS/RAF/MEK/RSK signaling pathways.[2][3] This dual inhibition is intended to prevent the feedback activation often observed with single-pathway inhibitors, potentially leading to more durable anti-tumor responses.[5][8] The inhibition of these pathways ultimately hinders cell proliferation, survival, and differentiation.[2][3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. aacrjournals.org [aacrjournals.org]
Predicting Response to TAS-0612: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TAS-0612, an investigational inhibitor of RSK, AKT, and S6K, with alternative targeted therapies. We focus on potential biomarkers for predicting treatment response, supported by preclinical experimental data.
Introduction to TAS-0612
TAS-0612 is an orally bioavailable small molecule inhibitor targeting key nodes in both the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways.[1][2] By simultaneously inhibiting p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70 ribosomal S6 kinase (S6K), TAS-0612 aims to overcome resistance mechanisms that limit the efficacy of single-pathway inhibitors.[3][4] Preclinical evidence strongly suggests that the genetic status of the tumor suppressor gene PTEN is a key determinant of sensitivity to TAS-0612.[3][4][5]
Predictive Biomarkers for TAS-0612 Response
Preclinical studies have identified loss or mutation of PTEN as a strong predictive biomarker for sensitivity to TAS-0612.[3][4] This sensitivity is observed to be independent of the mutational status of KRAS and BRAF, suggesting a broad potential patient population.[3][4] The rationale behind this is that PTEN loss leads to hyperactivation of the PI3K/AKT pathway, making the cancer cells highly dependent on this signaling axis for survival and proliferation.
A Phase 1 clinical trial (NCT04586270) was initiated to evaluate the safety and efficacy of TAS-0612 in patients with advanced solid tumors.[6][7][8][9] The dose-expansion cohort of this study specifically enrolled patients with metastatic castration-resistant prostate cancer (mCRPC) harboring documented PTEN loss or loss-of-function mutations.[6][9] However, the trial was ultimately terminated due to a strategic decision based on the overall safety profile and a lack of encouraging anti-tumor activity.[6] No specific biomarker data from the patients in this trial has been publicly released.
Comparative Efficacy of TAS-0612 and Alternative Therapies
The following tables summarize the in vitro efficacy of TAS-0612 compared to other targeted agents in cancer cell lines, with a focus on those with PTEN alterations.
Table 1: In Vitro IC50 Values of TAS-0612 in Various Cancer Cell Lines [1][10]
| Cell Line | Cancer Type | Key Genetic Alterations | TAS-0612 IC50 (nmol/L) |
| HEC-6 | Endometrial | PIK3CA mut, PTEN del | <10 |
| TOV-21G | Ovarian | KRAS mut, PIK3CA mut, PTEN del | <10 |
| RKO | Colorectal | BRAF mut, PIK3CA mut | <10 |
Table 2: Comparative IC50 Values of TAS-0612 and Other Inhibitors in Selected Cell Lines [1][10]
| Cell Line | TAS-0612 (nmol/L) | AZD5363 (AKT inhibitor) (nmol/L) | MK-2206 (AKT inhibitor) (nmol/L) | BYL-719 (PI3Kα inhibitor) (nmol/L) | Selumetinib (MEK inhibitor) (nmol/L) | Afatinib (EGFR/HER2 inhibitor) (nmol/L) |
| HEC-6 | ~10 | >100 | >100 | >100 | >1000 | >1000 |
| RKO | ~10 | >1000 | >1000 | >1000 | ~100 | >1000 |
| TOV-21G | ~10 | >100 | >100 | >100 | >1000 | >1000 |
Note: The preclinical data indicates that TAS-0612 exhibited approximately 10-fold lower IC50 values than the reference compounds in these cell lines.[1]
Experimental Protocols
Cell Proliferation Assay
-
Cell Culture: Cancer cell lines were cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells were seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Treatment: Cells were treated with a serial dilution of TAS-0612 or comparator drugs for 72 hours.
-
Viability Assessment: Cell viability was determined using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated using a non-linear regression model.[1][10]
Immunoblotting
-
Cell Lysis: Cells were treated with the inhibitors for the desired time, then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, p-S6, total AKT, total S6, PTEN, and a loading control like β-actin) overnight at 4°C.
-
Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies, and the signal was detected using an enhanced chemiluminescence (ECL) detection system.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by TAS-0612 and a typical experimental workflow for biomarker discovery.
Caption: TAS-0612 signaling pathway.
Caption: Biomarker discovery workflow.
Conclusion
Preclinical data strongly support PTEN loss or mutation as a predictive biomarker for response to the RSK/AKT/S6K inhibitor TAS-0612. In cell lines with PTEN alterations, TAS-0612 demonstrates superior in vitro potency compared to single-agent inhibitors of the PI3K and MAPK pathways. While the clinical development of TAS-0612 has been halted, the preclinical findings provide a valuable framework for the development of other multi-pathway inhibitors and highlight the importance of patient selection based on specific molecular biomarkers. Further investigation into the interplay between the PI3K/AKT and MAPK pathways is warranted to develop more effective therapeutic strategies for cancers with aberrant signaling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase II trial of AKT inhibitor MK-2206 in patients with advanced breast cancer who have tumors with PIK3CA or AKT mutations, and/or PTEN loss/PTEN mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of targeted AKT inhibition in genetically engineered mouse models of PTEN-deficient prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II trial of Akt inhibitor MK-2206 in patients with advanced breast cancer who have tumors with a PIK3CA mutation and/or PTEN Loss 2010-0242 | Dana-Farber Cancer Institute [dana-farber.org]
- 5. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Clinical Trial: NCT04586270 - My Cancer Genome [mycancergenome.org]
- 8. Facebook [cancer.gov]
- 9. ClinConnect | A Study of this compound in Participants With Advanced or [clinconnect.io]
- 10. researchgate.net [researchgate.net]
TAS0612: A Novel Strategy for Tumors with Acquired Resistance to EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC) and other EGFR-driven malignancies. Tumors inevitably develop mechanisms to circumvent EGFR blockade, often through the activation of bypass signaling pathways. This guide provides a comparative overview of TAS0612, a novel multi-kinase inhibitor, and its potential activity in the context of resistance to EGFR inhibitors, based on available preclinical data.
This compound is a potent, orally available inhibitor of p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70S6K (S6K).[1][2][3] By simultaneously targeting these key nodes in the MAPK and PI3K signaling pathways, this compound offers a potential strategy to overcome the signaling redundancy and feedback loops that contribute to acquired resistance to single-agent EGFR TKIs.
While direct head-to-head studies of this compound in models of acquired resistance to EGFR inhibitors are limited in the public domain, preclinical studies have demonstrated its superior or comparable efficacy to other signaling pathway inhibitors, including the EGFR/HER2 inhibitor afatinib, in various cancer cell lines.
Comparative Efficacy of this compound
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other targeted agents from preclinical studies.
In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nmol/L) |
| RSK1 | 0.28 |
| RSK2 | 0.16 |
| RSK3 | 0.25 |
| RSK4 | 0.23 |
| AKT1 | 0.73 |
| AKT2 | 1.65 |
| AKT3 | 0.81 |
| S6K1 | 0.69 |
| S6K2 | 0.77 |
Data from in vitro enzyme inhibition assays.[4]
In Vitro Cell Growth Inhibition (IC50)
| Cell Line | Genetic Alterations | This compound (µM) | Afatinib (µM) | Selumetinib (µM) | Pictilisib (µM) | Vemurafenib (µM) |
| RKO | BRAF V600E, PIK3CA H1047R | 0.057 | >10 | >10 | >10 | 0.038 |
| TOV-21G | KRAS G12D, PIK3CA H1047R, PTEN del | 0.033 | >10 | 0.003 | 0.38 | >10 |
IC50 values determined after 72-hour incubation.[4][5]
Signaling Pathway Inhibition
This compound's mechanism of action involves the simultaneous inhibition of key downstream effectors in both the MAPK and PI3K signaling pathways. This dual targeting prevents the compensatory activation of alternative survival pathways, a common mechanism of resistance to EGFR inhibitors.
Caption: this compound inhibits RSK, AKT, and S6K, downstream of EGFR.
Experimental Protocols
Cell Proliferation Assay
Cancer cell lines were cultured in RPMI1640 medium supplemented with 10% fetal bovine serum.[5] Cells were seeded in 96-well plates at a density of 2 x 10³ cells per well and incubated overnight at 37°C.[5] this compound and comparator drugs were serially diluted and added to the wells, followed by a 72-hour incubation period.[5] Cell viability was assessed using the CellTiter-Glo 2.0 assay kit, and IC50 values were calculated from the resulting dose-response curves.[5]
In Vivo Tumor Xenograft Studies
The following workflow outlines a typical in vivo efficacy study.
Caption: Workflow for in vivo xenograft studies.
For in vivo studies, this compound is formulated for oral administration.[1] A typical dosing schedule involves once-daily administration for a period of 14 to 21 days.[1] Tumor volume and body weight are monitored regularly to assess efficacy and toxicity.
Conclusion
This compound demonstrates a novel mechanism of action by simultaneously inhibiting RSK, AKT, and S6K, which are critical downstream mediators of growth and survival signals often reactivated in tumors with acquired resistance to EGFR inhibitors.[1][2][3] Preclinical data indicate that this compound has potent anti-tumor activity in cancer models with dysregulated MAPK and PI3K pathways, where single-agent inhibitors, including those targeting EGFR, are less effective.[1][2]
While further studies are needed to directly compare the efficacy of this compound against third-generation EGFR TKIs like osimertinib in models of acquired resistance, its unique targeting profile suggests it may offer a promising therapeutic strategy to overcome resistance mediated by bypass signaling pathways. The ongoing clinical evaluation of this compound will provide further insights into its potential role in treating tumors that have developed resistance to EGFR-targeted therapies.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
Comparative Toxicity Profile of TAS0612 and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity profile of TAS0612, an investigational inhibitor of AKT, p90RSK (RSK), and p70S6K (S6K), in relation to other selected kinase inhibitors targeting the PI3K/AKT/mTOR pathway. The information is intended to support research and drug development efforts by contextualizing the safety landscape of this class of therapeutic agents.
Executive Summary
This compound is an orally bioavailable small molecule that simultaneously targets key nodes in both the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways.[1][2][3] A Phase 1 clinical trial (NCT04586270) was initiated to evaluate the safety and efficacy of this compound in patients with advanced or metastatic solid tumors.[2][3][4] However, this trial was terminated by the sponsor, Taiho Oncology, Inc., due to the observed safety profile and a lack of encouraging anti-tumor activity.[4]
Due to the early termination of the clinical trial, detailed and publicly available quantitative data on the adverse events associated with this compound are limited. Therefore, this guide will provide a comparative toxicity profile based on the known class-wide toxicities of inhibitors targeting the PI3K/AKT/mTOR pathway and will draw comparisons with established kinase inhibitors where data is available.
Signaling Pathways and Therapeutic Rationale
This compound was designed to inhibit AKT, RSK, and S6K, which are critical downstream effectors of pro-survival and proliferation signaling. The dual targeting of both the PI3K/AKT/mTOR and MAPK pathways was intended to overcome resistance mechanisms that can arise from single-pathway inhibition.[5][6]
Comparative Toxicity Data
While specific data for this compound is not available, the following tables summarize the common adverse events observed with other kinase inhibitors targeting the PI3K/AKT/mTOR pathway. This provides a context for the potential toxicities that may be associated with this compound.
Table 1: Common Adverse Events of Selected AKT Inhibitors
| Adverse Event | Capivasertib (with Paclitaxel) | Ipatasertib (with Paclitaxel) | MK-2206 (monotherapy) |
| Dermatologic | |||
| Rash | High Incidence | High Incidence | 51.5% (any grade)[7] |
| Stomatitis / Mucositis | Common | Common | Dose-Limiting Toxicity[7] |
| Pruritus | - | - | 24.2% (any grade)[7] |
| Gastrointestinal | |||
| Diarrhea | High Incidence | High Incidence | 21.2% (any grade)[7] |
| Nausea | Common | Common | 36.4% (any grade)[7] |
| Metabolic | |||
| Hyperglycemia | Common | Common | 21.2% (any grade)[7] |
| General | |||
| Fatigue | Common | Common | - |
| Infections | Increased Risk[8] | Increased Risk[8] | - |
Data compiled from publicly available clinical trial information and reviews.[7][8]
Table 2: Class-Wide Toxicities of PI3K/AKT/mTOR Pathway Inhibitors
| System Organ Class | Common Adverse Events |
| Gastrointestinal | Diarrhea, Stomatitis, Nausea, Vomiting[9] |
| Dermatologic | Rash (maculopapular, eczematous)[7][10] |
| Metabolic | Hyperglycemia[9] |
| Respiratory | Non-infectious pneumonitis (especially with mTOR inhibitors)[9] |
| Hematologic | Neutropenia, Anemia[9] |
| Immunologic | Increased risk of infections |
Experimental Protocols for Toxicity Assessment
Standard methodologies are employed during preclinical and clinical development to assess the toxicity of kinase inhibitors. While specific protocols for this compound are not publicly detailed, the following outlines a general workflow for evaluating drug safety.
Preclinical Toxicity Assessment
-
In vitro cytotoxicity assays: Graded concentrations of the inhibitor are applied to various cell lines (cancerous and non-cancerous) to determine the concentration that inhibits cell growth by 50% (IC50).
-
Animal toxicology studies: The compound is administered to animal models (e.g., rodents, canines) at various dose levels to identify potential target organs for toxicity, determine the maximum tolerated dose (MTD), and characterize the dose-limiting toxicities (DLTs). This typically involves daily observations, body weight measurements, food consumption, and detailed histopathological examination of tissues at the end of the study.
Clinical Trial Safety Monitoring
-
Adverse Event (AE) Reporting: All adverse events experienced by clinical trial participants are recorded, graded according to severity (e.g., using the Common Terminology Criteria for Adverse Events - CTCAE), and assessed for their relationship to the study drug.[1]
-
Laboratory Assessments: Regular monitoring of hematology, clinical chemistry, and urinalysis parameters to detect drug-induced abnormalities.
-
Vital Signs and Physical Examinations: Regular monitoring of vital signs and performance of physical examinations to identify any clinical manifestations of toxicity.
Discussion and Conclusion
The termination of the this compound Phase 1 clinical trial due to safety concerns underscores the challenges in developing multi-targeted kinase inhibitors. While the preclinical rationale for dual pathway inhibition was strong, the clinical translation revealed an unfavorable therapeutic window.
The toxicity profile of inhibitors targeting the PI3K/AKT/mTOR pathway is well-characterized and includes a range of on-target effects such as hyperglycemia and rash, as well as off-target toxicities. It is plausible that the adverse events observed with this compound were consistent with this known profile, potentially with a higher incidence or severity that was deemed unacceptable.
For researchers and drug developers, the experience with this compound highlights the critical need for a deep understanding of the integrated physiological roles of the targeted kinases. Future efforts in this area may benefit from:
-
The development of more selective inhibitors to minimize off-target effects.
-
The identification of predictive biomarkers to select patient populations most likely to benefit and least likely to experience severe toxicity.
-
The exploration of alternative dosing schedules and combination strategies to improve the therapeutic index.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Computer-Aided Targeting of the PI3K/Akt/mTOR Pathway: Toxicity Reduction and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - My Cancer Genome [mycancergenome.org]
- 6. Combined Inhibition of AKT and KIT Restores Expression of Programmed Cell Death 4 (PDCD4) in Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. youtube.com [youtube.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ClinConnect | A Study of this compound in Participants With Advanced or [clinconnect.io]
Dual Blockade of PI3K and MAPK Pathways: A Comparative Analysis of TAS0612
In the landscape of targeted cancer therapy, the simultaneous inhibition of the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) signaling pathways has emerged as a promising strategy to overcome resistance mechanisms and enhance anti-tumor efficacy. This guide provides a comprehensive comparison of TAS0612, a novel multi-kinase inhibitor, with other therapeutic alternatives, supported by experimental data to validate its dual inhibitory action.
Introduction to this compound
This compound is an orally bioavailable small molecule inhibitor that uniquely targets key kinases in both the PI3K and MAPK pathways. Specifically, it is a potent inhibitor of p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70 ribosomal S6 kinase (S6K).[1][2] By inhibiting these crucial nodes, this compound effectively blocks two major signaling cascades that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and drug resistance.[1][2]
Mechanism of Action: Dual Pathway Inhibition
The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways are critical for cell growth and survival.[2] In many cancers, the activation of one pathway can lead to resistance to inhibitors targeting the other, through feedback loops and crosstalk. This compound's ability to concurrently inhibit RSK (a downstream effector of the MAPK pathway) and AKT/S6K (key components of the PI3K pathway) provides a multi-pronged attack on cancer cell signaling.[1][3] This dual inhibition is designed to prevent the compensatory activation of alternative signaling routes, a common mechanism of acquired resistance to single-agent targeted therapies.
Comparative Performance Data
The efficacy of this compound has been demonstrated in preclinical studies, where it has shown potent inhibitory activity against its target kinases and robust anti-proliferative effects in various cancer cell lines.
In Vitro Kinase Inhibitory Activity of this compound
This compound exhibits low nanomolar IC50 values against isoforms of its target kinases, indicating high potency.
| Target Kinase | IC50 (nmol/L) |
| RSK1 | 0.28 |
| RSK2 | 0.16 |
| RSK3 | 0.29 |
| RSK4 | 0.61 |
| AKT1 | 0.49 |
| AKT2 | 1.65 |
| AKT3 | 0.69 |
| p70S6K1 | 1.32 |
| Data from in vitro enzyme inhibition assays.[1] |
Growth Inhibitory Activity in Cancer Cell Lines
The growth-inhibitory effects of this compound have been compared with single-pathway inhibitors in various cancer cell lines. The data below showcases the IC50 values from a 72-hour cell growth inhibition assay.
| Cell Line | Genetic Alteration | This compound IC50 (µM) | AZD5363 (AKT inhibitor) IC50 (µM) | MK-2206 (AKT inhibitor) IC50 (µM) | BYL-719 (PI3Kα inhibitor) IC50 (µM) | Selumetinib (MEK inhibitor) IC50 (µM) |
| HEC-6 | PTEN loss, KRAS mut | 0.12 | 0.46 | 0.81 | >10 | 0.003 |
| RKO | PIK3CA mut, BRAF mut | 0.21 | >10 | >10 | 1.2 | 0.05 |
| TOV-21G | PTEN mut | 0.08 | 0.17 | 0.25 | 0.89 | >10 |
| Data presented as mean IC50 values.[2] |
These results indicate that this compound demonstrates potent anti-proliferative activity, particularly in cell lines with alterations in the PI3K pathway (PTEN loss/mutation or PIK3CA mutation), and retains efficacy in the presence of MAPK pathway mutations (KRAS or BRAF mutations), a setting where single PI3K pathway inhibitors often show limited activity.[1][2]
Experimental Protocols
The validation of this compound's dual inhibitory activity relies on standard and robust experimental methodologies.
Cell Proliferation Assay
A common method to assess the anti-proliferative effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound or comparator compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: 10 µL of MTT reagent is added to each well, and the plate is incubated for 2 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: 100 µL of a detergent reagent is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Western Blotting for Pathway Analysis
Western blotting is used to detect the phosphorylation status of key proteins in the PI3K and MAPK signaling pathways, providing direct evidence of target engagement and pathway inhibition.
-
Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.
-
Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-S6, S6).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used to detect the primary antibody, and a chemiluminescent substrate is added to generate a signal that is captured by an imaging system.
In Vivo Tumor Xenograft Studies
To evaluate the anti-tumor efficacy of this compound in a living organism, human cancer cells are implanted into immunocompromised mice.
-
Cell Implantation: A suspension of human tumor cells is injected subcutaneously into the flank of the mice.[4]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment groups and receive this compound, a vehicle control, or a comparator drug orally at specified doses and schedules.
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze the levels of phosphorylated target proteins by Western blotting to confirm in vivo target engagement.[5]
Conclusion
This compound represents a novel and potent therapeutic agent that effectively inhibits both the PI3K and MAPK signaling pathways. Preclinical data demonstrates its superior or comparable efficacy to single-agent inhibitors, particularly in cancer models with co-occurring mutations in both pathways. Its dual mechanism of action holds the promise of overcoming the adaptive resistance that often limits the effectiveness of single-pathway targeted therapies. Further clinical investigation is underway to determine the safety and efficacy of this compound in patients with advanced solid tumors.[1]
References
Safety Operating Guide
Proper Disposal of TAS0612: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of the Antineoplastic Agent TAS0612
Researchers, scientists, and drug development professionals handling this compound, an orally bioavailable inhibitor of AKT, p70S6K, and p90RSK, must adhere to strict disposal procedures to ensure personnel safety and environmental protection.[1] As an antineoplastic agent, this compound is considered hazardous waste, and its disposal is regulated under federal and state laws, such as the Resource Conservation and Recovery Act (RCRA).[1] Proper management of this waste stream is critical to prevent exposure and contamination.
I. Waste Classification and Segregation
All materials that have come into contact with this compound are to be considered contaminated and must be disposed of as hazardous chemical waste. This includes, but is not limited to:
-
Unused or expired this compound powder or solutions.
-
Empty vials and containers that held this compound.
-
Contaminated personal protective equipment (PPE), such as gloves, gowns, and masks.
-
Laboratory consumables, including pipette tips, tubes, flasks, and absorbent pads.
-
Solutions containing this compound.
-
Sharps, such as needles and syringes, used for handling this compound.
Proper segregation of this waste is mandatory to prevent cross-contamination and ensure correct disposal. Do not mix this compound waste with regular laboratory trash, biohazardous waste, or other chemical waste streams.
II. Personal Protective Equipment (PPE)
When handling this compound waste, personnel must wear appropriate PPE to minimize the risk of exposure through skin contact, inhalation, or ingestion. The minimum required PPE includes:
-
Gloves: Two pairs of chemotherapy-grade gloves.[1]
-
Gown: A disposable, solid-front gown with long sleeves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the form of the waste and the potential for aerosolization.
III. Disposal Procedures
The following step-by-step guide outlines the correct procedures for the disposal of different types of this compound waste.
A. Solid Waste
-
Collection: Place all non-sharp solid waste contaminated with this compound (e.g., gloves, gowns, absorbent pads, empty vials) into a designated, leak-proof, and puncture-resistant hazardous waste container. This container should be clearly labeled as "Hazardous Waste: Antineoplastic" and should specify "this compound".
-
Container Management: Keep the waste container sealed when not in use. Do not overfill the container.
-
Storage: Store the sealed container in a designated satellite accumulation area away from general laboratory traffic.
-
Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
B. Liquid Waste
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. The container must be compatible with the solvents used.
-
Labeling: Clearly label the container with "Hazardous Waste: Antineoplastic Liquid" and list all chemical constituents, including "this compound" and any solvents.
-
Storage: Store the liquid waste container in secondary containment to prevent spills.
-
Disposal: Do not dispose of liquid waste containing this compound down the drain. Arrange for pickup by your institution's EHS or a licensed hazardous waste vendor.
C. Sharps Waste
-
Collection: Immediately place all sharps contaminated with this compound (e.g., needles, syringes, scalpels) into a designated, puncture-resistant sharps container specifically for chemotherapy or hazardous chemical waste.
-
Labeling: The sharps container must be clearly labeled as "Hazardous Waste: Antineoplastic Sharps" and indicate the presence of "this compound".
-
Disposal: Do not dispose of these sharps containers in regular medical waste bins. They must be collected and disposed of as hazardous chemical waste.
IV. Spill Management
In the event of a spill of this compound, immediate action is required to contain and clean the area while ensuring personnel safety.
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Isolate: Secure the area to prevent further spread of the contamination.
-
PPE: Don the appropriate PPE, including double gloves, a gown, eye protection, and respiratory protection if necessary.
-
Containment: For liquid spills, use absorbent pads from a chemical spill kit to contain the spill. For solid spills, gently cover the material with absorbent pads to avoid raising dust.
-
Cleanup: Carefully clean the spill area, working from the outside in. Place all contaminated materials into a hazardous waste container.
-
Decontamination: Decontaminate the area with an appropriate cleaning agent, followed by a rinse with water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
V. Regulatory Compliance
All disposal procedures for this compound must comply with local, state, and federal regulations governing hazardous waste. The U.S. Environmental Protection Agency (EPA) provides specific guidelines for the management of pharmaceutical hazardous waste.[2] It is the responsibility of the generator of the waste to ensure that it is handled and disposed of in accordance with all applicable laws.
Experimental Protocol Workflow for this compound Disposal
The following diagram illustrates the general workflow for the proper disposal of waste generated from experiments involving this compound.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key logistical parameters based on general guidelines for antineoplastic agents.
| Parameter | Guideline |
| PPE Change Frequency | Gloves should be changed every 30-60 minutes or immediately upon contamination. Gowns should be changed if contaminated. |
| Waste Container Fill Level | Do not fill containers beyond 75% capacity to prevent spills and facilitate safe sealing. |
| Satellite Accumulation Time | Hazardous waste should not be stored in a satellite accumulation area for more than one year, or as specified by institutional policy and local regulations. |
| Spill Kit Availability | A spill kit specifically for chemotherapeutic or hazardous chemical agents should be readily accessible in any laboratory where this compound is handled. |
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific safety protocols and EHS department for guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
